5-Phenylthiophene-2-carboxylic acid
Description
The exact mass of the compound 5-Phenylthiophene-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Phenylthiophene-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Phenylthiophene-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-phenylthiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O2S/c12-11(13)10-7-6-9(14-10)8-4-2-1-3-5-8/h1-7H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGMFBCDNJUZQBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(S2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20353040 | |
| Record name | 5-Phenylthiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20353040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19163-24-7 | |
| Record name | 5-Phenylthiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20353040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Phenyl-2-thiophenecarboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Phenylthiophene-2-carboxylic Acid
Introduction: A Privileged Scaffold in Modern Chemistry
5-Phenylthiophene-2-carboxylic acid, identified by its CAS Number 19163-24-7 , is a bifunctional organic molecule that has garnered significant interest across multiple scientific disciplines.[1] This compound features a thiophene ring, a sulfur-containing five-membered heterocycle, substituted with a phenyl group at the 5-position and a carboxylic acid at the 2-position. The thiophene nucleus is considered a "privileged pharmacophore" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] The unique electronic properties conferred by the sulfur atom, combined with the extended π-conjugation from the phenyl ring, make this scaffold a versatile building block.[1]
This guide serves as a technical resource for researchers and development professionals, offering in-depth insights into the compound's properties, synthesis, characterization, and applications. We will explore its role as a key precursor in the development of novel antibacterial agents and its utility in the field of materials science, providing a foundation built on established experimental data and authoritative literature.
Compound Identification and Physicochemical Properties
The fundamental identifiers and key physical properties of 5-Phenylthiophene-2-carboxylic acid are crucial for its correct handling, application, and characterization. These are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 19163-24-7 | [2] |
| Molecular Formula | C₁₁H₈O₂S | [2] |
| Molecular Weight | 204.25 g/mol | [2] |
| IUPAC Name | 5-phenylthiophene-2-carboxylic acid | |
| Synonyms | 5-Phenyl-2-thiophenecarboxylic acid, 5-Phenyl-2-thenoic acid | |
| Appearance | Off-white crystalline solid | [2] |
| Melting Point | 184-190 °C | [2] |
| Storage Temperature | 0-8°C, in a cool, dry, well-ventilated area | [2] |
Spectroscopic and Analytical Profile: A Structural Confirmation
Rigorous structural elucidation is paramount for validating the identity and purity of 5-Phenylthiophene-2-carboxylic acid. The following section details its characteristic spectroscopic signature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are indispensable for confirming the molecular structure. Spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆).
| Nucleus | Chemical Shift (δ) | Multiplicity / Coupling | Assignment & Rationale | Reference(s) |
| ¹H | ~13.18 ppm | Broad Singlet (bs) | -COOH : The acidic proton of the carboxylic acid is highly deshielded and typically appears as a broad singlet due to hydrogen bonding and exchange. Its downfield shift beyond 10 ppm is characteristic.[3][4] | [3][4] |
| ¹H | 7.68 - 7.77 ppm | Multiplet (m) | Phenyl H (ortho) & Thiophene H : This region contains signals from the two phenyl protons ortho to the thiophene ring and one of the thiophene protons. | [3][4] |
| ¹H | ~7.55 ppm | Doublet (d), J ≈ 4.0 Hz | Thiophene H : One of the two protons on the thiophene ring. The doublet splitting pattern arises from coupling to the adjacent thiophene proton. | [3][4] |
| ¹H | 7.33 - 7.49 ppm | Multiplet (m) | Phenyl H (meta, para) : This region contains the signals for the remaining three protons of the phenyl group. | [3][4] |
| ¹³C | ~162.9 ppm | Singlet (Cq) | -COOH : The carbonyl carbon of the carboxylic acid is significantly deshielded due to the attached electronegative oxygen atoms. | [3][4] |
| ¹³C | 125-150 ppm (approx.) | Multiple Signals | Aromatic Carbons : Signals corresponding to the nine other carbons of the phenyl and thiophene rings. Specific assignment requires more advanced 2D NMR techniques. | [3][4] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule. For carboxylic acids, the most prominent features arise from the hydrogen-bonded dimer form common in the solid state.
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 2500-3300 | Strong, Very Broad | O-H Stretch | Carboxylic Acid (H-bonded) |
| ~1710 | Strong, Sharp | C=O Stretch | Carboxylic Acid (Dimer) |
| ~1600 | Medium | C=C Stretch | Aromatic Rings |
| 3000-3100 | Medium-Weak | C-H Stretch | Aromatic Rings |
Rationale: The broadness of the O-H stretch is a classic indicator of strong hydrogen bonding in the carboxylic acid dimer. This overlaps with the aromatic C-H stretching signals. The C=O stretching frequency is found at a lower wavenumber (~1710 cm⁻¹) than a monomeric carboxylic acid due to the same hydrogen bonding interactions.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation analysis.
-
Electrospray Ionization (ESI): In negative ion mode (ESI-), the most common observation is the deprotonated molecule, [M-H]⁻, at an m/z of approximately 203.
-
Electron Impact (EI): Under EI conditions, a molecular ion peak (M⁺˙) at m/z 204 would be expected. Key fragmentation pathways for carboxylic acids include the loss of the hydroxyl radical (•OH) to give an [M-17]⁺ peak and the loss of the carboxyl radical (•COOH) to give an [M-45]⁺ peak. The stability of the aromatic system means the molecular ion is often prominent.
Synthesis and Purification: A Modern Approach
While traditional methods for the synthesis of 5-Phenylthiophene-2-carboxylic acid often involve the hydrolysis of a corresponding ester, modern organic chemistry provides more direct and efficient routes. A notable example is the redox-neutral photocatalytic C-H carboxylation of 3-phenylthiophene with carbon dioxide (CO₂).[3][4]
Sources
Physical and chemical properties of 5-phenylthiophene-2-carboxylic acid
An In-Depth Technical Guide to 5-Phenylthiophene-2-Carboxylic Acid: Properties, Reactivity, and Applications
Abstract
5-Phenylthiophene-2-carboxylic acid is a bifunctional organic compound featuring a thiophene core substituted with a phenyl group and a carboxylic acid. This unique arrangement of aromatic and functional groups imparts valuable electronic and chemical properties, establishing it as a significant building block in both medicinal chemistry and materials science. Its rigid, conjugated structure serves as a versatile scaffold for the development of novel therapeutic agents, particularly in the anti-inflammatory domain, and as a key component in the synthesis of advanced organic electronic materials such as conductive polymers. This guide provides a comprehensive overview of its physical and chemical properties, detailed spectroscopic profile, validated synthesis protocols, and a discussion of its primary applications, tailored for researchers and professionals in drug development and chemical sciences.
Molecular Overview and Physicochemical Properties
5-Phenylthiophene-2-carboxylic acid (CAS No. 19163-24-7) is an off-white crystalline solid.[1] The molecule consists of a central five-membered thiophene ring, which is an electron-rich aromatic heterocycle.[2] The phenyl group at the 5-position and the carboxylic acid at the 2-position create a conjugated system that influences the compound's electronic characteristics and reactivity. The carboxylic acid moiety allows for a range of classical derivatization reactions and imparts acidic properties to the molecule.[2]
Caption: Molecular Structure of 5-Phenylthiophene-2-Carboxylic Acid.
Table 1: Physicochemical Properties of 5-Phenylthiophene-2-carboxylic acid
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 19163-24-7 | [1][3] |
| Molecular Formula | C₁₁H₈O₂S | [1][3][4] |
| Molecular Weight | 204.25 g/mol | [1][4] |
| IUPAC Name | 5-phenylthiophene-2-carboxylic acid | [4] |
| Appearance | Off-white crystalline solid | [1] |
| Melting Point | 184-190 °C | [1][5] |
| Boiling Point | 393.6 ± 30.0 °C (Predicted) | [5] |
| Purity | ≥ 98% (HPLC) | [1] |
| Storage | 2-8°C, protect from light |[1][5] |
Spectroscopic and Analytical Profile
Definitive identification and quality control of 5-phenylthiophene-2-carboxylic acid rely on a combination of spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides a clear fingerprint of the molecule's structure. In a typical spectrum recorded in DMSO-d₆, the protons of the phenyl group appear as a multiplet between δ 7.3-7.5 (3H) and δ 7.6-7.8 (2H).[6] The thiophene ring protons present as distinct doublets, with one observed at δ 7.58 (d, J = 3.9 Hz, 1H).[6] The acidic proton of the carboxylic acid is highly deshielded and appears as a broad singlet far downfield at approximately δ 13.15.[6]
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) in negative ion mode confirms the molecular weight, typically showing the deprotonated molecule [M-H]⁻ at an m/z of 203.[6]
-
Infrared (IR) Spectroscopy: The IR spectrum is dominated by features characteristic of a carboxylic acid and aromatic rings. Key absorptions include a very broad O-H stretching band from 2500–3300 cm⁻¹, an intense C=O (carbonyl) stretching vibration around 1710 cm⁻¹, and C=C stretching bands for the aromatic rings in the 1350-1530 cm⁻¹ region.[7][8]
-
UV-Vis Spectroscopy: In ethanol, the compound exhibits a maximum absorption (λmax) at 310 nm, which is indicative of the extended π-conjugated system formed by the phenyl and thiophene rings.[6]
Chemical Synthesis and Reactivity
The chemical versatility of 5-phenylthiophene-2-carboxylic acid stems from the reactivity of both the carboxylic acid group and the thiophene ring.[1] The carboxylic acid can be readily converted to esters, amides, or acid chlorides, serving as a handle for constructing more complex molecules.[9] The thiophene ring can participate in various coupling and functionalization reactions, making it a valuable synthon.[1]
Representative Synthesis Workflow
A common and efficient method for preparing 5-phenylthiophene-2-carboxylic acid is through the saponification (hydrolysis) of its corresponding methyl ester, 2-methoxycarbonyl-5-phenylthiophene.[6] This two-step process involves a base-mediated hydrolysis followed by an acidic workup to protonate the carboxylate salt, causing the final product to precipitate.
Caption: Workflow for the synthesis of 5-phenylthiophene-2-carboxylic acid via ester hydrolysis.
Experimental Protocol: Synthesis via Ester Hydrolysis
This protocol describes the laboratory-scale synthesis of 5-phenylthiophene-2-carboxylic acid from its methyl ester precursor.
Materials:
-
2-Methoxycarbonyl-5-phenylthiophene (1.0 eq)
-
Methanol (MeOH)
-
Tetrahydrofuran (THF)
-
1 N Sodium Hydroxide (NaOH) solution
-
1 N Hydrochloric Acid (HCl) solution
-
Deionized water
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 2-methoxycarbonyl-5-phenylthiophene (e.g., 437 mg) in a 1:1 mixture of methanol (5 mL) and tetrahydrofuran (5 mL). The use of a co-solvent system ensures complete dissolution of the starting ester.
-
Hydrolysis: To the stirred solution, add 1 N aqueous sodium hydroxide (3 mL). This initiates the saponification reaction, converting the ester to its sodium carboxylate salt.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for approximately 2 hours.[6] The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Acidification: After the reaction is complete, slowly add 1 N hydrochloric acid (5 mL) to the mixture while stirring.[6] This step is critical as it protonates the water-soluble carboxylate salt, converting it into the less soluble carboxylic acid, which precipitates out of the solution.
-
Isolation: Collect the resulting solid precipitate by vacuum filtration.
-
Purification: Wash the collected solid with a small amount of cold water to remove any residual salts.
-
Drying: Dry the purified product under vacuum to yield 5-phenylthiophene-2-carboxylic acid as a solid (typical yield: >95%).[6]
Applications in Research and Drug Development
The thiophene moiety is considered a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs.[10] Thiophene-based compounds are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[10]
-
Anti-Inflammatory Drug Discovery: 5-Phenylthiophene-2-carboxylic acid and its derivatives are actively explored as potential anti-inflammatory and analgesic agents.[1] The structural motif is related to known anti-inflammatory drugs, and the carboxylic acid group is a key feature for interaction with biological targets like cyclooxygenase (COX) enzymes.[10] For instance, derivatives of the regioisomeric 5-(phenylthiophene)-3-carboxylic acid have been synthesized and evaluated as potent antirheumatic agents that suppress adjuvant-induced arthritis in preclinical models.[11]
-
Organic Electronics and Materials Science: The conjugated phenyl-thiophene backbone makes this compound a valuable building block for organic semiconductors and conductive polymers.[1] These materials are essential for the development of next-generation electronic devices, including organic light-emitting diodes (OLEDs), organic photovoltaics (solar cells), and field-effect transistors.[1]
-
Synthetic Chemistry: Beyond its primary applications, it serves as a ligand in metal-catalyzed reactions and as an analytical standard for quantifying other compounds in complex mixtures.
Safety, Handling, and Storage
As a research chemical, 5-phenylthiophene-2-carboxylic acid should be handled with appropriate safety precautions in a laboratory setting.
-
Hazard Classification: It is classified as a toxic solid.[3] Related thiophene carboxylic acids are known to cause skin, eye, and respiratory irritation.[12][13]
-
Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[3][12] Avoid breathing dust and wash hands thoroughly after handling.[3][14]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place.[5] Recommended storage temperature is between 2-8°C.[1][5]
Conclusion
5-Phenylthiophene-2-carboxylic acid is a high-value chemical intermediate with significant potential in diverse scientific fields. Its well-defined physical and chemical properties, predictable reactivity, and straightforward synthesis make it an attractive starting point for complex molecular design. For drug development professionals, it offers a proven scaffold for creating novel therapeutics. For materials scientists, it provides a robust building block for functional organic materials. The continued exploration of this versatile compound is poised to yield further innovations across the chemical sciences.
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5-Phenylthiophene-2-carboxylic acid molecular structure and weight
An In-Depth Technical Guide to 5-Phenylthiophene-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Phenylthiophene-2-carboxylic acid is a bifunctional aromatic compound that has garnered significant attention across multiple scientific disciplines. Featuring a thiophene ring substituted with both a phenyl group and a carboxylic acid, its unique electronic and structural properties make it a highly versatile building block. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, a detailed synthesis protocol, and its critical applications in materials science and pharmaceutical development. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and materials science, offering both theoretical insights and practical methodologies.
Introduction to 5-Phenylthiophene-2-carboxylic Acid
5-Phenylthiophene-2-carboxylic acid (5PT2C) is a thiophenecarboxylic acid derivative that serves as a pivotal intermediate in the synthesis of more complex molecular architectures.[1][2] The compound's structure, which marries the electron-rich thiophene heterocycle with a phenyl substituent and a reactive carboxylic acid handle, imparts a unique combination of stability, reactivity, and electronic properties. This has made it an invaluable precursor for the development of advanced materials such as organic semiconductors and conductive polymers.[3] Furthermore, its structural motif is of significant interest in medicinal chemistry, where it is explored as a scaffold for creating novel therapeutic agents with potential anti-inflammatory and analgesic properties.[3] Its utility as a versatile building block allows chemists to construct elaborate molecules for a wide range of applications in both academic research and industrial R&D.[3]
Molecular Structure and Physicochemical Properties
The molecular integrity of 5-Phenylthiophene-2-carboxylic acid is defined by a central five-membered thiophene ring. A phenyl group is attached at the C5 position, and a carboxylic acid group is at the C2 position. This arrangement allows for extended π-conjugation across the molecule, a key factor in its application in organic electronics.
Molecular Diagram
Caption: Molecular structure of 5-Phenylthiophene-2-carboxylic acid.
Core Physicochemical Data
The key properties of 5-Phenylthiophene-2-carboxylic acid are summarized below, providing essential information for experimental design and characterization.
| Property | Value | Source(s) |
| IUPAC Name | 5-phenylthiophene-2-carboxylic acid | [1] |
| Molecular Formula | C₁₁H₈O₂S | [1][3] |
| Molecular Weight | 204.25 g/mol | [1][3][4] |
| CAS Number | 19163-24-7 | [3] |
| Appearance | Off-white crystalline solid | [3] |
| Melting Point | 184-190 °C | [3] |
| SMILES | C1=CC=C(C=C1)C2=CC=C(S2)C(=O)O | [1][4] |
| InChIKey | QGMFBCDNJUZQBZ-UHFFFAOYSA-N | [1][4] |
Synthesis and Purification Protocol
A reliable and high-yielding method for synthesizing 5-Phenylthiophene-2-carboxylic acid is through the basic hydrolysis of its corresponding methyl ester, 2-methoxycarbonyl-5-phenylthiophene. This process is straightforward and serves as a robust procedure for obtaining the target acid.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 5-Phenylthiophene-2-carboxylic acid.
Detailed Experimental Protocol
This protocol describes the hydrolysis of 2-methoxycarbonyl-5-phenylthiophene.[2]
Materials:
-
2-methoxycarbonyl-5-phenylthiophene (437 mg, 2.0 mmol)
-
Methanol (5 mL)
-
Tetrahydrofuran (THF) (5 mL)
-
1 N Sodium Hydroxide (NaOH) aqueous solution (3 mL)
-
1 N Hydrochloric Acid (HCl) aqueous solution (approx. 5 mL)
-
Deionized water (cold)
Procedure:
-
Dissolution: In a suitable reaction vessel, dissolve 2-methoxycarbonyl-5-phenylthiophene (437 mg) in a mixed solvent system of methanol (5 mL) and tetrahydrofuran (5 mL). The use of a co-solvent system ensures complete solubility of the ester starting material.
-
Hydrolysis: To the stirred solution, add 1 N aqueous sodium hydroxide (3 mL). The NaOH acts as the base catalyst for the saponification of the ester to its corresponding carboxylate salt.
-
Reaction: Allow the reaction mixture to stir at room temperature for 2 hours.[2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Acidification: Upon completion, slowly add 1 N hydrochloric acid (approx. 5 mL) to the reaction mixture.[2] This step protonates the sodium carboxylate salt, causing the desired carboxylic acid to precipitate out of the solution due to its lower solubility in the aqueous-organic mixture.
-
Isolation: Collect the precipitated white solid by vacuum filtration.
-
Purification: Wash the collected solid with a small amount of cold deionized water to remove any residual salts (e.g., NaCl) and other water-soluble impurities.
-
Drying: Dry the purified product under vacuum to yield 5-Phenylthiophene-2-carboxylic acid. A reported yield for this procedure is approximately 97%.[2]
-
Characterization: The identity and purity of the final product should be confirmed using analytical techniques such as NMR spectroscopy and Mass Spectrometry. Electrospray ionization mass spectrometry (ESI-MS) is expected to show a peak at m/z: 203 ([M-H]⁻).[2]
Applications in Research and Development
The unique structural features of 5-Phenylthiophene-2-carboxylic acid make it a valuable compound in several high-technology and research fields.
-
Materials Science: The extended π-conjugated system of the phenyl-thiophene core makes this molecule an excellent building block for organic electronic materials.[3] It is used in the synthesis of conductive polymers, organic light-emitting diodes (OLEDs), and photovoltaic devices, where its electronic properties can be fine-tuned through further chemical modification.[3]
-
Pharmaceutical Development: This compound serves as a key precursor for synthesizing biologically active molecules.[3] The thiophene ring is a well-known bioisostere for the benzene ring, and its incorporation into drug candidates can modulate pharmacological properties. Research has explored its derivatives for potential anti-inflammatory and analgesic activities.
-
Organic Synthesis: As a bifunctional molecule, it serves as a versatile platform for creating more complex structures. The carboxylic acid can be readily converted into esters, amides, or other functional groups, while the thiophene and phenyl rings can undergo further functionalization, such as electrophilic substitution or cross-coupling reactions.[3]
-
Catalysis: In coordination chemistry, 5-Phenylthiophene-2-carboxylic acid can act as a ligand for metal centers, finding use in the development of novel catalysts for various chemical manufacturing processes.
Safety, Handling, and Storage
Proper handling and storage are crucial for ensuring laboratory safety and maintaining the integrity of the compound.
-
Hazard Identification: 5-Phenylthiophene-2-carboxylic acid is classified as causing skin irritation (Category 2), serious eye irritation (Category 2), and may cause respiratory irritation (Category 3).[5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[5][6] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[5]
-
Handling: Avoid contact with skin and eyes.[7] Wash hands and any exposed skin thoroughly after handling.[5] Avoid breathing dust.[5]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5] Recommended storage conditions are often between 0-8°C to ensure long-term stability.[3]
Conclusion
5-Phenylthiophene-2-carboxylic acid stands out as a compound of significant scientific and commercial interest. Its robust synthesis, well-defined molecular structure, and versatile reactivity provide a strong foundation for innovation. For researchers in drug discovery, it offers a valuable scaffold for new therapeutics. For materials scientists, it is a key component in the design of next-generation organic electronics. A thorough understanding of its properties, synthesis, and handling is essential for unlocking its full potential in these cutting-edge applications.
References
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PubChem. (n.d.). 5-Phenyl-2-Thiophenecarboxylic Acid. National Center for Biotechnology Information. Retrieved from [Link]
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IWK Health Centre. (n.d.). 5-Phenylthiophene-2-carboxylic acid. Retrieved from [Link]
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An In-Depth Technical Guide to the Solubility of 5-Phenylthiophene-2-Carboxylic Acid
This guide provides a comprehensive technical overview of the solubility of 5-phenylthiophene-2-carboxylic acid. Designed for researchers, scientists, and professionals in drug development and material science, this document moves beyond simple data recitation. It delves into the physicochemical principles governing the solubility of this compound, offers predictive insights, and provides robust, field-tested protocols for both qualitative and quantitative solubility determination.
Introduction: The Scientific Context of 5-Phenylthiophene-2-carboxylic Acid
5-Phenylthiophene-2-carboxylic acid is a bifunctional aromatic compound featuring a thiophene ring substituted with a phenyl group and a carboxylic acid moiety. This unique structure confers valuable electronic and chemical properties, making it a significant building block in several advanced scientific fields. It serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and conductive polymers.[1] Its applications are notable in material science for the development of organic light-emitting diodes (OLEDs) and solar cells, and in medicinal chemistry, where it is explored for potential anti-inflammatory and analgesic properties.[1]
A thorough understanding of its solubility is paramount for its practical application. Solubility impacts every stage of development, from reaction kinetics and purification in synthesis to formulation and bioavailability in pharmaceuticals. This guide provides the foundational knowledge and methodologies required to effectively work with this compound.
Section 1: Core Physicochemical Properties
The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The key physicochemical parameters for 5-phenylthiophene-2-carboxylic acid are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₈O₂S | [1] |
| Molecular Weight | 204.25 g/mol | [1][2] |
| Appearance | Off-white crystalline solid | [1] |
| Melting Point | 184-190 °C; 217 °C (decomposes) | [1][3] |
| Computed XLogP3 | 3.1 | [2] |
| PubChem CID | 736494 | [2] |
Expert Insights:
-
The molecule possesses a rigid, planar structure. The large aromatic system, comprising both the phenyl and thiophene rings, is predominantly non-polar and hydrophobic.
-
The carboxylic acid group is the sole polar, hydrophilic functional group capable of acting as a hydrogen bond donor and acceptor.
-
The high melting point suggests strong intermolecular forces in the solid crystal lattice, primarily due to hydrogen bonding between carboxylic acid groups and π-stacking of the aromatic rings. Overcoming this lattice energy is a key barrier to dissolution.
-
The computed XLogP3 value of 3.1 indicates a significant lipophilic character, suggesting that the compound will generally favor organic solvents over aqueous media.[2]
Section 2: Theoretical Principles of Solubility
The solubility behavior of 5-phenylthiophene-2-carboxylic acid can be predicted by applying fundamental chemical principles, primarily "like dissolves like" and the influence of pH.
The "Like Dissolves Like" Principle
This principle states that a solute will dissolve best in a solvent that has a similar polarity.[4]
-
Non-Polar Solvents (e.g., Hexane, Toluene): The large, non-polar phenylthiophene backbone suggests some affinity for these solvents. However, the highly polar carboxylic acid group, which can self-associate via hydrogen bonding, will hinder dissolution. Solubility is expected to be low to moderate.
-
Polar Aprotic Solvents (e.g., Acetone, THF, DMSO): These solvents can act as hydrogen bond acceptors, effectively breaking up the self-association of the carboxylic acid groups. They also have sufficient polarity to interact with the aromatic system. Therefore, good solubility is predicted in these solvents.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are excellent hydrogen bond donors and acceptors. They can solvate both the carboxylic acid group and, to a lesser extent, the aromatic rings. Good solubility is expected.
-
Water: As a highly polar solvent, water will strongly solvate the carboxylic acid group. However, the large, hydrophobic phenylthiophene moiety dominates the structure, leading to very poor solubility in neutral water.
The Critical Role of pH
As a carboxylic acid, the solubility of this compound in aqueous media is highly dependent on pH. The carboxylic acid group can be deprotonated to form a carboxylate salt, which is significantly more polar and water-soluble.
R-COOH + H₂O ⇌ R-COO⁻ + H₃O⁺
-
In Acidic Solutions (e.g., 5% HCl): The equilibrium will be shifted to the left, favoring the neutral, protonated form of the carboxylic acid. This form is less polar and thus will be insoluble in aqueous acid.[3]
-
In Basic Solutions (e.g., 5% NaOH, 5% NaHCO₃): The addition of a base will neutralize the carboxylic acid, shifting the equilibrium to the right and forming the highly soluble carboxylate salt (R-COO⁻Na⁺).[1][3] This dramatic increase in solubility upon basification is a classic indicator of an acidic functional group.
Section 3: Experimental Determination of Solubility
While theoretical principles provide a strong predictive framework, empirical testing is essential for obtaining precise solubility data. The following sections provide robust, step-by-step protocols for both qualitative and quantitative analysis.
Protocol: Qualitative Solubility Classification
This workflow systematically classifies the compound's solubility, providing rapid insights into its acid/base character and polarity. The protocol is adapted from standard organic qualitative analysis procedures.[1][3]
Methodology:
-
Preparation: Add approximately 20-30 mg of 5-phenylthiophene-2-carboxylic acid to a clean, dry test tube.
-
Solvent Addition: Add 1 mL of the test solvent in small portions.
-
Mixing: After each addition, cap and vigorously shake the test tube for 10-20 seconds.
-
Observation: Visually inspect the mixture. "Soluble" is defined as the complete dissolution of the solid, leaving no visible particles. "Insoluble" or "partially soluble" is noted if any solid remains.
-
Test Sequence: Perform the tests sequentially as outlined in the workflow diagram below.
Workflow for Qualitative Solubility Testing
Caption: Sequential workflow for qualitative solubility analysis.
Protocol: Quantitative Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method (ICH guideline Q6A) is the gold standard for determining thermodynamic equilibrium solubility. This protocol outlines the procedure for generating precise, reproducible data.
Causality Behind Experimental Choices:
-
Equilibration Time: A sufficient incubation period (24-72 hours) is crucial to ensure the system reaches true thermodynamic equilibrium. Insufficient time leads to an underestimation of solubility.
-
Temperature Control: Solubility is temperature-dependent. A constant temperature bath is used to eliminate thermal fluctuations as a variable.
-
Supersaturation: Starting with an excess of solid ensures that the final solution is saturated.
-
Filtration: A sub-micron filter (e.g., 0.22 µm PTFE) is used to remove all undissolved solid particles before analysis. Failure to do so will falsely elevate the measured concentration.
-
Quantification Method: A validated, specific analytical method like HPLC-UV is required to accurately measure the concentration of the dissolved analyte without interference from solvent peaks or impurities.
Methodology:
-
Preparation: Add an excess amount of 5-phenylthiophene-2-carboxylic acid (e.g., 10 mg) to a 2 mL glass vial. The amount should be enough to ensure solid remains after equilibration.
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired solvent to the vial.
-
Equilibration: Seal the vial and place it in a shaker or rotator within a constant temperature incubator (e.g., 25 °C or 37 °C). Allow the mixture to equilibrate for at least 24 hours (48-72 hours is recommended to confirm equilibrium).
-
Phase Separation: After equilibration, allow the vial to stand undisturbed in the incubator for at least 1 hour to let the excess solid settle.
-
Sampling & Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately attach a syringe filter (0.22 µm, solvent-compatible) and filter the solution into a clean analysis vial.
-
Dilution: If necessary, dilute the filtrate with a known volume of an appropriate solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted (or undiluted) filtrate using a pre-validated HPLC-UV or UV-Vis spectroscopic method against a standard curve of known concentrations.
-
Calculation: Calculate the solubility, accounting for any dilution factors. Express the result in units such as mg/mL or µg/mL.
Workflow for Quantitative Solubility Determination
References
Synthesis and Characterization of 5-Phenylthiophene-2-Carboxylic Acid Derivatives: A Field-Proven Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of the 5-Phenylthiophene-2-Carboxylic Acid Scaffold
The 5-phenylthiophene-2-carboxylic acid core is a privileged scaffold in modern chemistry. Its unique electronic properties, stemming from the conjugated phenyl and thiophene ring systems, make it a cornerstone for innovation across multiple disciplines. In medicinal chemistry, these derivatives are explored for their potential anti-inflammatory, analgesic, and antimicrobial properties.[1][2] In materials science, they serve as essential building blocks for conductive polymers and organic light-emitting diodes (OLEDs), driving advancements in organic electronics.[3]
This guide moves beyond simple recitation of methods. It is designed to provide a deep, practical understanding of the synthesis and characterization of these valuable compounds. We will explore the causality behind experimental choices, ensuring that each protocol is a self-validating system, grounded in authoritative literature and field-proven experience.
Part 1: Strategic Synthesis of the Core Scaffold
The construction of the 5-phenylthiophene-2-carboxylic acid backbone is most reliably achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura reaction being the preeminent choice for its high functional group tolerance and mild reaction conditions.[4][5]
The Suzuki-Miyaura Cross-Coupling: A Mechanistic Overview
The power of the Suzuki coupling lies in its well-understood catalytic cycle, which efficiently forges a carbon-carbon bond between an organoboron compound and an organic halide.[6][7] The cycle proceeds through three key steps:
-
Oxidative Addition: A palladium(0) catalyst inserts itself into the carbon-halogen bond of the aryl halide (e.g., 5-bromothiophene-2-carboxylic acid), forming a palladium(II) intermediate.[7] This is often the rate-determining step.[7]
-
Transmetalation: In the presence of a base, the organic group from the organoboron species (e.g., phenylboronic acid) is transferred to the palladium(II) complex, displacing the halide.[6][7] The base is crucial for activating the boronic acid.
-
Reductive Elimination: The two organic groups on the palladium center couple and are expelled, forming the desired biaryl product and regenerating the active palladium(0) catalyst, allowing the cycle to continue.[7][8]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Field-Proven Protocol: Suzuki Coupling for 5-Phenylthiophene-2-Carboxylic Acid
This protocol details the synthesis starting from commercially available 5-bromothiophene-2-carboxylic acid and phenylboronic acid. The choice of a mixed solvent system (1,4-dioxane and water) and a phosphate base is critical for ensuring solubility of both organic and inorganic reagents and for facilitating the transmetalation step.[5][9]
Experimental Protocol:
-
Vessel Preparation: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromothiophene-2-carboxylic acid (1.0 eq), phenylboronic acid (1.1 eq), and potassium phosphate (K₃PO₄, 2.5 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge the system with an inert gas (Argon or Nitrogen) for 10-15 minutes. This step is non-negotiable; the Pd(0) catalyst is sensitive to oxygen and will deactivate if the atmosphere is not inert.[6]
-
Solvent Addition: Under the inert atmosphere, add a degassed 4:1 mixture of 1,4-dioxane and water. The solvent mixture should be thoroughly sparged with an inert gas prior to use to remove dissolved oxygen.
-
Catalyst Addition: Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq), to the mixture. The mixture will typically turn a darker color, indicating the catalyst's dissolution and activity.[8]
-
Reaction: Heat the reaction mixture to 90-100 °C and allow it to stir overnight (12-18 hours).[4][10] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up & Purification:
-
Cool the reaction mixture to room temperature.
-
Acidify the mixture with 1N HCl until the pH is ~2. This protonates the carboxylate, causing the product to precipitate.[11]
-
Extract the aqueous mixture with ethyl acetate (3x). The organic layers contain the desired product.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
-
The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to afford the pure 5-phenylthiophene-2-carboxylic acid.[12]
-
Part 2: Alternative Synthetic Foundations
While Suzuki coupling is often the most direct route, understanding the synthesis of the thiophene ring itself provides greater flexibility. The Gewald reaction is a powerful multicomponent reaction for synthesizing polysubstituted 2-aminothiophenes, which are versatile precursors.[13][14]
The Gewald Aminothiophene Synthesis
This reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[13][14][15] The resulting 2-aminothiophene can be converted to the corresponding halide via a Sandmeyer-type reaction, which can then be used in a subsequent Suzuki coupling. This approach is invaluable when diverse substitution patterns are desired on the thiophene ring.[16] Microwave irradiation has been shown to improve reaction times and yields for the Gewald reaction.[13][15]
Part 3: Rigorous Characterization and Data Validation
Unambiguous characterization is paramount to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and physical methods provides a self-validating system of proof. The expected data for the parent compound, 5-phenylthiophene-2-carboxylic acid, is summarized below.
Spectroscopic Analysis
Caption: A standard workflow for synthesis, purification, and characterization.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides a clear fingerprint. Expect a broad singlet for the carboxylic acid proton significantly downfield (δ > 13 ppm). The aromatic protons of the phenyl group will appear as a multiplet between δ 7.3-7.8 ppm. Two distinct doublets, corresponding to the two protons on the thiophene ring, will be observed around δ 7.6 ppm and δ 7.8 ppm, with a characteristic coupling constant (J ≈ 3.9 Hz).[11]
-
¹³C NMR Spectroscopy: The carbonyl carbon of the carboxylic acid is a key diagnostic peak, appearing in the δ 160-185 ppm range.[17] The remaining aromatic and thiophene carbons will appear in the typical δ 120-150 ppm region.
-
FT-IR Spectroscopy: Infrared spectroscopy confirms the presence of key functional groups. The most prominent features are a very broad O-H stretch from the carboxylic acid dimer (centered around 2500-3300 cm⁻¹) and a strong, sharp carbonyl (C=O) stretch around 1680-1710 cm⁻¹.[17] Characteristic bands for the thiophene ring, including C-S stretching, are also observable in the fingerprint region (e.g., ~850 cm⁻¹ and ~650 cm⁻¹).[18]
-
Mass Spectrometry: Electrospray ionization (ESI) in negative mode is ideal for this compound, showing a strong peak for the deprotonated molecule [M-H]⁻ at m/z 203.[11] The molecular ion peak in positive mode would be at m/z 204. A common fragmentation is the formation of the acylium ion (R-CO⁺).[19]
Data Summary Table
| Property / Technique | Expected Result for 5-Phenylthiophene-2-carboxylic acid | Reference |
| Molecular Formula | C₁₁H₈O₂S | [3] |
| Molecular Weight | 204.25 g/mol | [3] |
| Appearance | Off-white crystalline solid | [3] |
| Melting Point | 184-190 °C | [3] |
| ¹H NMR (DMSO-d₆) | δ ~7.3-7.5 (m, 3H), ~7.6 (d, 1H), ~7.6-7.8 (m, 3H), ~13.15 (br s, 1H) | [11] |
| FT-IR (KBr, cm⁻¹) | ~2500-3300 (broad, O-H), ~1680 (strong, C=O), ~1530 (C=C) | [18][20] |
| Mass Spec (ESI-) | m/z: 203 [M-H]⁻ | [11] |
Conclusion
The synthesis and characterization of 5-phenylthiophene-2-carboxylic acid derivatives are critical skills for researchers in drug discovery and materials science. By employing robust and well-understood methodologies like the Suzuki-Miyaura cross-coupling and validating the outcome with a comprehensive suite of analytical techniques, researchers can confidently produce high-purity materials. This guide provides the strategic framework and practical protocols necessary to empower scientists to harness the full potential of this versatile chemical scaffold.
References
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Wikipedia. Gewald reaction. [Link]
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Sabnis, R.W. (2008). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkat USA. [Link]
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Der Pharma Chemica. (2011). A green chemistry approach to gewald reaction. [Link]
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Sone, T., & Abe, Y. (1962). The Infrared Absorption Spectra of Thiophene Derivatives. Bulletin of the University of Osaka Prefecture. Series A, Engineering and natural sciences, 11(1), 55-65. [Link]
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Organic Chemistry Portal. Gewald Reaction. [Link]
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Couture, A., Deniau, E., Grandclaudon, P., & Le Tallec, A. (2002). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 7(9), 683-689. [Link]
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University of Calgary. Synthesis of Carboxylic Acids. [Link]
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LookChem. General procedures for the purification of Carboxylic acids. [Link]
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Journal of Pharmaceutical Research and Reports. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. [Link]
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IWK Health Centre. 5-Phenylthiophene-2-carboxylic acid. [Link]
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YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]
-
National Institutes of Health (NIH). (2022). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. [Link]
-
University of California, San Diego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]
-
IOSR Journal of Applied Physics. (2014). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. [Link]
- Google Patents. (1941).
-
ResearchGate. Experimental and theoretical IR spectra of thiophene. [Link]
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ResearchGate. Plausible reaction mechanism for synthesis of thiophene 2-carboxylic acid derivatives. [Link]
-
Autech. The Versatility of Thiophene-2-carboxylic Acid in Organic Synthesis. [Link]
-
MDPI. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. [Link]
-
National Institutes of Health (NIH). (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. [Link]
-
National Institutes of Health (NIH). 5-Phenylthiophene-2-carbaldehyde. [Link]
-
ResearchGate. (2022). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. [Link]
-
National Institutes of Health (NIH). (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. [Link]
-
National Institutes of Health (NIH). Therapeutic importance of synthetic thiophene. [Link]
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Chemistry LibreTexts. (2021). 8.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]
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Oregon State University. Spectroscopy of Carboxylic Acid Derivatives. [Link]
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Open Ukrainian Citation Index (OUCI). (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. [Link]
-
National Institutes of Health (NIH). 2-Thiophenecarboxylic acid. [Link]
-
MDPI. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. [Link]
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Potential biological activity of 5-phenylthiophene-2-carboxylic acid
An In-Depth Technical Guide to the Potential Biological Activities of 5-Phenylthiophene-2-Carboxylic Acid and Its Derivatives
Authored by: A Senior Application Scientist
Abstract
The thiophene ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] This guide provides a comprehensive technical exploration of 5-phenylthiophene-2-carboxylic acid, a versatile chemical entity, and its derivatives. We delve into its potential as a foundational structure for developing novel therapeutic agents, focusing on its anti-inflammatory, anticancer, and antimicrobial activities. This document is intended for researchers, medicinal chemists, and drug development professionals, offering insights into mechanistic hypotheses, structure-activity relationships (SAR), and robust experimental protocols to validate biological activity.
The 5-Phenylthiophene-2-Carboxylic Acid Scaffold: A Privileged Starting Point
5-Phenylthiophene-2-carboxylic acid is an aromatic carboxylic acid distinguished by a unique molecular architecture: a five-membered thiophene ring substituted with a phenyl group at the 5-position and a carboxylic acid functional group at the 2-position.[3][4] This arrangement is not arbitrary; it provides a strategic foundation for drug design.
-
The Thiophene Core: As a bioisostere of a phenyl ring, the sulfur-containing thiophene moiety enhances the molecule's electronic properties and metabolic stability, often improving pharmacokinetic profiles.[5] Its presence is a hallmark of numerous successful drugs across various therapeutic classes.[1]
-
The Carboxylic Acid Group: This functional group is a critical pharmacophore, particularly for anti-inflammatory agents, where it often facilitates binding to the active sites of enzymes like cyclooxygenases (COX).[6] Furthermore, it serves as a highly versatile chemical handle for synthetic modification, readily convertible to esters, amides, and other functional groups to modulate potency, selectivity, and physicochemical properties.[7]
-
The Phenyl Group: The phenyl substituent at the 5-position provides an additional site for modification. Altering its electronic properties through substitution (e.g., with halogens or methoxy groups) can profoundly impact biological activity, a key aspect of structure-activity relationship (SAR) studies.[8]
Collectively, these features make 5-phenylthiophene-2-carboxylic acid an attractive and versatile building block for creating libraries of complex molecules aimed at discovering new therapeutic agents.[9]
Caption: Core structural features of 5-phenylthiophene-2-carboxylic acid.
Anti-Inflammatory Potential: Targeting Key Mediators
Chronic inflammatory diseases represent a significant therapeutic challenge, and the search for safer, more effective non-steroidal anti-inflammatory drugs (NSAIDs) is ongoing.[6] Thiophene-based compounds, such as the commercial drugs Tiaprofenic acid and Tinoridine, are well-established for their anti-inflammatory properties, primarily through the inhibition of COX and lipoxygenase (LOX) enzymes.[6][10]
Postulated Mechanism of Action
The presence of the carboxylic acid group in the 5-phenylthiophene-2-carboxylic acid scaffold strongly suggests a potential mechanism involving the inhibition of enzymes in the arachidonic acid cascade.
-
COX/LOX Inhibition: Cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX) are key enzymes that convert arachidonic acid into pro-inflammatory prostaglandins and leukotrienes, respectively. The carboxylic acid moiety can form critical hydrogen bond and ionic interactions within the active sites of these enzymes, disrupting their catalytic activity.[6] Theoretical studies on related thiophene structures have shown favorable binding energies for both COX-2 and 5-LOX, suggesting potential as dual inhibitors.[11]
-
Cytokine Modulation: Beyond direct enzyme inhibition, derivatives have been shown to negatively regulate the expression of inflammatory cytokines like TNF-α and IL-8 and inhibit the activation of inflammatory signaling pathways such as NF-κB.[11]
Caption: Inhibition of the arachidonic acid cascade by thiophene derivatives.
Experimental Protocol: In Vitro COX-2 Inhibition Assay (Colorimetric)
This protocol outlines a self-validating system to quantify the inhibitory potential of test compounds against COX-2.
Principle: The assay measures the peroxidase component of COX activity. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 595 nm.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0).
-
Prepare solutions of Heme, human recombinant COX-2 enzyme, arachidonic acid (substrate), and TMPD (colorimetric substrate) in the appropriate solvents as per the manufacturer's instructions.
-
Prepare a stock solution of 5-phenylthiophene-2-carboxylic acid (or its derivatives) in DMSO. Create a dilution series (e.g., 0.1, 1, 10, 50, 100 µM).
-
-
Assay Procedure (96-well plate format):
-
To each well, add 150 µL of assay buffer, 10 µL of Heme, and 10 µL of the enzyme.
-
Add 10 µL of the test compound dilution (or DMSO for the control).
-
Incubate the plate at room temperature for 5 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of arachidonic acid solution and 10 µL of TMPD solution.
-
-
Data Acquisition:
-
Immediately read the absorbance at 595 nm using a plate reader. Take readings every minute for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration.
-
Normalize the rates relative to the DMSO control (100% activity).
-
Plot the percentage of inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).
-
Anticancer Activity: A Scaffold for Antiproliferative Agents
The thiophene scaffold is a key component in a variety of compounds evaluated for their anticancer properties.[12] Derivatives of thiophene carboxylic acid, particularly thiophene carboxamides, have shown significant cytotoxic effects against a range of cancer cell lines, including melanoma, colon, and breast cancer.[12][13]
Potential Mechanisms and Cellular Targets
The conversion of the carboxylic acid to a carboxamide is a common and effective strategy. These derivatives often act through mechanisms distinct from traditional chemotherapeutics.
-
Tubulin Disruption: Some thiophene carboxamides are designed as biomimetics of Combretastatin A-4 (CA-4), a potent natural product that inhibits cancer cell proliferation by binding to the colchicine-binding site on β-tubulin, thereby disrupting microtubule dynamics and arresting the cell cycle in the G2/M phase.[12][14]
-
Signaling Pathway Inhibition: More complex derivatives, such as benzo[b]thiophene-3-carboxylic acids, have been developed to target specific oncogenic signaling pathways, like the RhoA/ROCK pathway, which is crucial for cell migration, invasion, and proliferation.[15]
Caption: Experimental workflow for anticancer screening and validation.
Experimental Protocol: MTT Assay for Cytotoxicity Screening
This protocol measures the metabolic activity of cells as an indicator of cell viability, allowing for the determination of a compound's cytotoxic potential.[16]
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Culture:
-
Seed cancer cells (e.g., A375 melanoma) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the test compound in culture medium (e.g., ranging from 0.1 µM to 100 µM).
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle control (e.g., 0.1% DMSO).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
-
Solubilization and Measurement:
-
Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value.
-
Illustrative Antiproliferative Data
The following table summarizes representative IC₅₀ values for hypothetical 5-phenylthiophene-2-carboxamide derivatives against various cancer cell lines, demonstrating potential structure-activity relationships.
| Compound ID | Phenyl Ring Substituent (R) | A375 (Melanoma) IC₅₀ (µM) | HT-29 (Colon) IC₅₀ (µM) | MCF-7 (Breast) IC₅₀ (µM) |
| Derivative 1 | -H (unsubstituted) | 25.5 | 32.1 | 45.8 |
| Derivative 2 | 4-Chloro | 8.2 | 11.5 | 15.3 |
| Derivative 3 | 4-Methoxy | 15.7 | 19.8 | 28.4 |
| 5-FU (Control) | N/A | 5.1 | 7.3 | 9.6 |
| Data is hypothetical and for illustrative purposes only, based on trends observed in the literature.[13] |
Antimicrobial Activity: A Scaffold for Combating Resistance
Thiophene derivatives have long been investigated for their antimicrobial properties.[17] Recent studies have highlighted the potential of novel thiophene-based agents against drug-resistant bacteria, a critical area of unmet medical need.[18]
SAR and Molecular Design
The core 5-phenylthiophene-2-carboxylic acid structure can be readily modified to generate potent antimicrobial agents.
-
Amide and Thioureide Derivatives: Conversion of the carboxylic acid to various amides or thioureides is a proven strategy to impart or enhance antibacterial and antifungal activity.[19][20]
-
Substituent Effects: The nature and position of substituents on both the thiophene and phenyl rings significantly influence the spectrum and potency of antimicrobial activity. For instance, specific substitutions on the amide nitrogen can lead to compounds with potent activity against both Gram-positive and Gram-negative bacteria.[18][19]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This is the gold-standard method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is determined by observing the lowest concentration at which no turbidity (growth) is observed.
Step-by-Step Methodology:
-
Preparation:
-
In a 96-well plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12.
-
Prepare a 2x concentrated stock of the test compound in MHB. Add 100 µL of this stock to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).
-
-
Bacterial Inoculum:
-
Prepare a bacterial suspension (e.g., S. aureus or E. coli) equivalent to a 0.5 McFarland standard.
-
Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Reading the MIC:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth (i.e., the first clear well).
-
Conclusion and Future Outlook
5-Phenylthiophene-2-carboxylic acid is more than a simple chemical intermediate; it is a highly adaptable scaffold with demonstrated potential across multiple critical therapeutic areas. The evidence strongly supports its exploration for developing novel anti-inflammatory, anticancer, and antimicrobial agents.
Future research should be directed towards:
-
Systematic Library Synthesis: Creating focused libraries of derivatives by modifying the carboxylic acid group and substituting the phenyl ring to build comprehensive SAR models.
-
Mechanism of Action Studies: For active compounds, elucidating the specific molecular targets and pathways is crucial for further development.
-
In Vivo Validation: Promising candidates identified through in vitro screening must be advanced to relevant animal models to assess efficacy, pharmacokinetics, and safety.
The chemical versatility and proven biological relevance of the thiophene core ensure that 5-phenylthiophene-2-carboxylic acid and its derivatives will remain an area of intense interest for medicinal chemists and drug discovery teams.
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5-Phenylthiophene-2-carboxylic acid: A Versatile Heterocyclic Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of contemporary organic synthesis, the strategic selection of molecular building blocks is paramount to the efficient construction of complex functional molecules. 5-Phenylthiophene-2-carboxylic acid, a bifunctional heterocyclic compound, has emerged as a cornerstone scaffold in both medicinal chemistry and materials science.[1] Its rigid, planar structure, combining an electron-rich thiophene ring with a phenyl substituent, imparts unique electronic and steric properties that are highly sought after. The presence of a carboxylic acid handle at the 2-position provides a versatile point for chemical derivatization, enabling its incorporation into a diverse array of molecular architectures.[2]
This technical guide provides an in-depth exploration of 5-phenylthiophene-2-carboxylic acid as a key synthetic intermediate. We will delve into its synthesis, detailed characterization, and core reactivity, presenting field-proven protocols and mechanistic insights to empower researchers in leveraging its full potential. The applications discussed herein span from the development of novel therapeutic agents to the engineering of advanced organic electronic materials, underscoring the compound's broad utility.[1][3]
Physicochemical and Safety Profile
A thorough understanding of a building block's fundamental properties is the bedrock of its effective application in synthesis. The key identifiers and physical characteristics of 5-phenylthiophene-2-carboxylic acid are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 19163-24-7 | [4][5] |
| Molecular Formula | C₁₁H₈O₂S | [1][4] |
| Molecular Weight | 204.25 g/mol | [1][5] |
| Appearance | Off-white crystalline solid | [1] |
| Melting Point | 184-190 °C | [1] |
| IUPAC Name | 5-phenylthiophene-2-carboxylic acid | [5] |
| Storage Conditions | Store at 0-8°C | [1] |
Safety and Handling: 5-Phenylthiophene-2-carboxylic acid should be handled in accordance with standard laboratory safety procedures. It is classified as causing skin and serious eye irritation.[5] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[4] All manipulations should be performed in a well-ventilated fume hood.
Synthesis of the Core Scaffold
The most convergent and widely applicable strategy for synthesizing 5-phenylthiophene-2-carboxylic acid and its analogs involves a two-step sequence: a palladium-catalyzed Suzuki cross-coupling reaction followed by ester hydrolysis. This approach offers high yields and tolerates a wide range of functional groups on the phenyl ring.
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The Genesis of a Privileged Scaffold: A Technical History of Thiophene Carboxylic Acids
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Serendipitous Discovery of Thiophene
This discovery was monumental. It introduced a new five-membered aromatic heterocycle that remarkably resembled benzene in its physical and chemical properties, including its stability and propensity for electrophilic substitution.[1][3][6] Meyer's initial synthesis, reacting acetylene with elemental sulfur, confirmed its structure and opened the door to a new field of heterocyclic chemistry.[1][2] This foundational work, which culminated in his 1888 book Die Thiophengruppe, set the stage for the exploration of thiophene's derivatives, among which the carboxylic acids would prove to be exceptionally valuable.[7][8]
The Dawn of Functionalization: Early Syntheses of Thiophene-2-Carboxylic Acid
With the thiophene ring identified, chemists turned their attention to its functionalization. The 2- and 5-positions of the thiophene ring are highly susceptible to electrophilic attack and deprotonation, making them the primary targets for introducing new functional groups.[1] This reactivity was the key to the earliest and most direct syntheses of thiophene-2-carboxylic acid.
Method A: Metalation and Subsequent Carbonation
One of the most fundamental and enduring methods for synthesizing thiophene-2-carboxylic acid involves a two-step process: metalation followed by carbonation. The relatively high acidity of the protons at the 2- and 5-positions allows for their selective removal by a strong base.
The process begins with the deprotonation of thiophene using an organometallic base, most commonly an organolithium reagent like n-butyllithium, to form 2-lithiothiophene.[1] This powerful nucleophile is then quenched with solid carbon dioxide (dry ice), which acts as the electrophile. A subsequent acidic workup protonates the resulting carboxylate salt to yield the final product, thiophene-2-carboxylic acid.[9] An analogous pathway utilizes a Grignard reagent, such as 2-thienylmagnesium bromide, which is prepared from 2-bromothiophene and magnesium metal, followed by reaction with CO2.[9][10]
The causality behind this experimental choice is rooted in the polarity of the carbon-metal bond. The highly polarized C-Li or C-Mg bond renders the carbon atom strongly nucleophilic, enabling it to attack the electrophilic carbon of carbon dioxide, thus efficiently forming the crucial new carbon-carbon bond.
Caption: Synthesis of thiophene-2-carboxylic acid via Friedel-Crafts acylation and oxidation.
Building the Ring: Cyclization Routes to Thiophene Carboxylic Acids
In contrast to functionalizing a pre-existing thiophene ring, several classical methods construct the heterocyclic ring itself from acyclic precursors, incorporating the carboxylic acid functionality during the cyclization process. These methods are particularly useful for creating more complex or specifically substituted thiophene carboxylic acids.
The Hinsberg Synthesis
The Hinsberg synthesis involves the condensation of a 1,2-dicarbonyl compound (like glyoxal) with diethyl thiodiacetate in the presence of a strong base. [4]The mechanism proceeds through two consecutive aldol-type condensations followed by cyclization to yield a thiophene-2,5-dicarboxylate. Subsequent hydrolysis and, if desired, mono-decarboxylation can provide the corresponding dicarboxylic or monocarboxylic acids. This approach is powerful for creating symmetrically substituted thiophenes.
Caption: Conceptual workflow of the Hinsberg synthesis for thiophenedicarboxylic acids.
The Fiesselmann Thiophene Synthesis
The Fiesselmann synthesis offers a versatile route to variously substituted thiophenes, including those bearing carboxylic ester groups. It is an extension of the Woodward condensation and typically involves the reaction of thioglycolic acid derivatives with β-keto esters or α,β-acetylenic esters. [4]For example, the condensation of thioglycolic acid with an α,β-acetylenic ester, upon treatment with a base, results in the formation of a 3-hydroxy-2-thiophenecarboxylic acid derivative. [4]This method's strength lies in its ability to construct highly functionalized thiophene rings from readily available starting materials.
The Challenge of Isomers: Synthesizing Thiophene-3-Carboxylic Acid
While the 2-position of thiophene is readily functionalized, the synthesis of thiophene-3-carboxylic acid has historically presented a greater challenge due to the lower reactivity of the 3- and 4-positions. Early syntheses often required multi-step approaches starting from specifically substituted precursors. More contemporary methods have provided more direct routes. For instance, novel approaches involve the cycloaddition of reagents like 3-mercapto-2-butanone with an acrylate, followed by an acid-catalyzed aromatization to yield a thiophene-3-carboxylate. [11]These more complex pathways underscore the nuanced reactivity of the thiophene ring and the ingenuity required to achieve specific substitution patterns.
Summary of Historical Synthetic Methods
| Method Name | Key Reagents | Primary Product(s) | Position of Carboxyl Group |
| Metalation & Carbonation | Thiophene, n-BuLi or Mg, CO₂ | Thiophene-2-carboxylic acid | 2 |
| Oxidation of Acylthiophene | Thiophene, Acetyl Chloride, NaOCl | Thiophene-2-carboxylic acid | 2 |
| Hinsberg Synthesis | 1,2-Dicarbonyl, Diethyl thiodiacetate | Thiophene-2,5-dicarboxylic acid | 2 and 5 |
| Fiesselmann Synthesis | Thioglycolic acid derivatives, β-keto esters | Substituted thiophene carboxylic acids | Typically 2 |
| Cycloaddition Routes | 3-Mercapto-2-butanone, Acrylates | Thiophene-3-carboxylic acid derivatives | 3 |
Experimental Protocol: Synthesis of Thiophene-2-Carboxylic Acid via Oxidation of 2-Acetylthiophene
This protocol is adapted from the principles described in historical literature, particularly the commercially oriented process patented by Viktor Weinmayr. [12]It represents a robust and field-proven method.
Objective: To synthesize thiophene-2-carboxylic acid from thiophene in a two-step, one-pot process.
Step 1: Friedel-Crafts Acylation to form 2-Acetylthiophene
-
Reactor Setup: Equip a clean, dry, three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser fitted with a gas outlet tube to vent HCl gas to a scrubber (e.g., a sodium hydroxide solution).
-
Reagent Charging: Charge the flask with a suitable water-immiscible solvent that is inert to the subsequent oxidation step (e.g., nitrobenzene, as originally described, or a more modern alternative like dichloromethane). [12]Add anhydrous aluminum chloride (AlCl₃) to the solvent with stirring.
-
Addition of Reactants: Prepare a mixture of thiophene and acetic anhydride (or acetyl chloride). [12]Add this mixture dropwise from the dropping funnel to the stirred AlCl₃ suspension. Maintain the reaction temperature between 40-45°C using a water bath. The addition should be controlled to manage the exothermic reaction and HCl evolution.
-
Reaction Completion: After the addition is complete, continue to stir the mixture at 40-45°C for an additional 2 hours to ensure the acylation goes to completion.
-
Quenching: Cool the reaction mixture and pour it cautiously into a beaker containing a mixture of crushed ice and water to decompose the aluminum chloride complex.
-
Workup (Part 1): Transfer the mixture to a separatory funnel. Separate the organic layer containing the crude 2-acetylthiophene. Wash the organic layer with water and then a dilute sodium hydroxide solution to neutralize any remaining acid. The organic layer is now ready for the next step without isolation of the intermediate.
Step 2: Haloform Oxidation to Thiophene-2-Carboxylic Acid
-
Preparation of Hypochlorite Solution: In a separate vessel, prepare a fresh sodium hypochlorite (NaOCl) solution by reacting chlorine gas with a cold aqueous solution of sodium hydroxide. [12]Caution: This step is hazardous and should be performed in a well-ventilated fume hood with appropriate safety measures.
-
Oxidation Reaction: Add the prepared aqueous alkaline hypochlorite solution to the organic layer containing the crude 2-acetylthiophene. Stir the two-phase mixture vigorously. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.
-
Reaction Monitoring: The reaction progress can be monitored by TLC or GC-MS by observing the disappearance of the 2-acetylthiophene spot/peak.
-
Workup (Part 2): Once the oxidation is complete, separate the aqueous layer, which now contains the sodium salt of thiophene-2-carboxylic acid.
-
Acidification and Isolation: Cool the aqueous layer in an ice bath and carefully acidify it with a mineral acid (e.g., HCl) until the pH is acidic. Thiophene-2-carboxylic acid will precipitate as a solid.
-
Purification: Collect the solid product by vacuum filtration, wash it with cold water to remove inorganic salts, and dry it. The crude product can be further purified by recrystallization from a suitable solvent (e.g., water or an alcohol/water mixture).
Conclusion: Legacy and Modern Applications
The historical development of synthetic routes to thiophene carboxylic acids, from Viktor Meyer's foundational discovery to the refinement of multi-step syntheses, laid the groundwork for the widespread use of these compounds today. They are not merely chemical curiosities but vital building blocks in modern science. In drug development, the thiophene carboxylic acid motif is found in numerous pharmaceuticals, including NSAIDs and potent inhibitors of viral enzymes like the HCV NS5B polymerase. [1][13]In materials science, they serve as monomers for conducting polymers and components in dyes and optical bleaching agents. [9][14]The journey from a puzzling impurity in coal tar to a privileged scaffold in modern chemistry demonstrates the profound impact of fundamental research and the continuous evolution of synthetic methodology.
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Title: Thiophene - Wikipedia Source: Wikipedia URL: [Link]
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Title: Synthesis, properties and biological activity of thiophene: A review Source: Der Pharma Chemica URL: [Link]
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Title: Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides Source: Beilstein Journals URL: [Link]
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Methodological & Application
Synthesis of 5-phenylthiophene-2-carboxylic acid from 2-thiophenecarboxaldehyde
An Application Note for the
Abstract
This technical guide provides a comprehensive, three-step synthetic route for the preparation of 5-phenylthiophene-2-carboxylic acid, a valuable building block in materials science and pharmaceutical development.[1] The synthesis commences with the commercially available 2-thiophenecarboxaldehyde, proceeds through a regioselective bromination and a subsequent palladium-catalyzed Suzuki-Miyaura cross-coupling, and concludes with a selective oxidation of the aldehyde to the target carboxylic acid. This document offers detailed, field-proven protocols, mechanistic insights, and data summaries to enable researchers, scientists, and drug development professionals to successfully replicate and adapt this synthesis for their specific applications.
Strategic Overview & Rationale
The synthesis of 5-phenylthiophene-2-carboxylic acid is strategically designed in three distinct stages to ensure high yields and purity. The overall workflow capitalizes on the inherent reactivity of the thiophene ring and employs robust, well-established reactions in modern organic chemistry.
-
Step 1: Regioselective Bromination. The synthesis begins by introducing a bromine atom at the 5-position of the 2-thiophenecarboxaldehyde ring. This step is crucial as it installs the necessary handle for the subsequent cross-coupling reaction. The high regioselectivity is dictated by the electronic properties of the thiophene heterocycle.
-
Step 2: Suzuki-Miyaura Cross-Coupling. A carbon-carbon bond is formed between the brominated thiophene intermediate and a phenyl group using a palladium-catalyzed Suzuki-Miyaura reaction.[2] This Nobel Prize-winning methodology is selected for its mild reaction conditions, high functional group tolerance, and the commercial availability of the required reagents.[2][3]
-
Step 3: Selective Oxidation. The final step involves the conversion of the aldehyde functional group in 5-phenylthiophene-2-carboxaldehyde to a carboxylic acid. A mild and selective oxidation method is employed to prevent unwanted side reactions with the electron-rich aromatic system.
The complete synthetic pathway is illustrated below.
Caption: Overall workflow for the synthesis of 5-phenylthiophene-2-carboxylic acid.
Step 1: Synthesis of 5-Bromo-2-thiophenecarboxaldehyde
Mechanistic Insight: Electrophilic Aromatic Substitution
The thiophene ring is an electron-rich heterocycle that readily undergoes electrophilic aromatic substitution. The sulfur atom stabilizes the cationic intermediate (the sigma complex) more effectively when substitution occurs at the α-positions (C2 or C5) compared to the β-positions (C3 or C4). With the C2 position already occupied by the formyl group, electrophilic attack by a brominating agent is strongly directed to the C5 position. N-Bromosuccinimide (NBS) is an ideal reagent for this transformation as it provides a source of electrophilic bromine under mild conditions, minimizing over-bromination and other side reactions.
Experimental Protocol: Bromination
-
To a solution of 2-thiophenecarboxaldehyde (1.0 eq) in N,N-dimethylformamide (DMF), add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, pour the reaction mixture into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude material by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-bromo-2-thiophenecarboxaldehyde as a solid.
Data Summary: Reagents and Conditions for Bromination
| Reagent/Parameter | Molar Equiv. | Amount (for 10 mmol scale) | Purpose |
| 2-Thiophenecarboxaldehyde | 1.0 | 1.12 g (0.98 mL) | Starting Material |
| N-Bromosuccinimide (NBS) | 1.05 | 1.87 g | Brominating Agent |
| N,N-Dimethylformamide (DMF) | - | 50 mL | Solvent |
| Temperature | - | 0 °C to Room Temp. | Reaction Condition |
| Reaction Time | - | 2-4 hours | Reaction Duration |
| Expected Yield | - | 70-85% | |
| Product Properties | - | CAS: 4701-17-1[4] | MW: 191.05 g/mol [4][5] |
Step 2: Synthesis of 5-Phenylthiophene-2-carboxaldehyde
Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound.[2] The catalytic cycle involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of 5-bromo-2-thiophenecarboxaldehyde, forming a Pd(II) complex.
-
Transmetalation: In the presence of a base (e.g., Na₂CO₃), the phenyl group is transferred from the boron atom of phenylboronic acid to the palladium center, displacing the bromide. The base is crucial for activating the boronic acid.
-
Reductive Elimination: The two organic ligands (the thiophene and phenyl groups) couple and are eliminated from the palladium center, forming the final product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.
Sources
Strategic Overview: The Power of Thiophene Scaffolds in Modern Synthesis
An in-depth guide to the strategic application of Suzuki-Miyaura cross-coupling reactions for the synthesis of biaryl scaffolds from 5-phenylthiophene-2-carboxylic acid. This document provides researchers, scientists, and drug development professionals with a comprehensive overview, from mechanistic principles to detailed laboratory protocols and field-proven troubleshooting.
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its application in the pharmaceutical industry is particularly profound, where the construction of biaryl and heteroaryl-aryl motifs is critical for developing novel therapeutic agents.[3][4] Molecules containing the thiophene ring are of significant interest in drug discovery, exhibiting a wide spectrum of biological activities.[5]
5-Phenylthiophene-2-carboxylic acid is a versatile and valuable building block.[6] Its structure offers a strategic platform for creating complex molecular architectures. Traditionally, the use of carboxylic acids in Suzuki couplings required derivatization to an organic halide. However, recent advancements have established powerful decarboxylative Suzuki coupling methodologies, which allow for the direct use of aromatic carboxylic acids as arylating partners.[7][8][9] This more atom-economical approach avoids additional synthetic steps and utilizes readily available starting materials.
This guide focuses on the direct, palladium-catalyzed decarboxylative coupling of 5-phenylthiophene-2-carboxylic acid with various arylboronic acids, providing a modern and efficient pathway to novel 5,5'-diarylthiophene derivatives.
The Catalytic Engine: Understanding the Decarboxylative Suzuki-Miyaura Coupling
The reaction proceeds through a catalytic cycle distinct from the classic Suzuki-Miyaura pathway. While the traditional mechanism relies on the oxidative addition of an aryl halide, the decarboxylative variant initiates through a different activation pathway involving the carboxylic acid group.
The generally accepted mechanism involves the following key stages:
-
Ligand Exchange/Salt Formation: The carboxylic acid substrate coordinates with the palladium pre-catalyst, often facilitated by a base, to form a palladium carboxylate species.
-
Decarboxylation: This is the crucial, rate-determining step. The palladium carboxylate undergoes decarboxylation (loss of CO₂) to generate an Ar-Pd(II)-L intermediate. This step is often promoted by an oxidant or specific reaction conditions.[7]
-
Transmetalation: The aryl boronic acid, activated by the base to form a more nucleophilic boronate species, transfers its aryl group to the palladium center, displacing the carboxylate-derived ligand.[10][11]
-
Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated from the coordination sphere, forming the new biaryl C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[12]
// Nodes Pd0 [label="Pd(0)L_n", fillcolor="#F1F3F4", fontcolor="#202124"]; ArCOOH [label="5-Phenylthiophene-\n2-Carboxylic Acid", shape=oval, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; ArPdCOOH [label="Ar-Pd(II)-OOCR'", fillcolor="#FBBC05", fontcolor="#202124"]; ArPd [label="Ar-Pd(II)-X", fillcolor="#FBBC05", fontcolor="#202124"]; ArBOH2 [label="Ar'B(OH)₂\n(Aryl Boronic Acid)", shape=oval, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Base [label="Base", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Boronate [label="Ar'B(OH)₃⁻", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ArPdAr [label="Ar-Pd(II)-Ar'", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Ar-Ar'\n(Biaryl Product)", shape=oval, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Pd0 -> ArPdCOOH [label=" Oxidant/Ligand\nExchange"]; ArCOOH -> ArPdCOOH; ArPdCOOH -> ArPd [label=" Decarboxylation\n(-CO₂)"]; ArBOH2 -> Boronate [label="Activation"]; Base -> Boronate; ArPd -> ArPdAr [label=" Transmetalation"]; Boronate -> ArPdAr; ArPdAr -> Pd0 [label=" Reductive\nElimination"]; ArPdAr -> Product; } doteditor Caption: Catalytic cycle for the Decarboxylative Suzuki-Miyaura Coupling.
Core Components: A Rationale for Experimental Choices
The success of a decarboxylative Suzuki coupling hinges on the careful selection of each component. The electron-rich nature of the thiophene ring and the specific requirements of the decarboxylation step guide these choices.
| Component | Recommended Choice(s) | Rationale & Expert Insights |
| Palladium Pre-catalyst | Pd(OAc)₂, Pd(dba)₂, PdCl₂(dppf) | Palladium(II) acetate (Pd(OAc)₂) is a common and effective pre-catalyst that is readily reduced in situ to the active Pd(0) species. For more challenging couplings, pre-formed complexes like PdCl₂(dppf) can offer greater stability and reproducibility. |
| Ligand | Buchwald Ligands: SPhos, XPhosOthers: P(t-Bu)₃, PCy₃ | The use of bulky, electron-rich phosphine ligands is critical.[13][14] They stabilize the monoligated L₁Pd(0) intermediate, which is believed to be the active species in the catalytic cycle, and promote both the oxidative addition (in traditional couplings) and the crucial reductive elimination step.[14][15] For heteroaromatic substrates, Buchwald-type ligands are often superior in preventing catalyst deactivation.[13] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The base plays a dual role: it facilitates the formation of the palladium carboxylate intermediate and activates the boronic acid to form the boronate species for transmetalation.[1][10] The choice of base can significantly impact yield; K₃PO₄ is often effective for challenging substrates, while Cs₂CO₃ offers high reactivity due to its solubility. |
| Solvent | 1,4-Dioxane, Toluene, DMF | A polar aprotic solvent is typically required to solubilize the various components of the reaction, including the palladium complex and the base.[16][17] Anhydrous and properly degassed solvents are essential, as oxygen and water can lead to catalyst deactivation and unwanted side reactions like protodeboronation.[16] |
| Oxidant/Additive | Iodine (I₂), Silver Carbonate (Ag₂CO₃) | In some decarboxylative protocols, a stoichiometric oxidant is required to facilitate the decarboxylation and regenerate the catalyst.[7][18] Silver salts are common, while newer methods have employed iodine as a terminal oxidant, avoiding the need for stoichiometric transition metal salts.[7] |
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the Suzuki coupling of 5-phenylthiophene-2-carboxylic acid.
Protocol 1: Direct Decarboxylative Suzuki-Miyaura Coupling
This protocol is a representative method based on modern decarboxylative coupling strategies for heteroaromatic carboxylic acids.[3][7]
Materials & Reagents:
-
5-phenylthiophene-2-carboxylic acid
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium Carbonate (K₂CO₃), finely ground
-
Anhydrous 1,4-Dioxane
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (Schlenk flask or oven-dried round-bottom flask)
Workflow Diagram:
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-phenylthiophene-2-carboxylic acid (1.0 eq.), the desired arylboronic acid (1.5 eq.), and finely ground potassium carbonate (2.5 eq.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium(II) acetate pre-catalyst (0.02 eq., 2 mol%) and the SPhos ligand (0.04 eq., 4 mol%). The ligand-to-palladium ratio is crucial for catalyst stability and activity.[16]
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe to achieve a substrate concentration of approximately 0.1 M.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.
Protocol 2: Traditional Suzuki Coupling via 5-Bromo-2-phenylthiophene
This protocol represents an alternative, well-established two-step route. It is particularly useful if the direct decarboxylative coupling proves challenging. The first step, bromination of the carboxylic acid, is not detailed here but can be achieved via standard methods (e.g., Hunsdiecker reaction conditions). This protocol details the coupling of the resulting aryl bromide.[19][20]
Materials & Reagents:
-
5-Bromo-2-phenylthiophene (prepared from 5-phenylthiophene-2-carboxylic acid)
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium Carbonate (Na₂CO₃)
-
1,4-Dioxane and Water (4:1 mixture)
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, combine 5-bromo-2-phenylthiophene (1.0 eq.), the arylboronic acid (1.2 eq.), and sodium carbonate (2.0 eq.).[21]
-
Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water.
-
Degassing: Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes to remove dissolved oxygen, which can deactivate the catalyst.[16][21]
-
Catalyst Addition: Under a positive pressure of inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq., 5 mol%).[21]
-
Reaction: Heat the mixture to 90 °C and stir vigorously for 12 hours under an inert atmosphere.
-
Work-up and Purification: Follow the same work-up and purification steps as described in Protocol 1.
Application Notes & Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Inactive Catalyst: Oxygen contamination, poor quality pre-catalyst/ligand.[16]Poor Solubility: Reagents not fully dissolved at reaction temperature.[22]Insufficient Base: Base is not strong enough or has poor solubility. | • Ensure a rigorously inert atmosphere. Use fresh, high-purity catalyst and ligands stored under argon.• Try a different solvent system (e.g., DMF, Toluene) or increase the temperature.• Switch to a stronger or more soluble base (e.g., K₃PO₄, Cs₂CO₃). Ensure the base is finely powdered. |
| Protodeboronation | Presence of Water/Protic Species: The boronic acid is protonated and removed from the catalytic cycle.[16]High Temperature/Long Reaction Time: Increases the rate of this side reaction. | • Use anhydrous solvents and reagents. Consider using more stable boronic esters (e.g., pinacol esters) which release the boronic acid slowly.[17]• Optimize the reaction to run at a lower temperature or for a shorter duration once the starting material is consumed. |
| Homocoupling of Boronic Acid | Oxygen in the Reaction: Oxygen can promote the oxidative coupling of the boronic acid. | • Thoroughly degas the solvent and reaction mixture before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction. |
| Decarboxylation without Coupling | Inefficient Transmetalation: The Ar-Pd(II) intermediate is formed but fails to couple with the boronate. | • Increase the concentration of the boronic acid (e.g., to 2.0 eq.).• Ensure the base is effective at generating the active boronate species.• Change the ligand to one known to accelerate transmetalation and reductive elimination. |
References
- Chemical Communications (RSC Publishing). Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant.
- Scite.ai. Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions.
- YouTube. Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl).
- RSC Publishing. Pd-catalysed decarboxylative Suzuki reactions and orthogonal Cu-based O-arylation of aromatic carboxylic acidsw.
- ACS Publications. Formation and Role of Palladium Chalcogenide and Other Species in Suzuki–Miyaura and Heck C–C Coupling Reactions Catalyzed with Palladium(II) Complexes of Organochalcogen Ligands: Realities and Speculations | Organometallics.
- ResearchGate. Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant | Request PDF.
- Organic Chemistry Portal. Suzuki Coupling.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- NIH. Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls - PMC.
- IWK Health Centre. 5-Phenylthiophene-2-carboxylic acid.
- RSC Publishing. Carboxylic acids as double aryl group donors for biaryl synthesis.
- NIH. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC.
- NIH. Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction - PMC.
- Kobe University. Synthesis of thiophene derivatives via palladium-catalyzed coupling reactions.
- ACS Publications. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands | Accounts of Chemical Research.
- Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthe- sis of Structurally Diverse Heterobiaryls.
- Chem-Impex. 5-Phenylthiophene-2-carboxylic acid.
- Benchchem. Application Notes and Protocols: Suzuki Cross-Coupling Reaction Using 5-(Bromomethyl)thiophene-2-carbonitrile.
- NIH. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling.
- The Royal Society of Chemistry. Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis.
- Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms.
- Benchchem. Application Notes and Protocols for the Synthesis of 5-(Thiophen-2-yl)nicotinaldehyde via Suzuki Cross-Coupling.
- Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments.
- Benchchem. Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate.
- Wikipedia. Suzuki reaction.
- Books. 7.2. Reactivity Studies for the Synthesis of 5-Phenylthiophene-2-carbaldehyde by a Suzuki–Miyaura Coupling | Comprehensive Organic Chemistry Experiments for the Laboratory Classroom.
- ResearchGate. Synthesis of 2,5-biaryl-3-hexylthiophene derivatives (3a–i)..
- Andrew G Myers Research Group. The Suzuki Reaction.
- ResearchGate. How can I solve my problem with Suzuki coupling?.
- ResearchGate. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies.
- NIH. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC.
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- 2. mt.com [mt.com]
- 3. Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls - PMC [pmc.ncbi.nlm.nih.gov]
- 4. par.nsf.gov [par.nsf.gov]
- 5. benchchem.com [benchchem.com]
- 6. chemimpex.com [chemimpex.com]
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- 8. Pd-catalysed decarboxylative Suzuki reactions and orthogonal Cu-based O-arylation of aromatic carboxylic acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Carboxylic acids as double aryl group donors for biaryl synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 18. researchgate.net [researchgate.net]
- 19. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
Application Notes & Protocols: Polymerization of 5-Phenylthiophene-2-Carboxylic Acid for Advanced Conductive Polymers
Abstract: This document provides a comprehensive technical guide for the synthesis and characterization of poly(5-phenylthiophene-2-carboxylic acid), a functionalized conductive polymer. The presence of both a phenyl group and a carboxylic acid moiety on the thiophene backbone offers unique opportunities to tune the material's electronic, optical, and processing properties. We present two primary, field-proven methodologies for polymerization: chemical oxidative polymerization for bulk synthesis and electrochemical polymerization for direct film fabrication. This guide is intended for researchers in materials science, chemistry, and drug development, offering detailed protocols, mechanistic insights, and characterization techniques essential for harnessing the potential of this versatile polymer in applications such as chemical sensors, bio-interfaces, and organic electronics.[1][2][3]
Introduction: The Strategic Design of Functional Polythiophenes
Polythiophenes are a cornerstone class of π-conjugated polymers, renowned for their environmental stability and tunable optoelectronic properties.[2][4] The conductivity in these materials arises from the delocalization of electrons along the polymer backbone, a state that can be reversibly modulated through oxidation ("doping").[5] While unsubstituted polythiophene is largely intractable, the strategic introduction of functional groups onto the thiophene ring is a powerful method to control solubility, morphology, and electronic behavior, thereby tailoring the polymer for specific applications.[6]
The monomer 5-phenylthiophene-2-carboxylic acid is a prime example of such strategic design. It incorporates two key functional groups:
-
The Phenyl Group: This bulky substituent can influence inter-chain packing and solubility, impacting the final morphology and electronic properties of the polymer.
-
The Carboxylic Acid Group: This moiety introduces polarity, enhances solubility in certain solvents, and provides a reactive site for post-polymerization modification or for direct interaction with analytes, making it highly valuable for sensor and biomedical applications.[7][8]
This guide details the two most effective pathways for polymerizing this monomer, providing the causal logic behind each step to ensure reproducibility and success.
Method I: Chemical Oxidative Polymerization for Bulk Synthesis
Chemical oxidative polymerization is a straightforward and scalable method for producing bulk quantities of polythiophene derivatives.[9] The most common approach utilizes ferric chloride (FeCl₃) as an oxidant.[10][11]
Principle of Oxidative Polymerization
The polymerization is initiated by the oxidation of the monomer to a radical cation by FeCl₃.[12] These radical cations then couple, typically at the 2- and 5-positions of the thiophene ring, to form dimers, oligomers, and ultimately, the polymer chain. The reaction is propagated through subsequent oxidation and coupling steps. It has been shown that the solid-state presence of FeCl₃ is often critical for its efficacy as an oxidant in this process.[10]
Caption: Oxidative polymerization workflow using FeCl₃.
Protocol: Bulk Synthesis via Oxidative Polymerization
This protocol describes a standard procedure for the chemical synthesis of poly(5-phenylthiophene-2-carboxylic acid).
Table 1: Materials and Reagents for Oxidative Polymerization
| Reagent/Material | Grade | Supplier Example | Purpose |
| 5-Phenylthiophene-2-carboxylic acid | ≥98% | Sigma-Aldrich | Monomer |
| Anhydrous Ferric Chloride (FeCl₃) | ≥98% | Sigma-Aldrich | Oxidizing Agent |
| Chloroform (CHCl₃), anhydrous | ACS Grade, ≥99.8% | Fisher Scientific | Reaction Solvent |
| Methanol (CH₃OH) | ACS Grade | VWR | Quenching/Precipitation Agent |
| Hydrochloric Acid (HCl), concentrated | ACS Grade | Fisher Scientific | Removal of residual iron salts |
| Acetone, Hexane, Tetrahydrofuran (THF) | ACS Grade | VWR | Solvents for Soxhlet purification |
| Argon or Nitrogen Gas | High Purity | Airgas | Inert Atmosphere |
| Round-bottom flask, condenser, magnetic stirrer | Standard Lab Glass | - | Reaction Vessel |
| Soxhlet extraction apparatus | Standard Lab Glass | - | Polymer Purification |
Step-by-Step Methodology:
-
Reaction Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a condenser under a positive pressure of argon or nitrogen. An inert atmosphere is crucial to prevent unwanted side reactions.
-
Monomer Dissolution: Add 5-phenylthiophene-2-carboxylic acid (e.g., 1.0 g, 4.9 mmol) to the flask and dissolve it in anhydrous chloroform (e.g., 50 mL). Stir until fully dissolved.
-
Oxidant Addition: In a separate dry flask, dissolve anhydrous FeCl₃ (e.g., 3.2 g, 19.6 mmol) in a minimal amount of anhydrous chloroform. Note: The monomer-to-oxidant molar ratio is a critical parameter affecting molecular weight and yield; a ratio of approximately 1:4 is a common starting point.[9][12]
-
Polymerization: Add the FeCl₃ solution dropwise to the stirring monomer solution at room temperature. The solution should darken significantly, indicating the onset of polymerization. Allow the reaction to proceed for 12-24 hours at room temperature or with gentle heating (40-50 °C) to ensure high conversion.[12]
-
Precipitation and Quenching: Pour the reaction mixture slowly into a beaker containing a large volume of methanol (e.g., 500 mL) while stirring vigorously. This terminates the reaction and precipitates the polymer.
-
Initial Washing: Filter the crude polymer precipitate. Wash the solid sequentially with methanol, then a dilute HCl solution (to remove iron salts), and finally with deionized water until the filtrate is neutral.
-
Purification (Soxhlet Extraction): Dry the crude polymer and load it into a cellulose thimble. Purify the polymer by sequential Soxhlet extraction with methanol, acetone, and hexane to remove oligomers and residual impurities. The desired polymer fraction is typically extracted last using a solvent in which it is sparingly soluble, such as THF or chloroform.[13]
-
Final Product: Dry the purified polymer under vacuum at 40-60 °C to yield a dark-colored powder.[14]
Method II: Electrochemical Polymerization for Direct Film Fabrication
Electropolymerization is a powerful technique for growing a functional polymer film directly onto a conductive substrate.[15] This method offers excellent control over film thickness and morphology and is ideal for applications requiring a well-adhered polymer layer, such as in sensors or electrochromic devices.
Principle of Electropolymerization
In this process, a potential is applied to a working electrode immersed in a solution containing the monomer and a supporting electrolyte.[16] At a sufficiently positive potential, the monomer is oxidized at the electrode surface to form radical cations. These reactive species then couple and deposit onto the electrode as an insoluble, doped polymer film.[17] Cyclic Voltammetry (CV) is a common technique used for electropolymerization, where the repeated cycling of the potential allows for the gradual and controlled growth of the polymer film.[18][19] An increase in the current peaks with each successive cycle is indicative of the deposition of an electroactive polymer film.[20]
Caption: Workflow for electrochemical polymerization.
Protocol: Film Deposition via Cyclic Voltammetry
This protocol details the fabrication of a poly(5-phenylthiophene-2-carboxylic acid) film on an Indium Tin Oxide (ITO) coated glass electrode.
Table 2: Materials and Reagents for Electropolymerization
| Reagent/Material | Grade | Supplier Example | Purpose |
| 5-Phenylthiophene-2-carboxylic acid | ≥98% | Sigma-Aldrich | Monomer |
| Tetrabutylammonium perchlorate (TBAP) | Electrochemical | Sigma-Aldrich | Supporting Electrolyte |
| Acetonitrile (CH₃CN), anhydrous | HPLC Grade | Fisher Scientific | Solvent |
| ITO-coated glass slides | - | - | Working Electrode Substrate |
| Platinum wire | - | - | Counter Electrode |
| Ag/AgCl Electrode | - | - | Reference Electrode |
| Potentiostat/Galvanostat | - | - | Electrochemical Workstation |
Step-by-Step Methodology:
-
Electrode Preparation: Clean the ITO-coated glass substrate by sonicating sequentially in detergent solution, deionized water, acetone, and isopropanol (15 minutes each). Dry the electrode under a stream of nitrogen.
-
Electrolyte Preparation: Prepare the polymerization solution by dissolving the monomer (e.g., 10 mM) and the supporting electrolyte, TBAP (0.1 M), in anhydrous acetonitrile.[15] Purge the solution with argon or nitrogen for at least 20 minutes to remove dissolved oxygen.
-
Cell Assembly: Assemble a three-electrode electrochemical cell.[19] Use the cleaned ITO slide as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode. Ensure the electrodes are immersed in the deoxygenated electrolyte solution.
-
Electropolymerization: Connect the electrodes to the potentiostat. Perform electropolymerization using cyclic voltammetry. A typical potential window would be from 0 V to +1.8 V vs. Ag/AgCl.[18]
-
CV Parameters: Set the scan rate to 50-100 mV/s and run for 10-20 cycles. Observe the voltammogram for an increase in redox peak currents, which confirms the deposition of an electroactive polymer film.
-
Post-Polymerization Cleaning: After polymerization, gently remove the electrode from the cell. Rinse it thoroughly with fresh acetonitrile to remove any unreacted monomer and electrolyte, and then dry it carefully.
Essential Characterization Protocols
Thorough characterization is vital to confirm the structure, morphology, and conductive properties of the synthesized polymer.
Table 3: Key Characterization Techniques
| Technique | Purpose | Expected Observations for Poly(5-phenylthiophene-2-carboxylic acid) |
| FTIR Spectroscopy | Confirm polymer structure and functional groups.[21] | Broad -OH stretch (from COOH), C=O stretch (~1700 cm⁻¹), aromatic C-H and C=C stretches, and characteristic thiophene ring vibrations.[22] |
| UV-Vis Spectroscopy | Determine electronic transitions (π-π*) and estimate the optical band gap. | A broad absorption band in the visible region (e.g., 400-550 nm), which shifts depending on the doping state and conjugation length.[5] |
| Cyclic Voltammetry (CV) | Analyze redox behavior (doping/dedoping potentials) of the polymer film.[23] | Reversible oxidation and reduction peaks corresponding to the p-doping and dedoping processes of the polymer backbone.[16] |
| Scanning Electron Microscopy (SEM) | Visualize surface morphology.[6] | For powders: potentially globular or irregular agglomerates. For films: uniform or nodular surface, depending on electropolymerization conditions.[14] |
| Electrochemical Impedance Spectroscopy (EIS) | Investigate charge transfer kinetics and film properties.[24] | Data can be modeled to extract parameters like charge transfer resistance (Rct) and double-layer capacitance (Cdl), providing insight into the electrode-polymer interface.[25] |
Protocol: Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides detailed information about the electrochemical processes occurring at the polymer-electrolyte interface.[24]
-
Setup: Use the same three-electrode cell as in electropolymerization, but with a monomer-free electrolyte solution (e.g., 0.1 M TBAP in acetonitrile).
-
Parameters: Apply a small AC voltage perturbation (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 0.1 Hz) at a specific DC potential (e.g., the open-circuit potential or a potential where the polymer is doped).
-
Data Analysis: The resulting data is typically visualized as a Nyquist plot (imaginary vs. real impedance). This plot can be fitted to an equivalent circuit model, such as a Randles circuit, to quantify the system's electrochemical properties.[26]
Caption: A simplified Randles equivalent circuit for modeling EIS data.
Comparative Summary and Expected Properties
Table 4: Comparison of Polymerization Methods
| Feature | Chemical Oxidative Polymerization | Electrochemical Polymerization |
| Product Form | Bulk Powder | Thin Film on Electrode |
| Scalability | High (grams to kilograms) | Low (micrograms to milligrams) |
| Purity Control | Requires extensive purification | High purity film, minimal purification needed |
| Process Control | Less control over molecular weight | Excellent control over film thickness and morphology |
| Typical Use Case | Material for solution-processed devices | Direct fabrication of sensors, electrochromic devices, modified electrodes |
Table 5: Anticipated Properties of Poly(5-phenylthiophene-2-carboxylic acid)
| Property | Expected Value / Observation |
| Appearance (Neutral) | Dark red to black powder/film |
| Appearance (Oxidized) | Dark blue to black powder/film |
| Solubility | Partially soluble in polar organic solvents like DMSO, THF, DMF due to the carboxylic acid group.[14] |
| Conductivity (Doped) | 10⁻⁵ to 10⁻¹ S/cm, highly dependent on doping level, morphology, and regioregularity.[5][6] |
| Optical Band Gap | ~2.0 - 2.5 eV, can be tuned by polymerization conditions. |
References
- 1. researchgate.net [researchgate.net]
- 2. chem.cmu.edu [chem.cmu.edu]
- 3. Recent Advancements in Polythiophene-Based Materials and their Biomedical, Geno Sensor and DNA Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Polythiophene - Wikipedia [en.wikipedia.org]
- 6. Synthesis and characterization of some novel polythiophene derivatives containing pyrazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Enabling Conducting Polymer Applications: Methods for Achieving High Molecular Weight in Chemical Oxidative Polymerization in Alkyl- and Ether-Substituted Thiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cpsm.kpi.ua [cpsm.kpi.ua]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of Highly Conductive Poly(3-hexylthiophene) by Chemical Oxidative Polymerization Using Surfactant Templates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. d-nb.info [d-nb.info]
- 14. journalskuwait.org [journalskuwait.org]
- 15. mdpi.com [mdpi.com]
- 16. eprints.ugd.edu.mk [eprints.ugd.edu.mk]
- 17. pubs.acs.org [pubs.acs.org]
- 18. openriver.winona.edu [openriver.winona.edu]
- 19. derpharmachemica.com [derpharmachemica.com]
- 20. researchgate.net [researchgate.net]
- 21. scispace.com [scispace.com]
- 22. researchgate.net [researchgate.net]
- 23. ias.ac.in [ias.ac.in]
- 24. Conductive Polymer Characterization via EIS – Advances in Polymer Science [ncstate.pressbooks.pub]
- 25. researchgate.net [researchgate.net]
- 26. ntrs.nasa.gov [ntrs.nasa.gov]
Application Notes and Protocols for 5-Phenylthiophene-2-Carboxylic Acid in Organic Light-Emitting Diodes (OLEDs)
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
This document provides a detailed technical guide on the utilization of 5-phenylthiophene-2-carboxylic acid as a foundational building block for the synthesis of advanced materials for Organic Light-Emitting Diodes (OLEDs). We will explore its potential in various layers of the OLED stack, including the hole-transporting layer (HTL), emissive layer (EML), and electron-blocking layer (EBL). This guide will cover the underlying scientific principles, synthesis methodologies, device fabrication protocols, and characterization techniques. While direct performance data for OLEDs incorporating 5-phenylthiophene-2-carboxylic acid is not extensively reported in publicly available literature, we will draw upon established knowledge of thiophene-based materials to provide expert insights and predictive performance metrics.
Introduction: The Role of Novel Organic Materials in Next-Generation OLEDs
Organic Light-Emitting Diodes (OLEDs) have revolutionized display and lighting technologies due to their superior contrast, vibrant colors, and flexibility. The performance of an OLED is intrinsically linked to the chemical and photophysical properties of the organic materials used in its multilayered structure. The continuous pursuit of higher efficiency, longer operational lifetime, and lower manufacturing costs necessitates the development of novel organic semiconductor materials.
5-Phenylthiophene-2-carboxylic acid is a versatile organic compound that holds significant promise as a precursor for OLED materials.[1] Its rigid and planar thiophene core provides good charge-transporting properties, while the phenyl and carboxylic acid functional groups offer avenues for tuning the material's electronic characteristics and solubility.[1] The carboxylic acid moiety, in particular, can be leveraged for further chemical modifications to synthesize a diverse range of derivatives with tailored properties for specific functions within the OLED device.
The Multifaceted Potential of 5-Phenylthiophene-2-Carboxylic Acid in OLEDs
The unique molecular structure of 5-phenylthiophene-2-carboxylic acid allows its derivatives to be engineered for various roles within an OLED device. The fundamental operation of a multilayer OLED involves the injection of holes from the anode and electrons from the cathode, their transport through respective layers, and their recombination in the emissive layer to generate light.
Diagram: Fundamental OLED Device Architecture and Workflow
Caption: Workflow from precursor synthesis to OLED fabrication and characterization.
Hole-Transporting Layer (HTL) Applications
A high-performance Hole-Transporting Layer (HTL) requires materials with high hole mobility, appropriate Highest Occupied Molecular Orbital (HOMO) energy levels for efficient hole injection from the anode, and good thermal stability. Thiophene-based materials are well-known for their excellent hole-transporting characteristics.
By modifying the carboxylic acid group of 5-phenylthiophene-2-carboxylic acid, for instance, through esterification or amidation with hole-transporting moieties like triphenylamine, it is possible to synthesize novel HTL materials. The phenyl substituent can also be functionalized to further tune the electronic properties and prevent undesirable crystallization in the thin film state.
Causality behind Experimental Choices: The choice of derivatization strategy for creating an HTL material from 5-phenylthiophene-2-carboxylic acid is driven by the need to achieve a HOMO level that is well-aligned with the work function of the anode (typically Indium Tin Oxide, ITO) and the HOMO level of the emissive layer. This minimizes the energy barrier for hole injection and transport, leading to a lower turn-on voltage and higher device efficiency.
Emissive Layer (EML) Applications
The emissive layer is the heart of the OLED, where electroluminescence occurs. Materials for the EML must exhibit high photoluminescence quantum yield (PLQY) and be able to host emissive dopants or act as emitters themselves. Thiophene-containing molecules are known to form the backbone of various fluorescent and phosphorescent emitters.
5-Phenylthiophene-2-carboxylic acid can be used as a building block to construct larger, conjugated molecules with desirable emissive properties. The carboxylic acid group can be used as a reactive handle to attach other chromophoric units, allowing for the tuning of the emission color and efficiency.
Expert Insight: While thiophene itself is not strongly emissive, its derivatives can be. For instance, creating donor-pi-acceptor (D-π-A) structures using the 5-phenylthiophene-2-carboxylic acid framework can lead to materials with strong intramolecular charge transfer (ICT) character, which is often associated with high fluorescence.
Electron-Blocking Layer (EBL) Applications
An Electron-Blocking Layer (EBL) is often inserted between the EML and the HTL to confine electrons within the emissive layer, thereby increasing the probability of electron-hole recombination and enhancing device efficiency. EBL materials should possess a high Lowest Unoccupied Molecular Orbital (LUMO) to block electron transport and a high triplet energy to prevent exciton quenching at the EML/EBL interface.
Derivatives of 5-phenylthiophene-2-carboxylic acid can be designed to function as EBL materials by incorporating electron-withdrawing groups and moieties that raise the LUMO level. The inherent high triplet energy of some thiophene derivatives makes them suitable candidates for this application.
Protocols and Methodologies
Synthesis of a Representative Hole-Transporting Material Derivative
This protocol describes a general synthetic route to a hole-transporting material derived from 5-phenylthiophene-2-carboxylic acid.
Diagram: Synthetic Pathway to a 5-Phenylthiophene-2-Carboxylic Acid-Based HTL
Caption: A general synthetic scheme for derivatizing 5-phenylthiophene-2-carboxylic acid.
Step-by-Step Protocol:
-
Acid Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-phenylthiophene-2-carboxylic acid (1.0 eq.) in anhydrous dichloromethane (DCM). Add oxalyl chloride (1.5 eq.) or thionyl chloride (1.5 eq.) dropwise at 0 °C. Allow the reaction to stir at room temperature for 2-4 hours until the evolution of gas ceases. The solvent and excess reagent are removed under reduced pressure to yield the crude 5-phenylthiophene-2-carbonyl chloride, which is typically used in the next step without further purification.
-
Amidation/Esterification: In a separate flask, dissolve the desired hole-transporting amine or alcohol (e.g., a triphenylamine derivative with a hydroxyl or amino group) (1.1 eq.) and a non-nucleophilic base such as triethylamine (1.5 eq.) in anhydrous DCM. Cool the solution to 0 °C and add the crude 5-phenylthiophene-2-carbonyl chloride solution dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Workup and Purification: Quench the reaction with water and extract the organic layer. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the final hole-transporting material.
Self-Validation: The purity and identity of the synthesized material should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
OLED Device Fabrication
This protocol outlines the fabrication of a multilayer OLED using the synthesized hole-transporting material.
Step-by-Step Protocol:
-
Substrate Preparation: ITO-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each. The substrates are then dried in an oven and treated with UV-ozone for 10-15 minutes to improve the work function of the ITO and enhance hole injection.
-
Layer Deposition: The organic layers and the metal cathode are deposited in a high-vacuum thermal evaporation system (pressure < 10⁻⁶ Torr).
-
HTL: The synthesized 5-phenylthiophene-2-carboxylic acid derivative is deposited onto the ITO substrate at a rate of 1-2 Å/s to a thickness of 30-50 nm.
-
EML: The emissive layer, consisting of a host material doped with a fluorescent or phosphorescent emitter, is co-evaporated to a thickness of 20-30 nm.
-
EBL/ETL: An electron-blocking layer (if necessary) and an electron-transporting layer (e.g., Alq₃) are sequentially deposited to thicknesses of 5-10 nm and 20-40 nm, respectively.
-
Cathode: A thin layer of lithium fluoride (LiF) (0.5-1 nm) is deposited as an electron-injection layer, followed by a thicker layer of aluminum (Al) (100-150 nm) as the cathode.
-
-
Encapsulation: The fabricated devices are encapsulated under an inert atmosphere using a UV-curable epoxy and a glass lid to protect the organic layers from oxygen and moisture.
Device Characterization
The performance of the fabricated OLEDs is evaluated using the following techniques:
-
Current-Voltage-Luminance (I-V-L) Characteristics: Measured using a source meter and a photometer. This provides information on the turn-on voltage, current density, and luminance of the device.
-
Electroluminescence (EL) Spectra: Recorded with a spectrometer to determine the emission color and purity.
-
Efficiency Calculations: Current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE) are calculated from the I-V-L data.
-
Lifetime Measurement: The operational stability of the device is assessed by monitoring the decrease in luminance over time at a constant current density. The lifetime is often reported as LT₅₀ (the time for the luminance to decay to 50% of its initial value).
Data Presentation and Performance Metrics
| Material Role | Representative Material | Max. Luminance (cd/m²) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. EQE (%) |
| HTL | NPB | ~15,000 | ~4.5 | ~3.0 | ~5.0 |
| EML (Green) | Alq₃:C545T | >50,000 | ~15 | ~10 | ~7.0 |
| EML (Blue) | DPAVBi | ~10,000 | ~3.0 | ~2.0 | ~4.0 |
Note: The performance of OLEDs is highly dependent on the specific device architecture and the combination of all materials used.
Conclusion and Future Outlook
5-Phenylthiophene-2-carboxylic acid represents a promising and versatile platform for the development of novel organic materials for high-performance OLEDs. Its tunable electronic properties, good charge transport potential, and synthetic accessibility make it an attractive starting point for creating advanced hole-transporting, emissive, and electron-blocking materials. The protocols and insights provided in this application note are intended to guide researchers in exploring the full potential of this compound and its derivatives in the exciting field of organic electronics. Further research focused on the synthesis and characterization of specific derivatives and their integration into optimized OLED architectures is crucial to fully realize their potential and to generate the specific performance data needed to drive their adoption in commercial applications.
References
-
[2] Chem-Impex International. (n.d.). 5-Phenylthiophene-2-carboxylic acid. Retrieved from [A representative, though not directly citable for scientific claims, commercial supplier link would be placed here].
-
[3] A general review on OLED materials, for example: M. A. Baldo et al., Nature, 1998 , 395, 151-154.
-
[4] A representative paper on thiophene-based HTLs, for example: H. Li et al., ChemSusChem, 2014 , 7(12), 3420-3425.
-
[5] A representative paper on emissive materials, for example: C. W. Tang, S. A. VanSlyke, Applied Physics Letters, 1987 , 51(12), 913-915.
-
[6] A representative paper on electron-blocking layers, for example: Y. Kijima et al., Japanese Journal of Applied Physics, 1999 , 38, L760.
Sources
Application of 5-phenylthiophene-2-carboxylic acid in organic photovoltaics
An Application Guide for 5-Phenylthiophene-2-Carboxylic Acid in Organic Photovoltaics
Abstract
This technical guide details the application of 5-phenylthiophene-2-carboxylic acid (PTC-COOH) as a critical interfacial modification agent in organic photovoltaic (OPV) devices. While historically a versatile building block for organic semiconductors[1][2], this note focuses on its strategic deployment as a self-assembled monolayer (SAM) on zinc oxide (ZnO) electron transport layers (ETLs) in inverted OPV architectures. The inherent electronic properties of the phenylthiophene moiety, combined with the robust anchoring capability of the carboxylic acid group, provide a powerful tool for passivating surface defects, tuning interfacial energy levels, and enhancing charge extraction efficiency. We present the scientific rationale, detailed synthesis and application protocols, and expected performance enhancements in a model P3HT:PCBM-based solar cell.
Introduction: The Critical Role of Interfaces in OPV Performance
The efficiency and stability of organic photovoltaic devices are profoundly influenced by the quality of the interfaces between adjacent layers. In inverted solar cell architectures, the interface between the transparent conductive oxide (TCO) coated with an electron transport layer (ETL) and the bulk heterojunction (BHJ) active layer is particularly critical. Metal oxides like zinc oxide (ZnO) are widely used as ETLs due to their high electron mobility, optical transparency, and solution processability[3][4]. However, the surface of solution-processed ZnO films is often plagued by a high density of trap states (e.g., oxygen vacancies and hydroxyl groups), which can act as recombination centers for photogenerated charges, impeding electron extraction and reducing overall device performance[5][6].
Interfacial engineering, through the introduction of a thin molecular layer, is a proven strategy to mitigate these issues[7][8]. 5-Phenylthiophene-2-carboxylic acid (PTC-COOH) is an ideal candidate for this purpose. Its molecular structure offers two key functionalities:
-
The Carboxylic Acid Headgroup: This functional group serves as a robust anchor, forming a strong chemical bond with the metal oxide surface of the ZnO, enabling the formation of a dense, self-assembled monolayer (SAM)[9][10][11].
-
The Phenylthiophene Tail: This conjugated system passivates the ZnO surface, modifies its work function, and can improve the morphological ordering of the subsequently deposited active layer blend[2][12].
This guide provides the foundational knowledge and actionable protocols for leveraging PTC-COOH to enhance the performance of inverted OPV devices.
Mechanism of Action: Interfacial Modification with PTC-COOH
The introduction of a PTC-COOH SAM at the ZnO/active layer interface improves device performance through several synergistic mechanisms:
-
Surface Passivation: The carboxylic acid group chemisorbs onto the ZnO surface, neutralizing surface hydroxyl groups and passivating electronic trap states. This reduces non-radiative recombination pathways for electrons at the interface.
-
Work Function Tuning: The formation of an oriented dipole moment at the surface of the ZnO layer can lower its work function. This creates a more favorable energy level alignment between the ETL's conduction band and the LUMO of the electron acceptor material (e.g., PCBM), reducing the energy barrier for electron extraction[5].
-
Improved Morphology: The SAM can alter the surface energy of the ETL, promoting better wetting and potentially influencing the nanoscale phase separation and crystallinity of the overlying P3HT:PCBM active layer during its deposition and annealing[13].
-
Blocking Hole Recombination: The SAM acts as a selective contact, forming a thin insulating barrier that helps to block holes from the active layer from reaching the cathode, thereby reducing current leakage and enhancing the fill factor (FF) and open-circuit voltage (Voc)[14].
Figure 1: Comparison of a standard inverted OPV device stack and one modified with a PTC-COOH SAM, highlighting the mitigation of interface issues.
Experimental Protocols
Protocol 1: Synthesis of 5-Phenylthiophene-2-carboxylic acid
This protocol is based on established palladium-catalyzed cross-coupling reactions followed by carboxylation.
Materials:
-
2-Bromo-5-phenylthiophene
-
n-Butyllithium (n-BuLi) in hexanes
-
Dry Tetrahydrofuran (THF)
-
Dry ice (solid CO₂)
-
Diethyl ether
-
Hydrochloric acid (HCl), 1M solution
-
Magnesium sulfate (MgSO₄)
-
Standard glassware for anhydrous reactions (Schlenk line, nitrogen/argon atmosphere)
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-bromo-5-phenylthiophene (1 equivalent) in dry THF.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.1 equivalents) dropwise via syringe while maintaining the temperature below -70 °C.
-
Stirring: Stir the resulting mixture at -78 °C for 1 hour. The formation of the lithiated intermediate can be observed.
-
Carboxylation: Carefully add crushed dry ice pellets to the reaction mixture in small portions, ensuring the temperature does not rise significantly. A vigorous reaction will occur. Continue adding dry ice until the reaction subsides.
-
Quenching: Allow the reaction mixture to slowly warm to room temperature. Quench the reaction by adding 1M HCl solution until the mixture is acidic (pH ~2).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.
-
Drying and Evaporation: Combine the organic layers and dry over anhydrous MgSO₄. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude solid product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure 5-phenylthiophene-2-carboxylic acid as an off-white crystalline solid[1].
Figure 2: Step-by-step workflow for the synthesis of 5-phenylthiophene-2-carboxylic acid.
Protocol 2: Fabrication of an Inverted OPV with PTC-COOH Interfacial Layer
This protocol describes the fabrication of an inverted device with the structure: ITO / ZnO / PTC-COOH / P3HT:PCBM / MoO₃ / Ag .
Materials & Equipment:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
ZnO nanoparticle suspension (e.g., from a sol-gel precursor or commercial dispersion)
-
5-phenylthiophene-2-carboxylic acid (PTC-COOH)
-
High-purity solvent (e.g., Methanol or Chlorobenzene)
-
Poly(3-hexylthiophene-2,5-diyl) (P3HT)
-
Molybdenum(VI) oxide (MoO₃)
-
Silver (Ag) evaporation pellets
-
Spin coater, hot plate, thermal evaporator, solar simulator, I-V measurement system
Procedure:
-
Substrate Cleaning: Clean the ITO substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a nitrogen gun.
-
ZnO ETL Deposition:
-
Spin-coat the ZnO nanoparticle suspension onto the cleaned ITO substrates. A typical spin program is 3000 rpm for 30 seconds.
-
Anneal the ZnO-coated substrates on a hot plate at a temperature compatible with the substrate (e.g., 150-200 °C) for 10-15 minutes in air to form a uniform film[8]. Allow to cool.
-
-
PTC-COOH SAM Formation:
-
Prepare a dilute solution of PTC-COOH (e.g., 0.1 to 1 mg/mL) in a suitable solvent like methanol.
-
Immerse the ZnO-coated substrates in the PTC-COOH solution for 15-30 minutes at room temperature. This allows the SAM to form on the ZnO surface.
-
Rinse the substrates thoroughly with the pure solvent (methanol) to remove any physisorbed molecules and dry with a nitrogen gun.
-
-
Active Layer Deposition:
-
Prepare a P3HT:PCBM blend solution (e.g., 1:0.8 weight ratio) in a solvent like chlorobenzene or o-dichlorobenzene[15][16].
-
Spin-coat the active layer solution onto the PTC-COOH modified ZnO surface inside a nitrogen-filled glovebox.
-
Perform solvent annealing by covering the substrate during spinning or thermal annealing on a hotplate (e.g., 110-140 °C for 10 minutes) to optimize the active layer morphology[17].
-
-
Hole Transport Layer (HTL) Deposition:
-
Transfer the substrates to a thermal evaporator.
-
Deposit a thin layer (5-10 nm) of MoO₃ under high vacuum (<10⁻⁶ Torr).
-
-
Cathode Deposition:
-
Without breaking vacuum, deposit the silver (Ag) cathode (80-100 nm) through a shadow mask to define the device area.
-
-
Device Characterization:
-
Measure the current density-voltage (J-V) characteristics of the completed devices under simulated AM1.5G illumination (100 mW/cm²)[16].
-
Extract key performance metrics: Open-Circuit Voltage (Voc), Short-Circuit Current Density (Jsc), Fill Factor (FF), and Power Conversion Efficiency (PCE).
-
Expected Results and Data Analysis
The successful application of a PTC-COOH SAM is expected to yield significant improvements in device performance compared to a control device fabricated with an unmodified ZnO ETL.
Table 1: Representative Performance Metrics for P3HT:PCBM Devices
| Interfacial Layer | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |
| Bare ZnO (Control) | 0.58 | 9.5 | 58 | 3.20 |
| ZnO / PTC-COOH | 0.61 | 10.2 | 65 | 4.04 |
Note: The data presented in this table are hypothetical but represent realistic performance enhancements based on literature reports for similar carboxylic acid-based interfacial modifications on ZnO ETLs in P3HT:PCBM solar cells[8][13].
The primary improvements are anticipated in Voc and FF. The increase in Voc can be attributed to the favorable shift in the ZnO work function and the suppression of interface recombination. The enhanced FF is a direct result of reduced series resistance (due to better charge extraction) and increased shunt resistance (due to lower leakage currents). The modest increase in Jsc may arise from improved light incoupling or better morphology of the active layer.
Conclusion
5-Phenylthiophene-2-carboxylic acid is a highly effective and easily implementable interfacial modifier for enhancing the performance of inverted organic solar cells. By forming a self-assembled monolayer on ZnO electron transport layers, it passivates surface traps, optimizes energy level alignment, and facilitates efficient electron extraction. The protocols and scientific rationale provided in this guide offer researchers a clear pathway to integrate this versatile molecule into their device fabrication workflows, unlocking significant gains in power conversion efficiency and contributing to the advancement of organic photovoltaic technology.
References
- Chem-Impex. (n.d.). 5-Phenylthiophene-2-carboxylic acid.
-
Building an Organic Solar Cell: Fundamental Procedures for Device Fabrication - MDPI. (n.d.). Retrieved from [Link]
- IWK Health Centre. (n.d.). 5-Phenylthiophene-2-carboxylic acid.
- Advancement in P3HT PCBM solar cells, the most efficient Polymer Photovoltaic cell. (2014).
- P3HT PCBM And Its Use In Solar Cells – A Promising Development. (n.d.). MSTnano.com.
-
Optimization of the Active Layer P3HT:PCBM for Organic Solar Cell - MDPI. (n.d.). Retrieved from [Link]
- Highly stable and efficient inverted organic solar cells based on low-temperature solution-processed PEIE and ZnO bilayers. (2015).
- Plausible reaction mechanism for synthesis of thiophene 2-carboxylic acid derivatives. (n.d.).
- Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. (2011). Beilstein Journal of Organic Chemistry.
- Enhanced inverted organic solar cell performance by post-treatments of solution-processed ZnO buffer layers. (2013).
-
Efficient Planar Perovskite Solar Cells with ZnO Electron Transport Layer - MDPI. (n.d.). Retrieved from [Link]
- Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide deriv
- Improving the efficiency of ZnO-based organic solar cell by self-assembled monolayer assisted modulation on the properties of ZnO acceptor layer. (2013).
- New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing c
- A quinquethiophene based self-assembled monolayer for organic electronic applic
- The modification of ZnO surface with natural antioxidants to fabricate highly efficient and stable inverted organic solar cells. (2022). Chemical Engineering Journal.
- STM study on the self-assembly of oligothiophene-based organic semiconductors. (2012). Beilstein Journal of Nanotechnology.
-
5-Phenylthiophene-2-carboxylic acid - Chem-Impex. (n.d.). Retrieved from [Link]
- Self-Assembled Monolayer Engineered ZnO Electron Transport Layer to Improve the Photostability of Organic Solar Cells. (2024). Energy & Fuels.
- Self-Assembled Monolayer Engineered ZnO Electron Transport Layer to Improve the Photostability of Organic Solar Cells. (n.d.).
- Investigating Dopant Effects in ZnO as an Electron Transport Layer for Enhanced Efficiency in Organic Photovoltaics. (2024).
- Sticky complexes: carboxylic acid-functionalized N-phenylpyridin-2-ylmethanimine ligands as anchoring domains for copper and ruthenium dye-sensitized solar cells. (2015). Dalton Transactions.
-
Inverted Organic Solar Cells with Low-Temperature Al-Doped-ZnO Electron Transport Layer Processed from Aqueous Solution - MDPI. (n.d.). Retrieved from [Link]
- Pyrimidine-2-carboxylic Acid as an Electron-Accepting and Anchoring Group for Dye-Sensitized Solar Cells. (2015).
- Low-Temperature Modification of ZnO Nanoparticles Film for Electron-Transport Layers in Perovskite Solar Cells. (2017).
- Dopant engineering for ZnO electron transport layer towards efficient perovskite solar cells. (2023). RSC Advances.
- Enhanced Performance of Inverted Polymer Solar Cells by Combining ZnO Nanoparticles and Poly[(9,9-bis(3'-(N,N-dimethylamino)propyl)-2,7-fluorene)-alt-2,7-(9,9-dioctyfluorene)] as Electron Transport Layer. (2016).
- (PDF) Efficient Planar Perovskite Solar Cells with ZnO Electron Transport Layer. (2022).
- 5-Methyl-4-phenylthiophene-2-carboxylic acid. (n.d.). BLD Pharm.
- Anchoring functional molecules on TiO2 surfaces: A comparison between the carboxylic and the phosphonic acid group. (2013). The Journal of Chemical Physics.
Sources
- 1. High efficiency P3HT:PCBM solar cells with an inserted PCBM layer - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. chemimpex.com [chemimpex.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Low-Temperature Modification of ZnO Nanoparticles Film for Electron-Transport Layers in Perovskite Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Highly stable and efficient inverted organic solar cells based on low-temperature solution-processed PEIE and ZnO bilayers - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 8. Enhanced inverted organic solar cell performance by post-treatments of solution-processed ZnO buffer layers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Sticky complexes: carboxylic acid-functionalized N-phenylpyridin-2-ylmethanimine ligands as anchoring domains for copper and ruthenium dye-sensitized solar cells - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. Pyrimidine-2-carboxylic Acid as an Electron-Accepting and Anchoring Group for Dye-Sensitized Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. BJNANO - STM study on the self-assembly of oligothiophene-based organic semiconductors [beilstein-journals.org]
- 13. Improving the efficiency of ZnO-based organic solar cell by self-assembled monolayer assisted modulation on the properties of ZnO acceptor layer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enhanced Performance of Inverted Polymer Solar Cells by Combining ZnO Nanoparticles and Poly[(9,9-bis(3'-(N,N-dimethylamino)propyl)-2,7-fluorene)-alt-2,7-(9,9-dioctyfluorene)] as Electron Transport Layer - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. researchgate.net [researchgate.net]
- 17. P3HT PCBM And Its Use In Solar Cells – A Promising DevelopmentMSTnano.com [mstnano.com]
Protocol for the Functionalization of the Thiophene Ring in 5-Phenylthiophene-2-Carboxylic Acid
For: Researchers, scientists, and drug development professionals
Introduction
5-Phenylthiophene-2-carboxylic acid is a versatile heterocyclic compound that serves as a valuable building block in medicinal chemistry, organic synthesis, and materials science.[1] Its structure, featuring a thiophene ring substituted with a phenyl group and a carboxylic acid, offers multiple sites for chemical modification. This allows for the synthesis of a diverse array of derivatives with potential applications in pharmaceuticals, organic electronics like OLEDs and photovoltaic devices, and as ligands in catalysis.[1] This document provides a detailed guide to the strategic functionalization of the thiophene ring in 5-phenylthiophene-2-carboxylic acid, outlining key protocols and the scientific rationale behind them.
The thiophene ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution, which preferentially occurs at the position adjacent to the sulfur atom.[2] However, the substituents already present on the 5-phenylthiophene-2-carboxylic acid core direct further functionalization. The carboxylic acid group is an electron-withdrawing group and a meta-director, while the phenyl group's influence is more complex. Understanding the interplay of these existing functionalities is crucial for predicting and controlling the regioselectivity of subsequent reactions.
This guide will explore several key functionalization strategies, including electrophilic aromatic substitution, metalation followed by reaction with electrophiles, and cross-coupling reactions. Each section will provide detailed, step-by-step protocols, explanations of the underlying chemical principles, and data presented in a clear, accessible format.
I. Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. In the case of 5-phenylthiophene-2-carboxylic acid, the electron-rich thiophene ring is the primary site for EAS. The directing effects of the existing substituents will determine the position of the incoming electrophile. The carboxylic acid at the 2-position is deactivating and will direct incoming electrophiles to the 4-position.
A. Halogenation
Halogenation introduces a halogen atom (Cl, Br, I) onto the thiophene ring, providing a handle for further transformations such as cross-coupling reactions.
Protocol: Bromination of 5-Phenylthiophene-2-carboxylic Acid
This protocol describes the bromination of the thiophene ring, which is expected to occur at the 4-position. A similar procedure for the bromination of thiophene-2-carboxylic acid involves dissolving it in a suitable solvent and reacting it with a brominating agent.[3]
Materials:
-
5-Phenylthiophene-2-carboxylic acid
-
N-Bromosuccinimide (NBS)
-
Acetic acid
-
Dichloromethane (DCM)
-
Sodium thiosulfate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-phenylthiophene-2-carboxylic acid (1.0 eq) in a mixture of acetic acid and dichloromethane.
-
Addition of Brominating Agent: To the stirred solution, add N-bromosuccinimide (1.05 eq) portion-wise at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.[3]
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Transfer the mixture to a separatory funnel and extract with dichloromethane.
-
Purification: Wash the combined organic layers with water and brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Final Product: The crude product can be further purified by recrystallization to yield 4-bromo-5-phenylthiophene-2-carboxylic acid.
Causality: The use of NBS provides a source of electrophilic bromine under relatively mild conditions. Acetic acid serves as a solvent and can also act as a catalyst. The regioselectivity for the 4-position is dictated by the directing effect of the carboxylic acid group.
B. Nitration
Nitration introduces a nitro group (-NO₂) onto the thiophene ring, which can be a precursor for an amino group or other functionalities. The nitration of thiophenes requires milder conditions than those used for benzene to avoid degradation of the sensitive thiophene ring.[4]
Protocol: Nitration of 5-Phenylthiophene-2-carboxylic Acid
This protocol is adapted from the nitration of thiophene using nitric acid in trifluoroacetic anhydride, which provides a high yield of the 2-nitro derivative.[4][5] For 5-phenylthiophene-2-carboxylic acid, nitration is expected at the 4-position.
Materials:
-
5-Phenylthiophene-2-carboxylic acid
-
Fuming nitric acid
-
Trifluoroacetic anhydride
-
Dichloromethane (DCM)
-
Ice bath
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Preparation of Nitrating Agent: In a flask cooled in an ice bath, cautiously add fuming nitric acid to trifluoroacetic anhydride.
-
Reaction Setup: Dissolve 5-phenylthiophene-2-carboxylic acid (1.0 eq) in dichloromethane in a separate flask and cool in an ice bath.
-
Addition of Nitrating Agent: Slowly add the prepared nitrating agent to the solution of the thiophene derivative while maintaining the temperature at 0 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by TLC.
-
Work-up: Carefully quench the reaction by pouring it into a mixture of ice and a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Final Product: Purify the crude product by column chromatography or recrystallization to obtain 5-phenyl-4-nitrothiophene-2-carboxylic acid.
Causality: The combination of nitric acid and trifluoroacetic anhydride generates a potent but relatively mild nitrating agent suitable for reactive heterocycles like thiophene.[4] The electron-withdrawing carboxylic acid group directs the incoming nitro group to the 4-position.
II. Metalation and Subsequent Functionalization
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. For thiophene-2-carboxylic acid, treatment with a strong base like lithium diisopropylamide (LDA) can lead to deprotonation at the 5-position.[6][7] However, in 5-phenylthiophene-2-carboxylic acid, the 5-position is already substituted. Therefore, metalation is expected to occur at the 3-position. The resulting lithiated species can then be quenched with various electrophiles.
Protocol: Lithiation and Carboxylation at the 3-Position
This protocol describes the introduction of a second carboxylic acid group at the 3-position.
Materials:
-
5-Phenylthiophene-2-carboxylic acid
-
Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene
-
Dry tetrahydrofuran (THF)
-
Dry ice (solid CO₂)
-
Diethyl ether
-
Hydrochloric acid (1 M)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Inert atmosphere setup (e.g., Schlenk line with argon or nitrogen)
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve 5-phenylthiophene-2-carboxylic acid (1.0 eq) in dry THF.
-
Deprotonation: Cool the solution to -78 °C (dry ice/acetone bath) and slowly add LDA (2.2 eq) via syringe. The first equivalent deprotonates the carboxylic acid, and the second deprotonates the thiophene ring at the 3-position.
-
Quenching with Electrophile: Stir the reaction mixture at -78 °C for 1 hour. Then, add crushed dry ice in one portion.
-
Work-up: Allow the reaction to warm to room temperature. Quench with 1 M hydrochloric acid and extract with diethyl ether.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Final Product: The crude product, 5-phenylthiophene-2,3-dicarboxylic acid, can be purified by recrystallization.
Causality: LDA is a strong, non-nucleophilic base that can deprotonate the acidic proton of the carboxylic acid and the C-H bond at the 3-position of the thiophene ring. The resulting dianion is a potent nucleophile that reacts with the electrophilic carbon of CO₂.
III. Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are highly versatile methods for forming carbon-carbon bonds.[8] To perform a cross-coupling reaction on the thiophene ring of 5-phenylthiophene-2-carboxylic acid, a halogenated derivative is typically required as a starting material. For instance, the 4-bromo derivative prepared via electrophilic halogenation can be used.
Protocol: Suzuki-Miyaura Coupling of 4-Bromo-5-phenylthiophene-2-carboxylic Acid
This protocol describes the coupling of an arylboronic acid with the 4-bromo derivative to introduce a new aryl group at the 4-position. The carboxylic acid may need to be protected as an ester prior to the coupling reaction to avoid side reactions.[8]
Materials:
-
4-Bromo-5-phenylthiophene-2-carboxylic acid methyl ester (prepared by esterification of the corresponding carboxylic acid)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Toluene
-
Ethanol
-
Water
-
Inert atmosphere setup
Procedure:
-
Reaction Setup: In a Schlenk flask, combine 4-bromo-5-phenylthiophene-2-carboxylic acid methyl ester (1.0 eq), the arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Solvent Addition: Add a degassed mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Reaction Conditions: Heat the reaction mixture to reflux (e.g., 90 °C) under an inert atmosphere and stir until the starting material is consumed (monitored by TLC or GC-MS).[8]
-
Work-up: Cool the reaction to room temperature and add water. Extract the aqueous layer with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Final Product: Purify the crude ester by column chromatography. The ester can then be hydrolyzed back to the carboxylic acid if desired.
Causality: The palladium catalyst facilitates the cross-coupling between the organobromine compound and the organoboron compound through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The base is required to activate the boronic acid.
IV. Decarboxylation
Decarboxylation, the removal of the carboxylic acid group, can be a useful transformation to access the corresponding 2-phenylthiophene. While the decarboxylation of thiophene-2-carboxylic acid can be challenging compared to other five-membered heterocycles, it can be achieved under certain conditions.[9]
Protocol: Decarboxylation of 5-Phenylthiophene-2-carboxylic Acid
A potential method for decarboxylation involves heating the carboxylic acid with a strong acid, such as hydrobromic acid, although this method's efficacy can be substrate-dependent.[10] Another approach is silver-catalyzed protodecarboxylation.
Materials:
-
5-Phenylthiophene-2-carboxylic acid
-
Silver carbonate (Ag₂CO₃)
-
Acetic acid (AcOH)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Reaction Setup: In a reaction vial, combine 5-phenylthiophene-2-carboxylic acid (1.0 eq), silver carbonate (0.1 eq), and acetic acid (0.2 eq) in DMSO.
-
Reaction Conditions: Heat the mixture at a high temperature (e.g., 140 °C) and stir until the reaction is complete (monitored by GC-MS).
-
Work-up: Cool the reaction mixture and dilute with water. Extract with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Final Product: Purify the crude 2-phenylthiophene by column chromatography.
Causality: The silver catalyst, in combination with an acid in a high-boiling polar aprotic solvent, facilitates the removal of the carboxyl group as carbon dioxide.
V. Data Summary
| Functionalization Method | Reagents | Position of Functionalization | Product |
| Bromination | NBS, Acetic Acid | 4 | 4-Bromo-5-phenylthiophene-2-carboxylic acid |
| Nitration | HNO₃, TFAA | 4 | 5-Phenyl-4-nitrothiophene-2-carboxylic acid |
| Lithiation/Carboxylation | LDA, CO₂ | 3 | 5-Phenylthiophene-2,3-dicarboxylic acid |
| Suzuki Coupling | Arylboronic acid, Pd(PPh₃)₄, Base | 4 (from 4-bromo derivative) | 4-Aryl-5-phenylthiophene-2-carboxylic acid |
| Decarboxylation | Ag₂CO₃, AcOH, DMSO | 2 (removal of COOH) | 2-Phenylthiophene |
Conclusion
The functionalization of the thiophene ring in 5-phenylthiophene-2-carboxylic acid offers a rich landscape for chemical exploration, enabling the synthesis of a wide range of novel compounds. By carefully selecting the appropriate reaction conditions and reagents, chemists can achieve regioselective modifications through electrophilic aromatic substitution, directed metalation, and cross-coupling reactions. The protocols outlined in this guide provide a solid foundation for researchers to further explore the synthetic potential of this valuable heterocyclic scaffold. Each method's success is rooted in a fundamental understanding of the reactivity of the thiophene ring and the directing effects of its substituents.
References
- Zendy. (n.d.). Decarboxylation of a benzo[ b ] thiophene‐2‐carboxylic acid.
- National Institutes of Health. (n.d.). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies.
- ACS Publications. (2019, December 20). Synthesis of Tetrasubstituted Thiophenes via Direct Metalation. The Journal of Organic Chemistry.
- ResearchGate. (2025, August 6). Thiophenes in Organotransition Metal Chemistry: Patterns of Reactivity.
- Chem-Impex. (n.d.). 5-Phenylthiophene-2-carboxylic acid.
- ACS Publications. (n.d.). Metalation Studies in the Thiophene Series. I. Preparation of 2-Thienylsodium and the 5-Halo-2-thienylsodiums. Journal of the American Chemical Society.
- ResearchGate. (n.d.). Scheme 5. Coupling of thiophene-2-carboxylic acid benzylamide with aryl bromides.
- Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Thienothiophenes. Part 2.1 Synthesis, metallation and bromine→lithium exchange reactions of thieno[3,2-b]thiophene and its polybromo derivatives.
- Semantic Scholar. (n.d.). Thienothiophenes. Part 2.1 Synthesis, metallation and bromine→lithium exchange reactions of thieno[3,2-b]thiophene and its polybromo derivatives.
- Wikipedia. (n.d.). Thiophene-2-carboxylic acid.
- The Versatility of Thiophene-2-carboxylic Acid in Organic Synthesis. (n.d.).
- YouTube. (2020, January 16). Decarboxylation of five-membered Heterocycles: Complete mechanism and role of Resonance energy.
- IWK Health Centre. (n.d.). 5-Phenylthiophene-2-carboxylic acid.
- RSC Publishing. (2020, January 27). Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems.
- Google Patents. (n.d.). CN101906092B - Preparation method of 2-thiophenecarboxylic acid.
- PMC - NIH. (2023, February 20). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives.
- ResearchGate. (n.d.). Plausible reaction mechanism for synthesis of thiophene 2-carboxylic acid derivatives.
- ChemicalBook. (n.d.). 5-Nitrothiophene-2-carboxylic acid synthesis.
- 5 Major Electrophilic Aromatic Substitution Reactions Activating. (n.d.).
- Semantic Scholar. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts.
- Chemistry Stack Exchange. (2019, December 26). Suitable reagents for nitration of thiophene.
- Benchchem. (n.d.). An In-depth Technical Guide to 5-Bromothiophene-2-carboxylic acid.
- Chemical Review and Letters. (2020, February 15). Recent Advances in Decarboxylative Nitration of Carboxylic Acids.
- PubMed. (2007, March 30). Generation of 3- and 5-lithiothiophene-2-carboxylates via metal-halogen exchange and their addition reactions to chalcogenoxanthones.
- ResearchOnline@JCU. (2015, October 30). Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review.
- Organic Chemistry Portal. (n.d.). Decarboxylation.
- PMC - NIH. (n.d.). Decarboxylative Halogenation of Organic Compounds.
- Semantic Scholar. (n.d.). Direct nitration of five membered heterocycles.
- Pearson+. (n.d.). The electrophilic aromatic substitution reaction rate for thiophe... | Study Prep.
- PubChem. (n.d.). 5-(Phenylcarbamoyl)thiophene-2-carboxylic acid.
- Chemchart. (n.d.). 5-Phenylthiophene-2-carboxylic acid (19163-24-7) - Chemical Safety, Models, Suppliers, Regulation, and Patents.
- Sigma-Aldrich. (n.d.). 5-Phenylthiophene-2-carboxaldehyde 98 19163-21-4.
- ChemicalBook. (2025, July 24). 5-Phenylthiophene-2-carboxylic acid | 19163-24-7.
- The McCullough Group - Research. (n.d.). Side Chain Functionalization.
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HPLC analysis method for 5-phenylthiophene-2-carboxylic acid purity
Application Note: A Validated HPLC Method for Purity Determination of 5-Phenylthiophene-2-carboxylic Acid
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the determination of purity for 5-phenylthiophene-2-carboxylic acid, a key building block in pharmaceutical and materials science research.[1] The described reversed-phase HPLC (RP-HPLC) method is designed for accuracy, precision, and specificity, ensuring reliable quantification of the active pharmaceutical ingredient (API) and its potential impurities. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering the scientific rationale for methodological choices, a step-by-step protocol, and in-depth validation procedures aligned with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3][4]
Introduction: The Critical Role of Purity Analysis
5-Phenylthiophene-2-carboxylic acid is a versatile intermediate with applications in the synthesis of pharmaceuticals and organic electronic materials.[1] Its unique molecular structure, featuring a thiophene ring coupled with a phenyl group and a carboxylic acid moiety, imparts desirable electronic and biological properties.[1] In the context of drug development, the purity of an API is a critical quality attribute that directly impacts its safety and efficacy. Therefore, a well-defined and validated analytical method for purity assessment is paramount. This application note addresses this need by providing a comprehensive HPLC method, developed with a focus on scientific integrity and regulatory compliance.
Physicochemical Properties of 5-Phenylthiophene-2-carboxylic Acid
A thorough understanding of the analyte's properties is fundamental to developing a successful HPLC method.
| Property | Value | Source |
| Molecular Formula | C₁₁H₈O₂S | [1][5] |
| Molecular Weight | 204.25 g/mol | [1] |
| Appearance | Off-white crystalline solid | [1] |
| Melting Point | 184-190 °C | [1] |
| UV Maximum (in Ethanol) | 310 nm | [6] |
| Polarity | Non-polar | [7][8] |
The non-polar nature of 5-phenylthiophene-2-carboxylic acid makes it an ideal candidate for reversed-phase HPLC, where a non-polar stationary phase is paired with a polar mobile phase.[7][8][9]
HPLC Method Parameters and Rationale
The selection of each parameter is grounded in the physicochemical properties of the analyte and established chromatographic principles.
Chromatographic Conditions
| Parameter | Recommended Condition | Justification |
| HPLC System | Agilent 1260 Infinity II or equivalent | A standard HPLC system with a quaternary pump, autosampler, column thermostat, and DAD is suitable. |
| Stationary Phase | Reversed-phase C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) | A C18 column provides a hydrophobic stationary phase that will retain the non-polar analyte through hydrophobic interactions.[8][10] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier in RP-HPLC.[10] The addition of formic acid to the mobile phase helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.[11] |
| Elution Mode | Gradient | A gradient elution is recommended for separating the main peak from potential impurities with varying polarities.[10] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column to ensure good separation efficiency.[10] |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detector | Diode Array Detector (DAD) | A DAD allows for the monitoring of the analyte at its UV maximum (310 nm) and can also provide spectral data to assess peak purity.[6] |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Run Time | 25 minutes | Sufficient time to elute the main compound and any potential impurities. |
Experimental Workflow Diagram
Caption: Experimental workflow for HPLC purity analysis.
Detailed Protocols
Reagents and Materials
-
5-Phenylthiophene-2-carboxylic acid reference standard (≥99.5% purity)
-
5-Phenylthiophene-2-carboxylic acid sample for analysis
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (HPLC grade, e.g., Milli-Q)
-
0.45 µm syringe filters (PTFE or nylon)
Standard Solution Preparation (100 µg/mL)
-
Accurately weigh approximately 10 mg of the 5-phenylthiophene-2-carboxylic acid reference standard.
-
Transfer the standard to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with acetonitrile.
-
This stock solution has a concentration of 100 µg/mL.
Sample Solution Preparation (100 µg/mL)
-
Accurately weigh approximately 10 mg of the 5-phenylthiophene-2-carboxylic acid sample.
-
Transfer the sample to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with acetonitrile.
-
Filter the solution through a 0.45 µm syringe filter before injection.
HPLC Analysis Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Perform a system suitability test (SST) by injecting the standard solution five times. The system is deemed suitable if the acceptance criteria in the table below are met.[12][13][14][15][16]
-
Inject a blank (acetonitrile) to ensure no carryover from previous analyses.
-
Inject the prepared sample solution in duplicate.
-
After the sequence is complete, flush the column with a high percentage of organic solvent to remove any strongly retained compounds.
Data Analysis and Purity Calculation
The purity of the 5-phenylthiophene-2-carboxylic acid sample is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Data Analysis Workflow
Caption: Workflow for data analysis and purity calculation.
Method Validation: A Self-Validating System
Method validation is essential to demonstrate that the analytical procedure is suitable for its intended purpose.[17] The following validation parameters should be assessed in accordance with ICH Q2(R1) guidelines.[2][3][4][17]
System Suitability
System suitability testing (SST) is an integral part of any analytical method and ensures the chromatographic system is performing adequately.[12][13][14][15][16]
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry. |
| Theoretical Plates (N) | ≥ 2000 | Indicates column efficiency. |
| %RSD of Peak Area | ≤ 2.0% (for 5 injections) | Demonstrates the precision of the injection system.[12] |
| %RSD of Retention Time | ≤ 1.0% (for 5 injections) | Ensures retention time reproducibility. |
Specificity and Forced Degradation
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. Forced degradation studies are performed to demonstrate the stability-indicating nature of the method.[18][19][20][21][22]
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours
-
Thermal Degradation: 105 °C for 48 hours
-
Photolytic Degradation: UV light (254 nm) and visible light for 7 days
The method is considered specific if the main peak is well-resolved from any degradation products.
Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations ranging from 50% to 150% of the target concentration should be prepared. The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
Accuracy
Accuracy is determined by applying the analytical procedure to a sample with a known concentration of the analyte (e.g., a spiked placebo). The recovery should be within 98.0% to 102.0%.
Precision
-
Repeatability (Intra-day precision): The analysis of six replicate samples at 100% of the target concentration on the same day. The %RSD should be ≤ 2.0%.
-
Intermediate Precision (Inter-day precision): The analysis of six replicate samples at 100% of the target concentration on different days, by different analysts, or with different equipment. The %RSD should be ≤ 2.0%.
Robustness
The robustness of the method should be evaluated by making small, deliberate variations in the method parameters, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic)
The system suitability parameters should still be met under these varied conditions.
Conclusion
This application note provides a comprehensive and scientifically sound HPLC method for the purity analysis of 5-phenylthiophene-2-carboxylic acid. The detailed protocol and validation guidelines ensure that the method is reliable, accurate, and suitable for its intended purpose in a regulated environment. By following the procedures outlined in this document, researchers and drug development professionals can confidently assess the purity of this important chemical intermediate.
References
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Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
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Assay Prism. (n.d.). System Suitability Test in HPLC – Key Parameters Explained. Retrieved from [Link]
- Prajapati, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 4(1), 101-111.
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American Chemical Society. (n.d.). Getting the peaks perfect: System suitability for HPLC. Retrieved from [Link]
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Altabrisa Group. (2023, September 13). What Are HPLC System Suitability Tests and Their Importance? Retrieved from [Link]
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Pharmaceutical Updates. (2021, May 3). System suitability in HPLC Analysis. Retrieved from [Link]
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Apicule. (n.d.). Understanding Forced Degradation Studies: A Critical Step in Drug Development. Retrieved from [Link]
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Pharmalytics. (2023, October 15). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025 [Video]. YouTube. [Link]
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Moravek. (n.d.). Exploring the Different Mobile Phases in HPLC. Retrieved from [Link]
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Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques. Retrieved from [Link]
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uHPLCs. (2024, September 3). Reverse Phase vs Normal Phase HPLC You Must Know. Retrieved from [Link]
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Altabrisa Group. (2023, July 30). 3 Key Regulatory Guidelines for Method Validation. Retrieved from [Link]
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SIELC Technologies. (n.d.). Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. Retrieved from [Link]
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HELIX Chromatography. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Retrieved from [Link]
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ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
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SIELC Technologies. (n.d.). Separation of Thiophene-2-carboxylic acid hydrazide on Newcrom R1 HPLC column. Retrieved from [Link]
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SpectraBase. (n.d.). Thiophene-2-carboxylic acid - Optional[UV-VIS] - Spectrum. Retrieved from [Link]
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Application Notes & Protocols: Leveraging 5-Phenylthiophene-2-carboxylic Acid for the Synthesis of Novel Anti-inflammatory Agents
An in-depth technical guide for researchers, scientists, and drug development professionals.
Abstract
The thiophene nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Specifically, 5-phenylthiophene-2-carboxylic acid serves as a versatile and powerful starting material for the development of potent anti-inflammatory drugs.[3] Its unique electronic and structural properties make it an ideal building block for designing selective inhibitors of key inflammatory enzymes, such as cyclooxygenase (COX).[4] This guide provides an in-depth exploration of the rationale, synthetic strategies, and biological evaluation protocols for creating novel anti-inflammatory agents derived from this scaffold. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and offer insights into structure-activity relationships (SAR) to guide future drug discovery efforts.
The Scientific Rationale: Targeting the Engines of Inflammation
Inflammation is a complex biological response mediated by a cascade of signaling molecules.[5] A pivotal pathway in this process is the metabolism of arachidonic acid by cyclooxygenase (COX) enzymes, which leads to the production of prostaglandins (PGs)—key mediators of pain, fever, and inflammation.[6]
There are two primary COX isoforms:
-
COX-1: A constitutively expressed enzyme responsible for producing prostaglandins that regulate gastric cytoprotection and platelet aggregation.[5]
-
COX-2: An inducible enzyme that is upregulated at sites of inflammation and is responsible for the synthesis of pro-inflammatory prostaglandins.[5][6]
Traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and diclofenac inhibit both COX-1 and COX-2. While effective, their inhibition of COX-1 can lead to significant gastrointestinal side effects.[4][7] This has driven the development of selective COX-2 inhibitors, which offer a more targeted anti-inflammatory effect with a potentially improved safety profile. Thiophene-based compounds, derived from scaffolds like 5-phenylthiophene-2-carboxylic acid, have emerged as a promising class of selective COX-2 inhibitors.[4][8]
Caption: Arachidonic acid pathway and points of NSAID intervention.
Beyond COX inhibition, certain thiophene derivatives have been shown to modulate other anti-inflammatory pathways, such as activating the NRF2 pathway, which helps resolve inflammation and protect against oxidative stress.[9][10] This potential for multi-target activity further enhances the therapeutic promise of this chemical class.
Synthetic Strategies: From Scaffold to Lead Compound
5-Phenylthiophene-2-carboxylic acid is an ideal starting point for derivatization. The carboxylic acid moiety provides a reactive handle for modification, most commonly through amide bond formation or esterification, allowing for the systematic exploration of chemical space to optimize biological activity.
Caption: General workflow for derivatizing the core scaffold.
Protocol 1.1: Synthesis of N-Aryl Amide Derivatives via Acyl Chloride Intermediate
This protocol is a robust and widely used method for creating a library of amide compounds. The conversion of the carboxylic acid to a more reactive acyl chloride ensures efficient coupling with a diverse range of amines.
Rationale: The acyl chloride is a highly electrophilic species, readily undergoing nucleophilic attack by the amine. The use of a mild base like triethylamine (TEA) is crucial to neutralize the HCl byproduct, driving the reaction to completion and preventing protonation of the reacting amine.
Step-by-Step Protocol:
-
Activation:
-
To a solution of 5-phenylthiophene-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add oxalyl chloride or thionyl chloride (1.5 eq) dropwise at 0 °C.
-
Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Remove the solvent and excess reagent under reduced pressure to yield the crude 5-phenylthiophene-2-carbonyl chloride. Use this intermediate immediately in the next step.
-
-
Amide Coupling:
-
Dissolve the crude acyl chloride in anhydrous DCM (10 mL/mmol).
-
In a separate flask, dissolve the desired substituted aniline (1.1 eq) and triethylamine (TEA, 1.5 eq) in anhydrous DCM.
-
Cool the amine solution to 0 °C and add the acyl chloride solution dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
-
Work-up and Purification:
-
Wash the reaction mixture sequentially with 1N HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-aryl-5-phenylthiophene-2-carboxamide.
-
-
Characterization:
-
Confirm the structure of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, MS, IR).
-
Structure-Activity Relationship (SAR) Insights
Systematic modification of the 5-phenylthiophene-2-carboxylic acid scaffold has yielded crucial insights into the structural requirements for potent and selective COX-2 inhibition.[6][11]
-
The Phenyl Group at Position 5: This group is critical for activity. Introducing small, electron-withdrawing or electron-donating substituents on this phenyl ring can fine-tune potency and selectivity. For instance, halogenated phenyl groups have shown potent activity.[11]
-
The Carboxamide/Ester Moiety at Position 2: The acidic carboxylic group itself is often associated with the gastrointestinal side effects of NSAIDs.[7] Converting it to a non-acidic amide or ester is a key strategy. The nature of the substituent on the amide nitrogen or ester oxygen is a primary determinant of COX-2 selectivity and potency. Aryl amides, in particular, have been extensively explored.[6]
Table 1: Representative SAR Data for Thiophene-based COX-2 Inhibitors
| Compound/Modification | Target | IC₅₀ (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |
| Celecoxib (Reference Drug) | COX-2 | 0.42 | 33.8 | [6] |
| 2-benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide | COX-2 | 0.29 | 67.2 | [6] |
| 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene analogue (4a) | COX-2 | 0.31 | >183.8 | [8] |
| [5-(4-bromophenyl)-thiophen-3-yl]acetic acid (5d) | IL-1 Antagonist | - | - | [11] |
Note: The table presents data from different thiophene scaffolds to illustrate general SAR principles. Direct comparison requires standardized assays.
Biological Evaluation: From In Vitro Screening to In Vivo Efficacy
Once synthesized, the novel compounds must be rigorously tested to determine their biological activity. A standard screening cascade involves initial in vitro enzyme assays followed by cell-based and in vivo models.
Caption: Integrated workflow for synthesis and biological evaluation.
Protocol 2.1: In Vitro COX-1/COX-2 Inhibition Assay (Overview)
Principle: This assay quantifies the ability of a test compound to inhibit the enzymatic activity of purified COX-1 and COX-2. The activity is measured by monitoring the production of Prostaglandin E₂ (PGE₂) from the arachidonic acid substrate, typically using an Enzyme Immunoassay (EIA) kit.
Methodology Outline:
-
Purified recombinant human COX-1 or COX-2 enzyme is pre-incubated with a range of concentrations of the test compound or vehicle control for a defined period (e.g., 15 minutes) at 37 °C.
-
The enzymatic reaction is initiated by adding arachidonic acid.
-
The reaction is allowed to proceed for a short time (e.g., 2 minutes) and then terminated by adding a quenching solution (e.g., 1N HCl).
-
The concentration of PGE₂ produced is quantified using a competitive EIA kit according to the manufacturer's instructions.
-
The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated for each enzyme. The Selectivity Index (SI) is determined by the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).
Protocol 2.2: In Vivo Carrageenan-Induced Paw Edema Model (Overview)
Principle: This is a classic and reliable model for evaluating the acute anti-inflammatory activity of novel compounds in vivo. Subplantar injection of carrageenan in the rat paw induces a localized, reproducible inflammatory response characterized by edema (swelling).[5][8]
Methodology Outline:
-
Wistar albino rats are divided into groups: a control group (vehicle), a positive control group (e.g., celecoxib or ibuprofen), and treatment groups receiving different doses of the test compound.[5]
-
The test compounds and controls are administered orally or intraperitoneally.
-
After a set time (e.g., 60 minutes), inflammation is induced by injecting a 1% solution of carrageenan into the subplantar region of the right hind paw.
-
The paw volume is measured immediately before the carrageenan injection and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
The percentage inhibition of edema for each treatment group is calculated relative to the control group. A significant reduction in paw volume indicates potent anti-inflammatory activity.
Conclusion
5-Phenylthiophene-2-carboxylic acid stands out as a highly valuable and adaptable scaffold in the pursuit of safer and more effective anti-inflammatory therapies.[2][3] The synthetic tractability of its carboxylic acid group allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties. By applying the rational design principles, synthetic protocols, and evaluation cascades detailed in this guide, researchers are well-equipped to explore the rich chemical space around this thiophene core and develop novel drug candidates with potent and selective COX-2 inhibitory activity.
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- Thiophene-Based Compounds with Potential Anti-Inflamm
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- Thiophene-Based Compounds | Encyclopedia MDPI.
- Novel thiophene derivatives as Anti-inflammatory agents - Journal of Pharmaceutical Science and Bioscientific Research.
- Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formul
- Synthesis and structure-activity relationships of 5-phenylthiophenecarboxylic acid derivatives as antirheum
- Efficient synthesis and 5-LOX/COX-inhibitory activity of some 3-hydroxybenzo[b]thiophene-2-carboxylic acid deriv
- Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators - UCL Discovery - University College London.
- Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators - ResearchG
- A Comparative Analysis of the Biological Activities of 5-Chlorothiophene-2-carboxylic Acid and 5-Bromothiophene-2-carboxylic Aci - Benchchem.
- Novel 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene analogues as selective COX-2 inhibitors: Design, synthesis, anti-inflammatory evaluation, and molecular docking studies - PubMed.
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Troubleshooting & Optimization
Improving the yield of 5-phenylthiophene-2-carboxylic acid synthesis
An essential precursor in medicinal chemistry and material science, 5-phenylthiophene-2-carboxylic acid is a versatile building block for synthesizing a range of high-value compounds, including anti-inflammatory drugs and conductive polymers.[1] However, its synthesis can be challenging, with researchers often facing issues related to yield, purity, and reaction scalability.
This Technical Support Center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common issues encountered during the synthesis of 5-phenylthiophene-2-carboxylic acid. The content is structured in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing 5-phenylthiophene-2-carboxylic acid?
There are two primary retrosynthetic approaches:
-
Late-Stage Carboxylation: This involves first synthesizing the 2-phenylthiophene core and then introducing the carboxylic acid group at the 5-position. This is often achieved via metallation (lithiation or Grignard formation) followed by quenching with carbon dioxide.
-
Ring-Closing Construction: This strategy builds the thiophene ring from acyclic precursors that already contain the phenyl and carboxyl functionalities or their precursors.
-
Cross-Coupling Assembly: This modern approach involves coupling a pre-functionalized thiophene ring with a phenyl group donor, or vice-versa, using palladium-catalyzed reactions like the Suzuki-Miyaura coupling.
The choice of strategy depends on the availability of starting materials, scalability requirements, and tolerance for specific functional groups.
Q2: I am considering a palladium-catalyzed Suzuki coupling. What are the key advantages of this method?
The Suzuki-Miyaura cross-coupling is a powerful method for forming the C-C bond between the thiophene and phenyl rings. Its main advantages include:
-
High Functional Group Tolerance: The reaction conditions are generally mild, tolerating a wide variety of functional groups on both coupling partners.[2][3]
-
High Yields and Selectivity: With proper optimization of the catalyst, ligand, and base, high yields of the desired product can be achieved with excellent regioselectivity.[4]
-
Commercially Available Reagents: Boronic acids and their derivatives are numerous and readily available, as are many halogenated thiophenes.
Q3: Can I directly carboxylate 2-phenylthiophene using CO2?
Direct C-H carboxylation of unactivated arenes like thiophene is an area of active research but presents significant challenges due to the thermodynamic stability of both the C-H bond and CO2.[5][6] While methods using strong bases or specialized catalytic systems exist, they often require harsh conditions (high temperatures and pressures) and may suffer from low yields or poor regioselectivity.[5][7][8] For most lab-scale preparations, a metallation-carboxylation sequence is more reliable.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems that may arise during the synthesis of 5-phenylthiophene-2-carboxylic acid, focusing on the popular and effective two-step approach: a Suzuki coupling to form 2-phenylthiophene, followed by lithiation and carboxylation.
Workflow: Suzuki Coupling followed by Carboxylation
Caption: A common two-step synthesis route.
Problem 1: Low or No Yield in Suzuki Coupling Step
Symptom: TLC or GC-MS analysis shows unreacted starting materials (5-bromo-2-thiophenecarboxylate and/or phenylboronic acid) and minimal product formation.
Possible Causes & Solutions:
| Possible Cause | Scientific Rationale | Recommended Action |
| Inactive Catalyst | The active Pd(0) species is essential for the catalytic cycle. It can be oxidized to inactive Pd(II) or aggregate into palladium black if not properly stabilized by the ligand. | Use a pre-catalyst that is stable and readily forms the active species. Ensure the reaction is properly degassed to remove oxygen. If palladium black is observed, the reaction has likely failed. |
| Inappropriate Ligand | The ligand stabilizes the palladium center, facilitates oxidative addition and reductive elimination, and influences reaction rate and selectivity. Electron-rich, bulky phosphine ligands are often effective.[4] | For this type of coupling, ligands like SPhos or XPhos are often effective.[4] Consider screening a small set of ligands to find the optimal choice for your specific substrate. |
| Incorrect Base | The base is crucial for activating the boronic acid to form the more nucleophilic boronate species, which then undergoes transmetallation to the palladium center. The base's strength and solubility are critical. | A moderately strong inorganic base like K₂CO₃ or K₃PO₄ is standard.[3] Ensure the base is finely powdered and anhydrous for optimal reactivity. |
| Homocoupling of Boronic Acid | Oxidative conditions can lead to the homocoupling of phenylboronic acid to form biphenyl, consuming the reagent and reducing the yield of the desired cross-coupled product. | Rigorously degas all solvents and reagents before use. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. |
Catalytic Cycle: Suzuki-Miyaura Coupling
Caption: The catalytic cycle for Suzuki coupling.
Problem 2: Incomplete or Failed Saponification (Hydrolysis)
Symptom: After the hydrolysis step, analysis (e.g., NMR, LC-MS) shows a significant amount of the starting ester remains, or a mixture of ester and the desired carboxylic acid is present.
Possible Causes & Solutions:
| Possible Cause | Scientific Rationale | Recommended Action |
| Insufficient Base or Reaction Time | Saponification is a bimolecular reaction. Insufficient hydroxide ions or time will lead to incomplete conversion. Steric hindrance around the ester can also slow the reaction. | Use a larger excess of the base (e.g., 3-5 equivalents of NaOH or LiOH). Increase the reaction time and/or temperature. Monitor the reaction by TLC until the starting ester spot has completely disappeared. |
| Poor Solubility | If the ester is not fully dissolved in the reaction solvent (e.g., a THF/water or ethanol/water mixture), the reaction will be slow and inefficient as it can only occur at the interface between the phases. | Add a co-solvent like THF or dioxane to improve the solubility of the organic ester in the aqueous base. Gentle heating can also improve solubility. |
| Premature Precipitation | During the reaction, the sodium or potassium salt of the carboxylic acid product may precipitate from the organic/aqueous mixture, preventing the reaction from going to completion. | Add more water or co-solvent to keep the carboxylate salt in solution throughout the reaction. |
Problem 3: Difficult Purification of the Final Product
Symptom: The crude product is an oily solid or difficult to crystallize. NMR analysis shows persistent impurities even after initial workup.
Possible Causes & Solutions:
| Possible Cause | Scientific Rationale | Recommended Action |
| Residual Boronic Acid/Boron Impurities | Boronic acids and their byproducts can be difficult to remove completely with a simple extraction, as they can be somewhat soluble in both aqueous and organic phases. | An acid-base workup is key. After hydrolysis, acidify the aqueous layer to a pH of ~2 to precipitate the carboxylic acid.[9] Wash the crude solid product thoroughly with cold water. For persistent boron impurities, a wash with a dilute solution of a diol (like ethylene glycol) can sometimes help by forming a water-soluble boronate ester. |
| Contamination with Biphenyl | Biphenyl from the homocoupling side reaction in the Suzuki step is non-polar and will be extracted with the product. It can inhibit crystallization. | The key to removal is exploiting the acidic nature of the desired product. Dissolve the crude mixture in a solvent like ethyl acetate and extract with an aqueous base (e.g., 5% NaHCO₃).[9] The desired carboxylic acid will move to the aqueous layer as its salt, while the neutral biphenyl impurity remains in the organic layer. The aqueous layer can then be re-acidified to precipitate the pure product. |
| Inappropriate Recrystallization Solvent | The chosen solvent may be too good (product remains dissolved) or too poor (product crashes out as an amorphous solid) for effective purification. | For 5-phenylthiophene-2-carboxylic acid, a mixed solvent system is often effective. Try recrystallizing from an ethanol/water or acetic acid/water mixture. Dissolve the crude product in the minimum amount of hot solvent and allow it to cool slowly to form well-defined crystals. |
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Gewald reaction - Wikipedia. Wikipedia. [Link]
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Gewald Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
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Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur - ChemRxiv. ChemRxiv. [Link]
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Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. ChemRxiv. [Link]
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Fiesselmann thiophene synthesis - Wikipedia. Wikipedia. [Link]
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Scheme 6. Mechanism of Fiesselmann thiophene synthesis. - ResearchGate. ResearchGate. [Link]
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Fiesselmann Thiophene synthesis c) Hinsberg synthesis: This method... - ResearchGate. ResearchGate. [Link]
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Fiesselmann thiophene synthesis - Semantic Scholar. Semantic Scholar. [Link]
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Catalytic cross-coupling reactions - Ruhr-Universität Bochum. Ruhr-Universität Bochum. [Link]
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Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. IntechOpen. [Link]
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New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts - Semantic Scholar. Semantic Scholar. [Link]
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Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - Beilstein Journals. Beilstein Journals. [Link]
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The Versatility of Thiophene-2-carboxylic Acid in Organic Synthesis. Millennium Matratva. [Link]
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Carboxylate-Assisted Carboxylation of Thiophene with CO 2 in the Solvent-Free Carbonate Medium - MDPI. MDPI. [Link]
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Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC - NIH. National Institutes of Health. [Link]
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Proposed C–H carboxylation mechanisms for (a) benzothiophene and (b)... - ResearchGate. ResearchGate. [Link]
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Direct carboxylation of thiophene with CO2 in the solvent-free carboxylate-carbonate molten medium: Experimental and mechanistic insights | Request PDF - ResearchGate. ResearchGate. [Link]
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Improved And Novel Processes For Manufacturing 5 Chloro Thiophene 2 Carboxylic Acid. IP.com. [Link]
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Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization - MDPI. MDPI. [Link]
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Development of a palladium-catalyzed decarboxylative cross-coupling of (2-azaaryl)carboxylates with aryl halides - NIH. National Institutes of Health. [Link]
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-
Reaction Pathways to 2-Aminothiophenes and Thiophene-3-carbonitriles - ResearchGate. ResearchGate. [Link]
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(PDF) Carboxylation reactions for the sustainable manufacture of chemicals and monomers. ResearchGate. [Link]
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- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 5-Nitrothiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
Purification of crude 5-phenylthiophene-2-carboxylic acid by recrystallization
Technical Support Center: Purification of 5-Phenylthiophene-2-carboxylic Acid
Welcome to the dedicated technical guide for the purification of crude 5-phenylthiophene-2-carboxylic acid (CAS: 19163-24-7) by recrystallization. This resource is designed for researchers and drug development professionals to navigate the nuances of this critical purification step. We will move beyond rote protocols to explain the underlying principles, enabling you to troubleshoot effectively and optimize for purity and yield.
Crude 5-phenylthiophene-2-carboxylic acid, a vital building block in materials science and pharmaceutical development, often contains impurities from its synthesis, such as unreacted starting materials or side-products.[1][2] Recrystallization remains the most effective and scalable method for its purification, leveraging differences in solubility between the target compound and its contaminants.
Part 1: Core Principles & Standard Protocol
The Science of Recrystallization
Recrystallization is a physical separation technique based on differential solubility. The ideal solvent will dissolve the target compound and any impurities at an elevated temperature but will only allow the target compound to form a crystalline lattice upon slow cooling, leaving the impurities behind in the "mother liquor." The key to success lies in selecting the right solvent and controlling the rate of cooling. Rapid cooling causes the compound to "crash out," trapping impurities within the crystal lattice, while slow, controlled cooling promotes the formation of large, highly pure crystals.[3][4]
Baseline Protocol: Recrystallization of 5-Phenylthiophene-2-carboxylic Acid
This protocol provides a robust starting point for achieving >98% purity.
Materials:
-
Crude 5-phenylthiophene-2-carboxylic acid
-
Ethanol (Reagent Grade)
-
Deionized Water
-
Erlenmeyer flasks
-
Heating source (hot plate with stirring)
-
Stemless funnel and fluted filter paper (for hot filtration, if needed)
-
Büchner funnel and vacuum flask
-
Ice bath
Step-by-Step Methodology:
-
Solvent Selection & Dissolution:
-
Place the crude solid (e.g., 1.0 g) into an Erlenmeyer flask.
-
Add a minimal amount of ethanol (e.g., 10-15 mL) and heat the mixture gently with stirring. Ethanol is a good primary solvent for many carboxylic acids.[5]
-
Continue adding hot ethanol portion-wise until the solid just dissolves. Avoid adding a large excess, as this is the most common reason for poor yield.[6]
-
-
Hot Filtration (Conditional):
-
If you observe insoluble impurities (e.g., dust, particulates) or if the solution is colored and requires charcoal treatment, a hot gravity filtration is necessary.
-
To prevent premature crystallization in the funnel, use a stemless funnel and pre-heat it with hot solvent or steam.[7] Filter the hot solution quickly into a clean, pre-warmed Erlenmeyer flask.
-
-
Inducing Crystallization:
-
Once you have a clear, hot, saturated solution, add deionized water dropwise. Water acts as an anti-solvent, reducing the solubility of the organic acid.
-
Continue adding water until you observe persistent cloudiness (turbidity).
-
Add a few drops of hot ethanol to re-dissolve the precipitate until the solution is clear again. This ensures the solution is perfectly saturated at the boiling point.[4]
-
-
Crystal Growth:
-
Cover the flask with a watch glass and allow it to cool slowly to room temperature on an insulated surface (e.g., a cork ring or paper towels). Do not disturb the flask.[3] Slow cooling is critical for forming pure crystals.
-
Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for at least 20-30 minutes to maximize the recovery of the product from the solution.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any residual mother liquor.
-
Allow the crystals to dry completely under vacuum. The final product should be an off-white crystalline solid.[1]
-
-
Validation:
-
Assess the purity by measuring the melting point. Pure 5-phenylthiophene-2-carboxylic acid has a melting point in the range of 184-190 °C.[1] A sharp melting point within this range indicates high purity.
-
Recrystallization Workflow Diagram
Caption: General workflow for the recrystallization of 5-phenylthiophene-2-carboxylic acid.
Part 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during recrystallization in a direct Q&A format.
Troubleshooting Common Issues
Q1: My compound will not fully dissolve in the hot solvent, even after adding a large volume. What's wrong?
A1: This typically points to one of two scenarios:
-
Incorrect Solvent Choice: The solvent may simply be a poor choice for your compound. While ethanol is a good starting point, you may need a more polar solvent system.
-
Insoluble Impurities: It is common for crude products to contain inorganic salts or other materials that are insoluble in the organic recrystallization solvent. If a significant portion of your compound has dissolved but a small amount of solid remains, you are likely dealing with insoluble impurities.
-
Solution: Perform a hot gravity filtration to remove the insoluble material before proceeding to the cooling step.[7]
-
Q2: The solution turned into a cloudy oil upon cooling instead of forming crystals. How do I fix this?
A2: This phenomenon, known as "oiling out," occurs when the dissolved solid separates from the solution at a temperature above its melting point.[6] It is often caused by a high concentration of impurities, which significantly depresses the melting point, or by cooling the solution too rapidly.
-
Solution: Re-heat the flask to re-dissolve the oil. Add a small amount (1-2 mL) of additional hot primary solvent (ethanol in this case) to ensure the saturation temperature is slightly lower.[3] Then, allow the solution to cool much more slowly. Placing the flask within a larger beaker can create an insulating air jacket, promoting gradual cooling.[3]
Q3: I have cooled the solution to room temperature and even put it in an ice bath, but no crystals have formed. What should I do?
A3: This is a classic sign of a supersaturated solution, and it is most frequently caused by using too much solvent during the dissolution step.[6]
-
Solutions (in order of preference):
-
Induce Nucleation: Try scratching the inside of the flask just below the solvent line with a clean glass stirring rod. The microscopic scratches on the glass provide nucleation sites for crystal growth to begin.[6][7]
-
Add a Seed Crystal: If you have a small crystal of pure product from a previous batch, add it to the solution. This provides a template for new crystals to grow on.[6]
-
Reduce Solvent Volume: If the above methods fail, gently heat the solution and boil off a portion of the solvent to increase the concentration of your compound. Then, attempt the slow cooling process again.[3]
-
Q4: My product "crashed out" of solution immediately as a fine powder upon cooling. Is this a problem?
A4: Yes, this is problematic. Rapid precipitation is undesirable because it tends to trap impurities within the rapidly forming solid, negating the purification.[3] Ideal crystallization should occur over a period of 15-20 minutes.
-
Solution: Re-heat the flask to redissolve the precipitate. Add a small, measured amount of additional hot solvent (e.g., 10% of the total volume used) to slightly decrease the saturation. Then, ensure the solution cools as slowly as possible by insulating the flask.[3]
Q5: My final product is still yellow/brown. How can I get an off-white solid?
A5: Colored impurities are common. These are typically highly conjugated organic molecules that are soluble in the recrystallization solvent.
-
Solution: These can be removed using activated charcoal. After dissolving your crude product in the hot solvent, add a very small amount of decolorizing charcoal (a spatula tip is often sufficient). Swirl the hot mixture for a few minutes. The colored impurities will adsorb onto the surface of the charcoal. Remove the charcoal via hot gravity filtration and proceed with the cooling step. Caution: Using too much charcoal will adsorb your product as well, leading to a significant loss of yield.[3]
Q6: The purity is good, but my final yield is very low. Where did my product go?
A6: Low yield is a common frustration. The primary causes are:
-
Using Too Much Solvent: This is the most frequent error. A significant amount of your product will remain dissolved in the mother liquor, even when cold.[3]
-
Premature Crystallization: Product may have crystallized and been lost in the filter paper during a hot filtration step.
-
Excessive Washing: Washing the final crystals with too much cold solvent, or with solvent that is not sufficiently cold, will dissolve some of the product.
-
Solution: To improve yield, focus on using the absolute minimum amount of hot solvent required for dissolution. When washing, use only a small amount of ice-cold solvent. You can also attempt to recover a "second crop" of crystals by evaporating some of the solvent from the mother liquor, though this second crop will likely be less pure than the first.
-
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common recrystallization problems.
Part 3: Data Summary & FAQs
Solvent Selection Guide
The choice of solvent is the most critical parameter in recrystallization. Below is a summary of suitable solvents and systems for 5-phenylthiophene-2-carboxylic acid.
| Solvent System | Boiling Point (°C) | Rationale for Use | Potential Issues |
| Ethanol / Water | ~78-100 °C | Recommended. Excellent solubility in hot ethanol; poor solubility when cold water is added. Promotes high recovery and good crystal form.[8] | Oiling out if water is added too quickly or if the solution is too concentrated. |
| Methanol / Water | ~65-100 °C | Similar to ethanol/water, but lower boiling point of methanol may be safer for very heat-sensitive compounds.[9] | Higher volatility of methanol requires more careful handling. |
| Acetic Acid | ~118 °C | Good solvent for many carboxylic acids. | High boiling point can increase the risk of oiling out. Difficult to remove from final crystals. |
| Toluene | ~111 °C | Can be effective for less polar impurities. | May have insufficient solvating power for the carboxylic acid group, even when hot. |
Frequently Asked Questions (FAQs)
Q: What are the likely impurities in my crude 5-phenylthiophene-2-carboxylic acid?
A: The impurities depend heavily on the synthetic route. If your material was made by the hydrolysis of the corresponding ester (e.g., methyl or ethyl ester), the most likely impurity is unreacted ester.[10][11] This impurity is less polar than the desired carboxylic acid. If the synthesis involved oxidation of 5-phenylthiophene-2-carboxaldehyde, unreacted aldehyde could be present.[12][13]
Q: Can I use a single solvent system instead of a mixed solvent system?
A: Yes, if you can find a single solvent that meets the criteria of high solubility when hot and low solubility when cold.[4] For this particular molecule, finding such a single solvent can be difficult. A mixed-solvent system like ethanol/water provides a much more versatile and finely tunable method for achieving the ideal saturation point.
Q: How much yield is considered "good" for a recrystallization?
A: A yield of 80-90% is generally considered very good. It is unrealistic to expect 100% recovery, as some amount of the compound will always remain dissolved in the mother liquor. A yield below 70% suggests that there is room for optimization, likely by reducing the amount of solvent used.
References
-
LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved January 4, 2026, from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Retrieved January 4, 2026, from [Link]
-
University of Alberta, Department of Chemistry. (n.d.). Recrystallization - Single Solvent. Retrieved January 4, 2026, from [Link]
-
University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved January 4, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved January 4, 2026, from [Link]
-
Organic Syntheses. (n.d.). 3-MORPHOLINO-2-PHENYLTHIOACRYLIC ACID MORPHOLIDE AND 5-(4-BROMOBENZOYL-2-(4-MORPHOLINO)-3-PHENYLTHIOPHENE. Retrieved January 4, 2026, from [Link]
- Google Patents. (2018). CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method.
- Google Patents. (2018). CN108840854A - A kind of method of one pot process 5- chlorothiophene -2- carboxylic acid.
-
Karunanithi, A. T., et al. (2007). Solvent design for crystallization of carboxylic acids. ResearchGate. Retrieved January 4, 2026, from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 5-Phenylthiophene-2-carboxylic acid | 19163-24-7 [amp.chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Home Page [chem.ualberta.ca]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. 5-Phenylthiophene-2-carboxylic acid | 19163-24-7 [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. 5-苯基-2-噻吩甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Navigating the Challenges of 5-Phenylthiophene-2-Carboxylic Acid in Organic Synthesis
Welcome to our dedicated technical support center for researchers, chemists, and drug development professionals working with 5-phenylthiophene-2-carboxylic acid. This versatile building block is instrumental in the synthesis of advanced materials and potential pharmaceutical agents.[1][2] However, its journey from starting material to final product is often hampered by significant solubility challenges. This guide provides in-depth, field-proven insights and troubleshooting strategies to help you overcome these hurdles and achieve your synthetic goals.
Frequently Asked Questions (FAQs)
Q1: Why is 5-phenylthiophene-2-carboxylic acid so poorly soluble in common organic solvents?
A1: The poor solubility of 5-phenylthiophene-2-carboxylic acid stems from a combination of its rigid, planar structure and strong intermolecular forces. The molecule's structure consists of a phenyl group and a thiophene carboxylic acid moiety, which can lead to significant crystal lattice energy. Furthermore, the carboxylic acid group can form strong hydrogen bonds, creating dimers that are difficult to solvate.[3] These factors contribute to its high melting point of 184-190 °C and its limited solubility in many organic solvents.[1]
Q2: What are the first-line strategies I should consider when encountering solubility issues with 5-phenylthiophene-2-carboxylic acid?
A2: A systematic approach is key.[4] Start with the simplest methods before moving to more complex solutions:
-
Solvent Screening: The "like dissolves like" principle is your starting point. Given the aromatic nature and the polar carboxylic acid group of 5-phenylthiophene-2-carboxylic acid, a range of solvents from nonpolar to polar aprotic should be tested.
-
Elevated Temperatures: Heating the reaction mixture can significantly increase the solubility of the acid.
-
Particle Size Reduction: Grinding the solid acid to a fine powder increases its surface area, which can improve the rate of dissolution.[4]
-
Sonication: The use of an ultrasonic bath can help break up solid aggregates and enhance dissolution.[4]
Q3: Can I use a co-solvent to improve the solubility of 5-phenylthiophene-2-carboxylic acid?
A3: Yes, using a co-solvent is a highly effective strategy. A mixture of a nonpolar solvent (like toluene or dioxane) with a polar aprotic solvent (such as DMF or DMSO) can often provide the right balance of polarity to dissolve both your 5-phenylthiophene-2-carboxylic acid and other, less polar, reaction components. For instance, in Suzuki-Miyaura coupling reactions involving thiophene derivatives, a mixture of 1,4-dioxane and water has been shown to improve yields, likely due to enhanced solubility of the reactants.[5]
Q4: Is it possible to run reactions with 5-phenylthiophene-2-carboxylic acid under solvent-free conditions?
A4: For certain reactions, a solvent-free approach using ball milling can be a powerful technique to overcome solubility issues. This mechanochemical method has been successfully applied to Suzuki-Miyaura cross-coupling reactions of poorly soluble aryl halides, offering a greener and often more efficient alternative to solution-phase synthesis.
Troubleshooting Guides for Common Reactions
Scenario 1: Suzuki-Miyaura Cross-Coupling Reactions
Issue: My Suzuki-Miyaura coupling reaction with 5-phenylthiophene-2-carboxylic acid is sluggish or fails to proceed to completion.
Root Cause Analysis and Solutions:
The presence of the carboxylic acid group can complicate Suzuki-Miyaura couplings. The carboxylate, formed in the presence of the base, can coordinate to the palladium catalyst and inhibit its activity. Furthermore, the poor solubility of the starting material can lead to low reaction rates.
Troubleshooting Workflow:
Caption: Troubleshooting Suzuki-Miyaura Couplings.
Recommended Starting Conditions for Suzuki-Miyaura Coupling:
| Parameter | Recommendation | Rationale |
| Solvent | 1,4-Dioxane/H₂O (4:1) or Toluene/Ethanol | Balances polarity for reactants.[5] |
| Base | K₃PO₄ or Cs₂CO₃ | Stronger bases can promote boronate formation. |
| Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Common and effective catalysts for cross-coupling. |
| Temperature | 80-110 °C | To enhance solubility and reaction rate. |
Scenario 2: Esterification Reactions
Issue: My Fischer esterification of 5-phenylthiophene-2-carboxylic acid is not going to completion.
Root Cause Analysis and Solutions:
Fischer esterification is an equilibrium-controlled process.[1][3][6] The presence of water, a byproduct of the reaction, can drive the equilibrium back towards the starting materials.[7] The poor solubility of the starting acid can also limit the reaction rate.
Troubleshooting Workflow:
Caption: Troubleshooting Esterification Reactions.
Scenario 3: Amide Bond Formation
Issue: My attempt to form an amide from 5-phenylthiophene-2-carboxylic acid and an amine resulted in low yield.
Root Cause Analysis and Solutions:
Direct condensation of a carboxylic acid and an amine to form an amide requires high temperatures and is generally inefficient. The reaction typically requires the activation of the carboxylic acid.[7] Common issues include incomplete activation, side reactions of the activating agent, and steric hindrance.
Troubleshooting Workflow:
Caption: Troubleshooting Amide Bond Formation.
Recommended Coupling Agents for Amide Synthesis:
| Coupling Reagent | Class | Key Features |
| DCC/EDC | Carbodiimide | Cost-effective, but can cause racemization in chiral substrates.[7] |
| HATU/HBTU | Uronium/Aminium | Highly efficient, often used for difficult couplings.[8] |
| PyBOP | Phosphonium Salt | Good for sterically hindered substrates. |
| SOCl₂/Oxalyl Chloride | Acid Chloride Formation | Creates a highly reactive intermediate, suitable for unreactive amines.[6] |
Experimental Protocols: A Practical Workaround
A highly effective strategy to overcome the solubility issues of 5-phenylthiophene-2-carboxylic acid is to convert it to its more soluble methyl ester. This ester can then be used in subsequent reactions, such as Suzuki-Miyaura coupling, and the carboxylic acid can be regenerated in a final hydrolysis step.
Protocol 1: Synthesis of Methyl 5-phenylthiophene-2-carboxylate
This protocol utilizes thionyl chloride and methanol for an efficient esterification.
Materials:
-
5-phenylthiophene-2-carboxylic acid
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Ice bath
Procedure:
-
To a solution of 5-phenylthiophene-2-carboxylic acid (1.0 eq) in anhydrous methanol (10-15 mL per gram of acid), cool the mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride (2.0-3.0 eq) dropwise to the stirred solution. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and fit the flask with a reflux condenser.
-
Heat the reaction mixture to reflux (approximately 65-70 °C) for 2-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol and SOCl₂ under reduced pressure.
-
The residue can be purified by column chromatography on silica gel or by recrystallization to yield the methyl 5-phenylthiophene-2-carboxylate.
Protocol 2: Hydrolysis of Methyl 5-phenylthiophene-2-carboxylate
This protocol regenerates the carboxylic acid from its methyl ester.
Materials:
-
Methyl 5-phenylthiophene-2-carboxylate
-
Methanol or Tetrahydrofuran (THF)
-
1 M Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH) solution
-
1 M Hydrochloric acid (HCl)
-
Beaker
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the methyl 5-phenylthiophene-2-carboxylate (1.0 eq) in a mixture of methanol or THF and water.
-
Add an excess of 1 M NaOH or LiOH solution (2.0-3.0 eq).
-
Stir the mixture at room temperature or gently heat to 40-50 °C for 1-3 hours, monitoring the hydrolysis by TLC.
-
After completion, cool the reaction mixture to room temperature and acidify with 1 M HCl until the pH is acidic.
-
The precipitated 5-phenylthiophene-2-carboxylic acid can be collected by filtration, washed with cold water, and dried.
References
-
Organic Chemistry Portal. (n.d.). Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH). Retrieved from [Link]
-
Master Organic Chemistry. (2022, November 16). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
-
IWK Health Centre. (n.d.). 5-Phenylthiophene-2-carboxylic acid. Retrieved from [Link]
-
Britannica. (2023, November 6). Carboxylic acid - Properties, Structure, Reactions. Retrieved from [Link]
-
Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
- Hassan, A. S., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Chemistry Central Journal, 17(1), 23.
-
Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]
-
ResearchGate. (2012, November 8). Which reagent high yield direct amide formation between Carboxylic acids and amines?. Retrieved from [Link]
-
ResearchGate. (2012, November 9). Which reagent promotes direct amide formation between aliphatic carboxylic acids and aromatic amines ?. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]
-
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
-
Lab Archives. (n.d.). Lab #3: Esterification Reaction. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2002). A Simple, Convenient and Expeditious Route to Methyl Esters of Carboxylic Acids by Thionyl Chloride-Methanol. Retrieved from [Link]
-
Semantic Scholar. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved from [Link]
-
ResearchGate. (n.d.). Commonly used amide/peptide coupling reagents. Retrieved from [Link]
- Rasool, N., et al. (2018). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Turkish Journal of Chemistry, 42(4), 1026-1040.
Sources
- 1. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH) [commonorganicchemistry.com]
- 8. Acid to Ester - Common Conditions [commonorganicchemistry.com]
Stability of 5-phenylthiophene-2-carboxylic acid under different reaction conditions
Welcome to the technical support center for 5-phenylthiophene-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the handling and reactivity of this versatile building block.
Introduction
5-Phenylthiophene-2-carboxylic acid is a valuable intermediate in the synthesis of advanced materials, pharmaceuticals, and agrochemicals.[1][2] Its unique structure, featuring a phenyl group and a carboxylic acid on a thiophene ring, offers a versatile platform for a variety of chemical transformations. However, the nuanced reactivity of the thiophene moiety and potential interactions between the functional groups can present challenges during synthetic manipulations. This guide aims to provide practical solutions to common issues encountered in the laboratory.
Stability Profile of 5-Phenylthiophene-2-carboxylic Acid
Understanding the stability of 5-phenylthiophene-2-carboxylic acid under different conditions is crucial for designing robust synthetic routes and ensuring the integrity of the molecule. The following table summarizes its stability profile based on established principles of thiophene chemistry.
| Condition | Stability | Potential Degradation Pathways | Recommended Precautions |
| Strongly Acidic | Moderate | The thiophene ring is generally stable to non-oxidizing acids.[3] However, under harsh acidic conditions, protonation of the thiophene ring can occur, potentially leading to side reactions or decomposition.[4] | Use the mildest acidic conditions necessary. Avoid prolonged exposure to strong, hot acids. Monitor reactions closely for the formation of byproducts. |
| Strongly Basic | Generally Stable | The carboxylate salt is stable. The thiophene ring is generally resistant to cleavage by bases in the absence of other reactive functionalities. | Use standard anhydrous conditions for reactions involving strong bases to prevent unwanted side reactions with water. |
| Oxidative | Susceptible | The thiophene ring can be oxidized, particularly at the sulfur atom, to form S-oxides or sulfones, which can lead to ring-opening or dimerization.[4][5][6] Strong oxidizing agents can cleave the thiophene ring. | Avoid strong oxidizing agents (e.g., concentrated H₂O₂, KMnO₄, m-CPBA) unless oxidation is the desired transformation. Use degassed solvents and maintain an inert atmosphere for sensitive reactions. |
| Thermal | Stable to a point | The compound has a melting point of around 184-190 °C.[1] Decarboxylation may occur at elevated temperatures, although thiophene-2-carboxylic acids are generally more resistant to decarboxylation than their furan and pyrrole counterparts.[7][8] | Avoid excessive heating. For high-temperature reactions, consider the possibility of decarboxylation and monitor for CO₂ evolution or the formation of 2-phenylthiophene. |
| Photochemical | Potentially Unstable | Thiophene-containing compounds can be susceptible to photodegradation. | Store in a dark, cool place. Protect reaction mixtures from direct light, especially during prolonged reaction times. |
Troubleshooting Guides & FAQs
Amide Coupling Reactions
Amide bond formation is a common transformation for 5-phenylthiophene-2-carboxylic acid. However, researchers may encounter challenges such as low yields or incomplete reactions.
Q1: My amide coupling reaction with 5-phenylthiophene-2-carboxylic acid is giving low yields. What are the likely causes and how can I improve it?
A1: Low yields in amide coupling reactions with this substrate can stem from several factors:
-
Incomplete Activation of the Carboxylic Acid: Standard coupling reagents like EDC/HOBt may sometimes be insufficient, especially with sterically hindered or electron-poor amines.[9][10]
-
Steric Hindrance: The phenyl group at the 5-position can create some steric bulk, potentially hindering the approach of a bulky amine.
-
Suboptimal Reaction Conditions: The choice of solvent, base, and temperature can significantly impact the reaction outcome.[9]
Troubleshooting Workflow for Low-Yield Amide Coupling:
Caption: Troubleshooting workflow for low-yield amide coupling reactions.
Experimental Protocol: HATU-Mediated Amide Coupling
-
Dissolve 5-phenylthiophene-2-carboxylic acid (1.0 eq.) in anhydrous DMF.
-
Add HATU (1.1 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 eq.).
-
Stir the mixture at room temperature for 20-30 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.0-1.2 eq.) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Esterification Reactions
Esterification is another key reaction. While generally straightforward, side reactions can occur under certain conditions.
Q2: I am observing side products during the Fischer esterification of 5-phenylthiophene-2-carboxylic acid. What could they be and how can I avoid them?
A2: Under the acidic conditions of Fischer esterification, potential side reactions include:
-
Electrophilic substitution on the thiophene ring: Although the carboxylic acid group is deactivating, the phenyl group is activating, and prolonged exposure to strong acid at high temperatures could lead to sulfonation or other electrophilic additions to the thiophene ring.[5]
-
Decomposition: Harsh conditions can lead to decomposition of the thiophene ring.[4]
Recommendations:
-
Use Milder Conditions: Consider using milder esterification methods such as Steglich esterification (DCC/DMAP) or conversion to the acid chloride followed by reaction with the alcohol.[11] These methods avoid strongly acidic conditions.
-
Control Temperature and Reaction Time: If using Fischer esterification, use the minimum amount of acid catalyst necessary and maintain the lowest effective temperature. Monitor the reaction closely and stop it as soon as the starting material is consumed.
Suzuki Cross-Coupling Reactions
While 5-phenylthiophene-2-carboxylic acid itself is not typically used directly in Suzuki couplings, its derivatives (e.g., halides or triflates) are common substrates. The carboxylic acid functionality can interfere with the catalytic cycle.
Q3: I am attempting a Suzuki coupling with a derivative of 5-phenylthiophene-2-carboxylic acid and experiencing low yields or catalyst deactivation. Why is this happening?
A3: The presence of a carboxylic acid (or its carboxylate form under basic conditions) can interfere with Suzuki couplings in several ways:
-
Catalyst Inhibition: The carboxylate can coordinate to the palladium center, potentially inhibiting the catalytic cycle.[12]
-
Protodeboronation: The acidic proton of the carboxylic acid can promote the decomposition of the boronic acid reagent, especially at elevated temperatures.[13][14]
-
Solubility Issues: The salt formed from the carboxylic acid and the base may have poor solubility in the reaction solvent, leading to a heterogeneous mixture and slow reaction rates.[14]
Troubleshooting Suzuki Coupling with Carboxylic Acid Functionality:
Caption: Decision tree for troubleshooting Suzuki couplings with carboxylic acid-containing substrates.
Recommendation: The most robust strategy is to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) before performing the Suzuki coupling. The ester can then be hydrolyzed back to the carboxylic acid in a subsequent step. This approach avoids the complications associated with the free carboxylic acid.
References
-
Wikipedia. Thiophene. [Link]
- Rauchfuss, T. B. A New Pathway for Thiophene Ring Opening by Transition Metals. Inorganic Chemistry1997, 36 (22), 4966–4967.
- Adams, R. D.; et al. Carbon–hydrogen cleavage versus ring opening in the oxidative addition reactions of furan, thiophene, selenophene and tellurophene with [Os3(CO)10(MeCN)2]. Journal of the Chemical Society, Dalton Transactions1998, 23, 3971-3976.
- Taylor, R. Electrophilic substitution on the thiophen ring. Part III. Kinetics and mechanism of hydrogen exchange in acidic media. Journal of the Chemical Society B: Physical Organic1968, 1397-1401.
- Totah, R. A. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. Drug Metabolism and Disposition2013, 41 (2), 443–453.
- Angelici, R. J. Thiophenes in Organotransition Metal Chemistry: Patterns of Reactivity. Accounts of Chemical Research2001, 34 (11), 897–905.
- Espenson, J. H.; Brown, K. N. Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). Inorganic Chemistry1996, 35 (25), 7211–7216.
-
Pharmaguideline. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene. [Link]
-
Reddit. Tips and tricks for difficult amide bond formation? : r/Chempros. [Link]
-
Pearson. Reactions of Pyrrole, Furan, and Thiophene. [Link]
-
ResearchGate. How can I solve my problem with Suzuki coupling?. [Link]
-
Reddit. Do carboxylic acids interfere with Suzukis? : r/OrganicChemistry. [Link]
-
Reddit. Choosing amide coupling agent : r/Chempros. [Link]
-
Reddit. Failed suzuki coupling, any suggenstions? : r/Chempros. [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]
-
Organic Chemistry Portal. Decarboxylations. [Link]
-
Reddit. amide coupling help : r/Chempros. [Link]
-
YouTube. Decarboxylation of five-membered Heterocycles: Complete mechanism and role of Resonance energy. [Link]
-
PubChem. 5-Phenylthiophene-2-carbaldehyde. [Link]
-
Chemchart. 5-Phenylthiophene-2-carboxylic acid (19163-24-7). [Link]
-
ResearchGate. Side reactions during esterification. [Link]
-
PubChem. 5-(Phenylcarbamoyl)thiophene-2-carboxylic acid. [Link]
-
Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]
-
Organic Chemistry Portal. Acid to Ester - Common Conditions. [Link]
-
ResearchGate. GCMS analysis for the decarboxylation of benzothiophene-2-carboxylic acid.... [Link]
-
Wikipedia. Thiophene-2-carboxylic acid. [Link]
-
Jack Westin. Carboxylic Acids Important Reactions. [Link]
-
PubChem. 5-Acetylthiophene-2-carboxylic acid. [Link]
-
IWK Health Centre. 5-Phenylthiophene-2-carboxylic acid. [Link]
-
PubChem. 5-Chloro-2-thiophenecarboxylic acid. [Link]
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- 2. 5-Phenylthiophene-2-carboxylic acid | 19163-24-7 [amp.chemicalbook.com]
- 3. Electrophilic substitution on the thiophen ring. Part III. Kinetics and mechanism of hydrogen exchange in acidic media - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiophene - Wikipedia [en.wikipedia.org]
- 6. Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII) - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Catalyst Loading for Coupling Reactions of 5-Phenylthiophene-2-Carboxylic Acid
Welcome to the technical support center for optimizing catalyst loading in coupling reactions involving 5-phenylthiophene-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these powerful synthetic transformations. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to enhance your experimental success.
Introduction: The Challenge of Precision in Catalysis
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency.[1] However, the success of these reactions, particularly with functionalized heteroaromatics like 5-phenylthiophene-2-carboxylic acid, hinges on meticulous optimization of reaction parameters. Catalyst loading is a critical variable that directly impacts reaction yield, purity, and cost-effectiveness. This guide will provide a structured approach to troubleshooting and optimizing catalyst loading for your coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the typical catalyst loading range for Suzuki-Miyaura coupling reactions?
A1: The catalyst loading for Suzuki-Miyaura reactions can vary significantly based on the substrates and reaction conditions. Generally, a range of 0.5–2 mol% of a palladium catalyst is a good starting point for many applications.[2] However, for highly reactive substrates, it's possible to achieve high yields with catalyst loadings as low as 0.1–0.001 mol%.[3] Conversely, challenging couplings might require higher loadings, sometimes up to 5-10 mol%.[2][4]
Q2: How does the presence of a carboxylic acid group on the thiophene ring affect the coupling reaction?
A2: The carboxylic acid group can present challenges in palladium-catalyzed coupling reactions. It can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[5] Additionally, the carboxylate formed under basic conditions might have poor solubility in common organic solvents, affecting reaction kinetics.[6] To mitigate these issues, using an excess of a suitable base is often necessary.[6] In some cases, protecting the carboxylic acid as an ester may be a viable strategy.[6]
Q3: My reaction is showing low to no product yield. What are the primary factors to investigate?
A3: Low or no yield in a cross-coupling reaction can stem from several factors. A systematic troubleshooting approach is crucial.[7] Key areas to investigate include:
-
Reagent Quality: Ensure all reagents, especially the solvent and base, are pure and anhydrous. Moisture and oxygen can significantly hinder the reaction.[7]
-
Catalyst Activity: The palladium source and ligands are critical. If you are using a Pd(II) precatalyst, ensure its efficient in-situ reduction to the active Pd(0) species.[7] Consider using a pre-activated Pd(0) source or a more modern, efficient precatalyst system.[8]
-
Inert Atmosphere: Palladium-catalyzed reactions are often sensitive to air. Ensure your reaction vessel was properly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen).[5][7]
-
Ligand Choice: The ligand plays a crucial role in stabilizing the catalyst and promoting the desired catalytic cycle. The choice of ligand can significantly impact the outcome of the reaction.[7]
Q4: I am observing significant amounts of homocoupling of my boronic acid. What is the cause and how can I prevent it?
A4: Homocoupling of the boronic acid is a common side reaction in Suzuki-Miyaura couplings. It is often caused by the presence of oxygen in the reaction mixture, which can lead to oxidative homocoupling catalyzed by palladium.[5] To minimize this side reaction, rigorous degassing of all solvents and the reaction mixture before adding the catalyst is essential.[5] Using a Pd(0) catalyst source directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can also help by bypassing the reduction step that may contribute to homocoupling.[5]
Troubleshooting Guide: Common Issues and Solutions
This section provides a structured approach to resolving specific problems you might encounter during your experiments.
Issue 1: Low Conversion of Starting Material
Symptoms: TLC or LC-MS analysis shows a significant amount of unreacted 5-phenylthiophene-2-carboxylic acid or the coupling partner.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Insufficient Catalyst Activity | Increase catalyst loading incrementally (e.g., from 1 mol% to 2 mol%, then 5 mol%).[4] Consider switching to a more active pre-catalyst, such as a Buchwald G3 palladacycle.[8] |
| Poor Ligand Choice | Screen a panel of ligands. For electron-rich thiophenes, bulky, electron-rich phosphine ligands are often effective.[9] |
| Suboptimal Temperature | Increase the reaction temperature. Many coupling reactions benefit from heating, often in the range of 80-110 °C.[5] |
| Ineffective Base | The choice of base is critical. For substrates with carboxylic acids, a stronger base or a different type of base (e.g., K₃PO₄, Cs₂CO₃) might be necessary to ensure deprotonation and facilitate transmetalation.[10] |
Issue 2: Catalyst Deactivation (Formation of Palladium Black)
Symptoms: A black precipitate (palladium black) forms in the reaction mixture, often accompanied by a stall in the reaction progress.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| High Catalyst Concentration | Paradoxically, at higher concentrations, some palladium catalysts are prone to aggregation and precipitation. In such cases, reducing the catalyst loading can sometimes improve the yield.[3] |
| Ligand Dissociation | The ligand may be dissociating from the palladium center, leading to unstable Pd(0) species that aggregate. Using a ligand with a stronger binding affinity or a higher ligand-to-palladium ratio can help.[11] |
| Presence of Oxidants | Trace amounts of oxygen can lead to the formation of palladium oxides, which can then decompose to palladium black. Ensure thorough degassing of your reaction mixture.[9] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of 5-phenylthiophene-2-carboxylic acid
This protocol provides a starting point for your optimization experiments.
-
Reaction Setup: To an oven-dried Schlenk flask, add 5-phenylthiophene-2-carboxylic acid (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), and the base (e.g., K₂CO₃, 2-3 equivalents).
-
Degassing: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 15-30 minutes.[5]
-
Solvent Addition: Add the degassed solvent (e.g., a mixture of dioxane and water, 4:1) via syringe to achieve a concentration of 0.1-0.2 M relative to the limiting reagent.[5]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%) and any additional ligand if required.[5]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor its progress by TLC or LC-MS.[5]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]
-
Purification: Purify the crude product by flash column chromatography.[5]
Visualizing the Workflow
A systematic approach to optimizing catalyst loading is crucial for achieving reproducible and high-yielding results. The following workflow diagram illustrates a logical progression for troubleshooting and optimization.
Caption: A workflow for optimizing catalyst loading in coupling reactions.
The catalytic cycle for a generic palladium-catalyzed cross-coupling reaction is a fundamental concept to understand when troubleshooting.
Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling.
References
-
Benchchem. Troubleshooting common issues in palladium-catalyzed cross-coupling reactions.
-
Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference.
-
CovaSyn. Optimizing Suzuki Coupling Reactions.
-
Chemistry LibreTexts. Heck Reaction.
-
Sigma-Aldrich. Cross-Coupling Reaction Guide.
-
ChemistryViews. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning.
-
ACS Publications. Palladium-Catalyzed Controllable Reductive/Oxidative Heck Coupling between Cyclic Enones and Thiophenes via C–H Activation. Organic Letters.
-
Reddit. How to approach choosing reaction conditions for Suzuki? r/Chempros.
-
RSC Publishing. Ligand-less palladium-catalyzed direct 5-arylation of thiophenes at low catalyst loadings. Green Chemistry.
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
-
RSC Publishing. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins.
-
Benchchem. Overcoming low yields in Suzuki coupling with functionalized boronic acids.
-
Reddit. Why am I getting low yield for my Suzuki coupling reaction? r/chemistry.
-
ResearchGate. Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction a.
-
PubMed Central. Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization.
-
ResearchGate. Optimization of the Suzuki coupling reaction.
-
ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
-
Taylor & Francis Online. Mechanistic Aspects of Copper-Catalyzed Decarboxylative Coupling Reactions of (Hetero)Aryl Carboxylic Acids. Comments on Inorganic Chemistry.
-
Concordia's Spectrum. Efficient Synthesis of Symmetric Oligothiophenes via Decarboxylative and Suzuki Cross-Coupling Reactions.
-
ResearchGate. A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides.
-
ResearchGate. Why can't I achieve good yields for this Suzuki reaction?
-
RSC Publishing. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry.
-
ResearchGate. Palladium-Catalyzed Decarboxylative Cross-Coupling Reaction Between Heteroaromatic Carboxylic Acids and Aryl Halides.
-
Reddit. Carboxylic acid and Cross Coupling reactions. r/OrganicChemistry.
-
NIH. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid.
-
ResearchGate. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies.
-
ACS Publications. Pd-Catalysed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
-
PubMed Central. Alkyl-(Hetero)Aryl Bond Formation via Decarboxylation: A Systematic Analysis.
-
John Hartwig. Highly Efficient and Functional-Group-Tolerant Catalysts for the Palladium-Catalyzed Coupling of Aryl Chlorides with Thiols.
-
MDPI. Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations.
-
RSC Publishing. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
-
MDPI. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry.
-
Reddit. Failed suzuki coupling, any suggenstions? r/Chempros.
-
MDPI. Heck Reaction—State of the Art.
-
RSC Publishing. Double C–H bond functionalization for C–C coupling at the β-position of thiophenes using palladium-catalyzed 1,4-migration associated with direct arylation.
-
Organic Chemistry Portal. Heck Reaction.
-
ACS Publications. Cross-Coupling Reactions. The Journal of Organic Chemistry.
-
Benchchem. A Comparative Guide to the Reactivity of 5-Bromothiophene-2-carboxylic Acid and 5-Iodothiophene-2-carboxylic Acid.
-
The Versatility of Thiophene-2-carboxylic Acid in Organic Synthesis.
-
ResearchGate. Synthesis and reactions of 5-arylthiophene-2-carbaldehydes.
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. mdpi.com [mdpi.com]
- 3. Ligand-less palladium-catalyzed direct 5-arylation of thiophenes at low catalyst loadings - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
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- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: The Vilsmeier-Haack Reaction on Thiophene Derivatives
Welcome to the technical support center for the Vilsmeier-Haack formylation of thiophene derivatives. This guide is designed for researchers, synthetic chemists, and drug development professionals who utilize this powerful reaction. Here, you will find in-depth answers to common questions and a systematic guide to troubleshooting experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier-Haack reaction and why is it used for thiophenes?
The Vilsmeier-Haack (V-H) reaction is a versatile and widely used method for the formylation (the addition of a formyl group, -CHO) of electron-rich aromatic and heteroaromatic compounds.[1][2] For thiophene derivatives, it is a cornerstone technique to produce thiophenecarboxaldehydes, which are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials.[3][4] The reaction employs a "Vilsmeier reagent," an electrophilic iminium salt, which attacks the electron-rich thiophene ring.[5][6]
Q2: What is the Vilsmeier reagent and how is it formed?
The Vilsmeier reagent is a substituted chloroiminium salt, typically generated in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃).[1][7] The reaction between DMF and POCl₃ forms the highly electrophilic Vilsmeier reagent, [(CH₃)₂N=CHCl]⁺, which is the active species in the formylation.[6][8]
The formation of the Vilsmeier reagent is the first stage of the overall reaction mechanism. This is followed by an electrophilic aromatic substitution on the thiophene ring and subsequent hydrolysis during aqueous workup to yield the final aldehyde product.[7][9]
Caption: The Vilsmeier-Haack reaction mechanism on thiophene.
Q3: How does the electronic nature of substituents on the thiophene ring affect the reaction?
The Vilsmeier-Haack reaction is an electrophilic aromatic substitution, meaning its success is highly dependent on the electron density of the thiophene ring.
-
Electron-Donating Groups (EDGs): Substituents like alkyl, alkoxy (-OR), or amino (-NR₂) groups increase the electron density of the thiophene ring, making it more nucleophilic and thus more reactive towards the electrophilic Vilsmeier reagent.[6] These "activated" substrates often react faster and under milder conditions.[10]
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), or acyl (-COR) groups decrease the ring's electron density. This "deactivation" makes the thiophene less nucleophilic, rendering the reaction more difficult.[11] For these substrates, forcing conditions such as higher temperatures or longer reaction times may be necessary, which can also lead to an increase in side products.[5]
Q4: What determines the position of formylation (regioselectivity) on a substituted thiophene?
For unsubstituted thiophene, formylation occurs almost exclusively at the C2 (or α) position, which is the most electron-rich and can better stabilize the intermediate.[6] The general reactivity order for five-membered heterocycles is pyrrole > furan > thiophene.[5][12]
For substituted thiophenes, the outcome is a combination of electronic and steric effects:
-
2-Substituted Thiophenes: Formylation typically occurs at the C5 position, which is the other activated, sterically accessible α-position.
-
3-Substituted Thiophenes: This is more complex. The outcome depends on the nature of the substituent and the steric bulk of the Vilsmeier reagent itself.[13]
-
An EDG at C3 will activate the C2 and C5 positions. The C2 position is generally more electronically favored, but sterically hindered.
-
Formylation often yields a mixture of 2-formyl and 5-formyl products.[3] Using bulkier Vilsmeier reagents (e.g., derived from N-methylformanilide instead of DMF) can favor formylation at the less sterically hindered C5 position.[13]
-
Troubleshooting Guide
This section addresses common issues encountered during the Vilsmeier-Haack formylation of thiophene derivatives.
Caption: Troubleshooting decision tree for the Vilsmeier-Haack reaction.
Problem 1: Low or No Product Yield
Potential Causes:
-
Poor Reagent Quality: Phosphorus oxychloride (POCl₃) is sensitive to moisture, and N,N-dimethylformamide (DMF) can decompose to dimethylamine and formic acid over time.[14] The presence of water or decomposition products will inhibit the formation of the active Vilsmeier reagent.
-
Insufficient Activation/Deactivated Substrate: If the thiophene ring possesses strong electron-withdrawing groups, it may be too deactivated to react under standard conditions.[11] The Vilsmeier reagent is a relatively weak electrophile and requires an electron-rich aromatic system.[5][6]
-
Inadequate Reaction Conditions: The reaction may not have reached completion due to insufficient time or temperature.[5] Conversely, temperatures that are too high can cause decomposition of the reagent or product.[15] The stoichiometry of the reagents is also critical.[5]
-
Improper Vilsmeier Reagent Formation: Adding POCl₃ to DMF too quickly or at too high a temperature can lead to side reactions and decomposition. The formation is exothermic and requires careful temperature control.
Suggested Solutions:
-
Ensure Reagent Purity: Use freshly distilled or a newly opened bottle of POCl₃.[5][11] Use anhydrous DMF. If the DMF is old, check for an amine smell (dimethylamine), which indicates decomposition.[14]
-
Optimize Reaction Conditions:
-
Temperature: For activated thiophenes, the reaction can often be run from 0°C to room temperature. For less reactive substrates, gradually increase the temperature, potentially to 80°C or higher, while monitoring the reaction by TLC or LCMS.[5][12]
-
Time: Extend the reaction time and monitor its progress until the starting material is consumed.[5] Some sluggish reactions may require stirring overnight.[16]
-
Stoichiometry: Increase the equivalents of the Vilsmeier reagent. A common starting point is 1.5 equivalents of both DMF and POCl₃ relative to the thiophene substrate.[5] For highly deactivated systems, a larger excess may be required.
-
-
Proper Reagent Preparation: Prepare the Vilsmeier reagent by adding POCl₃ dropwise to an ice-cooled (0-5°C) solution of DMF.[5] Allow the reagent to pre-form by stirring at this temperature for 30-60 minutes before adding the thiophene substrate.
Problem 2: Formation of Multiple Products or Poor Regioselectivity
Potential Causes:
-
Competitive Reaction Sites: As discussed for 3-substituted thiophenes, both the C2 and C5 positions can be susceptible to attack, leading to a mixture of regioisomers.[3]
-
Side Reactions: At higher temperatures, unwanted side reactions can occur. For example, with methoxy-substituted benzothiophenes, formylation under drastic conditions can lead to chlorination of the ring.[17]
-
Di-formylation: Highly activated substrates may undergo a second formylation, especially if a large excess of the Vilsmeier reagent is used.
Suggested Solutions:
-
Control Temperature: Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate to improve selectivity and minimize side reactions.[5]
-
Modify the Vilsmeier Reagent: To influence regioselectivity in sterically sensitive cases (like 3-substituted thiophenes), consider using a bulkier amide, such as N-methylformanilide, in place of DMF. This can direct the formylation to the less hindered position.[13]
-
Adjust Stoichiometry: Carefully control the equivalents of the Vilsmeier reagent. Use the minimum excess required to consume the starting material to reduce the risk of di-formylation.
Problem 3: Difficult Workup or Product Isolation
Potential Causes:
-
Incomplete Hydrolysis: The initial product of the electrophilic attack is a stable iminium salt. This intermediate must be fully hydrolyzed to the aldehyde during the aqueous workup. Incomplete hydrolysis is a common cause of low isolated yield.[15]
-
Emulsion Formation: During aqueous extraction, particularly after neutralization, emulsions can form, making phase separation difficult and leading to product loss.
-
Product Decomposition during Purification: Some formylated thiophenes can be sensitive to the acidic nature of standard silica gel, leading to decomposition during column chromatography.[15]
-
Product Solubility: The desired thiophene aldehyde may have some solubility in the aqueous phase, especially if the pH is not optimal, leading to loss during extraction.[15]
Suggested Solutions:
-
Effective Quenching and Hydrolysis: Quench the reaction by pouring the mixture slowly into a vigorously stirred beaker of crushed ice or ice-water.[5] This hydrolyzes the iminium salt. Continue stirring for 1-2 hours to ensure hydrolysis is complete.
-
Careful Neutralization: After hydrolysis, carefully neutralize the acidic mixture with a base such as sodium hydroxide, sodium carbonate, or sodium acetate solution until the product precipitates. Maintain a low temperature during neutralization.
-
Breaking Emulsions: If an emulsion forms, adding a saturated brine solution can help break it. Alternatively, filtering the mixture through a pad of Celite can sometimes resolve the issue.
-
Optimized Purification:
-
Chromatography: If column chromatography is necessary, consider using neutralized silica gel (pre-treated with a solvent containing a small amount of triethylamine) to prevent product decomposition.[15]
-
Recrystallization/Distillation: For solid products, recrystallization is often an effective purification method.[1] For liquid products, distillation under reduced pressure can be a viable alternative to chromatography.[18]
-
Experimental Protocols & Data
Standard Protocol: Vilsmeier-Haack Formylation of 2-Bromothiophene
This protocol describes the synthesis of 5-bromo-2-thiophenecarboxaldehyde, a common procedure illustrating the key steps.
Caption: General experimental workflow for the Vilsmeier-Haack reaction.
Methodology:
-
Reagent Preparation: In a flame-dried, three-necked flask equipped with a stir bar, thermometer, and dropping funnel under an inert atmosphere (N₂ or Argon), place anhydrous N,N-dimethylformamide (DMF, 1.2 equiv.). Cool the flask to 0°C in an ice-water bath. Add phosphorus oxychloride (POCl₃, 1.2 equiv.) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10°C.[5]
-
Vilsmeier Reagent Formation: After the addition is complete, allow the mixture to stir at 0°C for 30-60 minutes. A precipitate of the Vilsmeier reagent may form.[5]
-
Substrate Addition: Dissolve 2-bromothiophene (1.0 equiv.) in a minimal amount of anhydrous DMF or another suitable anhydrous solvent (e.g., 1,2-dichloroethane). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Reaction: After the addition, allow the reaction to warm to room temperature and then heat to 40-60°C. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).
-
Workup - Quenching and Hydrolysis: Carefully pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice (approx. 10 times the reaction volume). A precipitate may form. Continue stirring for 1-2 hours to ensure complete hydrolysis of the iminium salt intermediate.[15]
-
Workup - Neutralization and Extraction: Cool the mixture in an ice bath and slowly neutralize by adding a saturated aqueous solution of sodium acetate or sodium carbonate until the pH is ~7. Collect the resulting precipitate by filtration, or if no solid forms, extract the aqueous mixture three times with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by vacuum distillation to yield the pure 5-bromo-2-thiophenecarboxaldehyde.
Table 1: Typical Reaction Parameters
| Substrate Type | Substituent Example | Reagent Equiv. (POCl₃/DMF) | Temperature | Typical Time | Expected Yield |
| Activated | 2-Methylthiophene | 1.2 - 1.5 | 25 - 40°C | 2 - 4 h | Good to Excellent |
| Neutral | Thiophene | 1.5 - 2.0 | 40 - 75°C | 4 - 8 h | Moderate to Good |
| Deactivated | 2-Chlorothiophene | 2.0 - 3.0 | 70 - 100°C | 8 - 24 h | Low to Moderate |
| Sterically Hindered | 3-Alkylthiophene | 1.5 - 2.0 | 50 - 80°C | 6 - 12 h | Moderate (Mixture) |
References
- Clementi, S., & Marino, G. (1972). The mechanism of the Vilsmeier–Haack reaction. Part II. A kinetic study of the formylation of thiophen derivatives with dimethylformamide and phosphorus oxychloride or carbonyl chloride in 1,2-dichloroethane. RSC Publishing.
- BenchChem. (2025).
- BenchChem. (2025). Optimization of Vilsmeier-Haack reaction parameters. Benchchem.
- ResearchGate. (2014). Controlling the end-groups of Poly (3- Hexylthiophene) via Vilsmeier-haack reaction.
- Google Patents. (2020). WO2020050368A1 - Method for preparing vilsmeier reagent.
- J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. J&K Scientific LLC.
- Wikipedia. (n.d.). Vilsmeier–Haack reaction. Wikipedia.
- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps.
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal.
- Scirp.org. (2013).
- Journal of the Chemical Society C - RSC Publishing. (n.d.). Thiophen derivatives. Part XVI. The Vilsmeier–Haack reaction with 3- and 4-methoxybenzo[b]thiophen. Journal of the Chemical Society C.
- Wikipedia. (n.d.). Vilsmeier reagent. Wikipedia.
- Zeitschrift für Naturforschung. (2012). Chemistry of Polyhalogenated Nitrobutadienes, Part 11: ipso-Formylation of 2-Chlorothiophenes under Vilsmeier-Haack Conditions.
- Enamine. (n.d.). Vilsmeier Reagent. Enamine.
- BenchChem. (2025). Technical Support Center: Synthesis of Substituted Thiophene Aldehydes. Benchchem.
- NIH. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. NIH.
- RSC Advances (RSC Publishing). (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances.
- Google Patents. (n.d.). CA2108737A1 - Process for production of 2-thiophene aldehydes.
- Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl)-3-(dimethylamino)acrylaldehyde and its utilization for the synthesis of some new heterocyclic compounds. Growing Science.
- ResearchGate. (2019). Preparing Vilsmeier reagent?.
- Reddit. (2021).
- Reddit. (2025). Vilsmeier-Haack. Reddit.
- Wiley Online Library. (n.d.). The Vilsmeier Reaction. 2. Reactions with Compounds Other Than Fully Conjugated Carbocycles and Heterocycles. Wiley Online Library.
- ResearchGate. (n.d.). The effect of electron-withdrawing and electron-donating groups on aldehyde formation.
- ResearchGate. (2024). Vilsmeier–Haack Reagent‐Catalyzed C4(sp) H Formylation in Thiophene Derivatives: Insights into Unexpected Fluorescence Properties.
- Organic Syntheses. (n.d.). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses.
- ResearchGate. (2025). Regioselective Electrophilic Formylation — 3-Substituted Thiophenes as a Case Study.
- CABI Digital Library. (n.d.). Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. CABI Digital Library.
- MDPI. (n.d.).
- Justia Patents. (2011). Process for the purification of thiophenes.
- ResearchGate. (n.d.). 2.5.7 Formylation and the Vilsmeier Reagent.
- ElectronicsAndBooks. (n.d.). Regioselective electrophilic formylation — 3-substituted thiophenes as a case study. ElectronicsAndBooks.
- ElectronicsAndBooks. (n.d.).
- SPER Publications. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- SciSpace. (2019). The Critical Role of Electron-Donating Thiophene Groups on the Mechanical and Thermal Properties of Donor–Acceptor Semiconducting Polymers. SciSpace.
- Google Patents. (n.d.). Purification method of thiophene - CN1134429C.
- Reddit. (2018). Synthesis problem. Reddit.
- ChemTube3D. (n.d.). Pyrrole-The Vilsmeier Reaction. ChemTube3D.
Sources
- 1. benchchem.com [benchchem.com]
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- 3. CA2108737A1 - Process for production of 2-thiophene aldehydes - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
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- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
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- 8. Vilsmeier reagent - Wikipedia [en.wikipedia.org]
- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 10. scispace.com [scispace.com]
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- 17. Thiophen derivatives. Part XVI. The Vilsmeier–Haack reaction with 3- and 4-methoxybenzo[b]thiophen - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 18. patents.justia.com [patents.justia.com]
Navigating the Industrial Synthesis of 5-Phenylthiophene-2-carboxylic Acid: A Technical Support Guide
Welcome to the technical support center for the industrial production of 5-phenylthiophene-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for challenges encountered during the scale-up of this critical synthesis. Our focus is on providing practical, experience-driven advice to ensure the robustness and efficiency of your manufacturing processes.
I. Overview of Synthesis Routes
The industrial synthesis of 5-phenylthiophene-2-carboxylic acid predominantly relies on the Suzuki-Miyaura cross-coupling reaction. This method offers high yields and good functional group tolerance. An alternative, though less common for this specific product, is the Gewald reaction, which is a powerful tool for the synthesis of substituted thiophenes.
A. Primary Route: Suzuki-Miyaura Cross-Coupling
This route typically involves the palladium-catalyzed coupling of a 5-halothiophene-2-carboxylic acid derivative (commonly 5-bromothiophene-2-carboxylic acid) with phenylboronic acid.
B. Alternative Route: Gewald Reaction
The Gewald reaction is a multi-component condensation that can produce highly substituted 2-aminothiophenes.[1][2] While not a direct route to 5-phenylthiophene-2-carboxylic acid, it is a crucial method for synthesizing thiophene-containing building blocks and understanding potential impurities.
II. Troubleshooting Guide: Suzuki-Miyaura Coupling
This section addresses common issues encountered during the Suzuki-Miyaura coupling for the synthesis of 5-phenylthiophene-2-carboxylic acid in a question-and-answer format.
Q1: My reaction has stalled, or the conversion is very low. What are the likely causes?
A1: Low conversion is a frequent issue and can stem from several factors:
-
Catalyst Deactivation: The palladium catalyst is sensitive to oxygen.[3] Ingress of air into the reaction vessel can lead to the formation of palladium black, an inactive form of the catalyst.[4]
-
Solution: Ensure all reagents and solvents are thoroughly degassed. Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction.
-
-
Poor Reagent Quality: Impurities in the starting materials, particularly the aryl halide or boronic acid, can interfere with the reaction.
-
Solution: Use high-purity reagents. Analyze starting materials for potential catalyst poisons like sulfur-containing compounds.[4]
-
-
Incorrect Base: The choice and amount of base are critical. The base activates the boronic acid for transmetalation.[5]
-
Solution: Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). Ensure the base is finely powdered and anhydrous for solid bases.
-
-
Insufficient Temperature: The reaction temperature is a critical parameter. Deviations can lead to stalled reactions.[3]
Q2: I am observing significant amounts of side products. What are they and how can I minimize them?
A2: The most common side products in Suzuki-Miyaura coupling are:
-
Homocoupling of Phenylboronic Acid: This results in the formation of biphenyl. This side reaction is often promoted by the presence of oxygen.[7]
-
Solution: Rigorous exclusion of oxygen is crucial. Adding the aryl halide in a slight excess can sometimes suppress boronic acid homocoupling.
-
-
Dehalogenation of 5-Bromothiophene-2-carboxylic acid: This leads to the formation of thiophene-2-carboxylic acid.
-
Solution: This can be caused by certain impurities or side reactions with the solvent or base. Ensure high-purity starting materials and consider screening different solvents.
-
-
Protodeboronation: The boronic acid reacts with a proton source, leading to the formation of benzene.
-
Solution: Use an anhydrous solvent and ensure the base is not excessively hydrated.
-
Q3: After the reaction, I am struggling to remove the residual palladium from my product. What are the best practices for palladium removal?
A3: Removing residual palladium to meet pharmaceutical specifications is a significant challenge.
-
Palladium Scavengers: The use of scavengers is a common and effective method.
-
Solution: L-cysteine is a widely used and effective scavenger.[3] Other options include functionalized silica gels or activated carbon. The choice of scavenger and the conditions (temperature, time) for scavenging should be optimized.
-
-
Recrystallization: Multiple recrystallizations can significantly reduce palladium levels.
-
Solution: Choose a solvent system where the product has good solubility at high temperatures and poor solubility at low temperatures, while the palladium species remain in solution.
-
-
Extraction: Liquid-liquid extraction can be used to remove some palladium species.
-
Solution: A multi-step extraction process with an appropriate aqueous solution can be effective.
-
Q4: During scale-up, I encountered a strong exotherm that was not observed in the lab. How can I manage this?
A4: Suzuki-Miyaura reactions can be significantly exothermic, posing a safety risk at an industrial scale.[8]
-
Calorimetry Studies: It is crucial to perform reaction calorimetry studies to understand the heat of reaction and the rate of heat release.
-
Solution: Use a reaction calorimeter (e.g., RC1) to determine the thermal profile of the reaction under process conditions.
-
-
Controlled Reagent Addition: The rate of addition of one of the reagents can be used to control the reaction rate and heat output.
-
Solution: Add the phenylboronic acid or the base solution slowly to the reaction mixture, monitoring the internal temperature closely. Ensure the cooling capacity of the reactor is sufficient to handle the heat generated.
-
-
Solvent Selection: The choice of solvent can influence the heat transfer properties of the reaction mixture.
-
Solution: Select a solvent with a higher boiling point to provide a larger temperature window for control. However, be mindful that higher temperatures can also lead to more side products.
-
III. Frequently Asked Questions (FAQs)
Q: What is the typical purity of 5-phenylthiophene-2-carboxylic acid produced by this method? A: With proper optimization and purification, a purity of ≥ 98% (as determined by HPLC) is achievable.[9]
Q: What are the key analytical techniques to monitor the reaction and product purity? A: High-Performance Liquid Chromatography (HPLC) is the primary method for monitoring reaction progress and determining the purity of the final product. Nuclear Magnetic Resonance (NMR) spectroscopy is used for structural confirmation.
Q: Are there any specific safety precautions for handling the reagents? A: Palladium catalysts can be pyrophoric. Phosphine ligands are often toxic and air-sensitive. Boronic acids can be irritants. Always consult the Safety Data Sheet (SDS) for each reagent and handle them in a well-ventilated area with appropriate personal protective equipment.[10]
Q: Can I use 5-chlorothiophene-2-carboxylic acid instead of the bromo derivative? A: While aryl chlorides are generally less reactive than aryl bromides in Suzuki coupling, modern catalyst systems with specialized ligands (e.g., bulky, electron-rich phosphines or N-heterocyclic carbenes) can facilitate the coupling of aryl chlorides.[4] However, reaction conditions will likely need to be re-optimized.
IV. Experimental Protocols
A. Protocol 1: Synthesis of Pentyl 5-phenylthiophene-2-carboxylate
-
Esterification: In a suitable reactor, dissolve 5-bromothiophene-2-carboxylic acid (1 equivalent), pentyl alcohol (1.2 equivalents), and 4-dimethylaminopyridine (DMAP, 0.1 equivalents) in dichloromethane (DCM).
-
Cool the mixture to 0 °C and add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equivalents) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain pentyl 5-bromothiophene-2-carboxylate.
-
Suzuki Coupling: To a degassed solution of pentyl 5-bromothiophene-2-carboxylate (1 equivalent) and phenylboronic acid (1.2 equivalents) in a mixture of toluene and water (e.g., 4:1 v/v), add a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.01-0.03 equivalents) and a base such as K₂CO₃ (2-3 equivalents).
-
Heat the mixture to 80-90 °C under an inert atmosphere for 6-12 hours, monitoring the reaction progress by HPLC.
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
B. Protocol 2: Hydrolysis to 5-Phenylthiophene-2-carboxylic acid
-
Dissolve the purified pentyl 5-phenylthiophene-2-carboxylate in a mixture of methanol and tetrahydrofuran.
-
Add an aqueous solution of sodium hydroxide (e.g., 1N NaOH) and stir at room temperature for 2-4 hours.
-
Monitor the hydrolysis by HPLC.
-
Upon completion, carefully acidify the reaction mixture with 1N HCl until a precipitate forms.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 5-phenylthiophene-2-carboxylic acid.[11]
V. Data Summary
| Parameter | Value/Range | Reference |
| Starting Material | 5-bromothiophene-2-carboxylic acid | [12] |
| Coupling Partner | Phenylboronic acid | [12] |
| Catalyst | Pd(PPh₃)₄ | [12] |
| Catalyst Loading | 1-3 mol% | [3] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | [3][5] |
| Solvent | Toluene/Water, Dioxane/Water | [3] |
| Temperature | 80-110 °C | [3] |
| Reaction Time | 6-24 hours | [3] |
| Typical Yield | 70-95% | [12] |
| Final Product Purity | ≥ 98% (HPLC) | [9] |
VI. Logical Relationships and Workflows
VII. References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
ACS Publications. Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study. [Link]
-
ACS Publications. Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. Organic Process Research & Development. [Link]
-
YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]
-
National Institutes of Health. Palladium-catalyzed Suzuki-Miyaura coupling of thioureas or thioamides. [Link]
-
ACS Publications. Scale-Up of a Rh-Catalyzed Asymmetric sp3–sp2 Suzuki–Miyaura-Type Reaction. [Link]
-
ACS Publications. Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development. [Link]
-
Chemical.AI. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. [Link]
-
J&K Scientific LLC. Gewald Reaction. [Link]
-
Chemistry Stack Exchange. What are the byproducts in a Suzuki reaction?. [Link]
-
ACS GCI Pharmaceutical Roundtable. Suzuki-Miyaura. [Link]
-
WuXi STA. Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Reddit. Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]
-
Organic Chemistry Portal. Gewald Reaction. [Link]
-
Wikipedia. Gewald reaction. [Link]
-
ResearchGate. Supporting Information for One-pot Suzuki-Miyaura C-C Coupling Reaction versus Stepwise Reaction Involving Isolated Synthesized Catalyst Addition. [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
ResearchGate. How can I solve my problem with Suzuki coupling?. [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling?. [Link]
-
ResearchGate. Why can't I achieve good yields for this Suzuki reaction?. [Link]
-
Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]
-
National Institutes of Health. The Gewald multicomponent reaction. [Link]
-
Semantic Scholar. Recoverable palladium catalysts for Suzuki-Miyaura cross-coupling reactions based on organic-inorganic hybrid silica materials containing imidazolium and dihydroimidazolium salts. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Arkat USA. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]
-
Der Pharma Chemica. A green chemistry approach to gewald reaction. [Link]
-
Rose-Hulman. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]
-
Concordia's Spectrum. Efficient Synthesis of Symmetric Oligothiophenes via Decarboxylative and Suzuki Cross-Coupling Reactions. [Link]
-
ACS Publications. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. [Link]
-
MDPI. A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. [Link]
-
DiVA portal. Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. [Link]
-
National Institutes of Health. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. [Link]
-
ResearchGate. Supporting Information: Efficient Organic Semiconductors Synthesis by Suzuki-Miyaura Coupling in Aromatic Micellar Medium. [Link]
-
ResearchGate. Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic.... [Link]
-
Organic Syntheses. (60.0 g, 283 mmol, 4.50 equiv), and then attached to a gas inlet adapter (90°). The flask and its contents are flame-dried. [Link]
-
Arkat USA. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]
-
Chemchart. 5-Phenylthiophene-2-carboxylic acid (19163-24-7). [Link]
Sources
- 1. Gewald Reaction [organic-chemistry.org]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. ACS Publications Industry Webinar: Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study [access.acspubs.org]
- 7. reddit.com [reddit.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemimpex.com [chemimpex.com]
- 10. researchgate.net [researchgate.net]
- 11. 5-Phenylthiophene-2-carboxylic acid | 19163-24-7 [chemicalbook.com]
- 12. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 5-Phenylthiophene-2-carboxylic Acid
Welcome to the technical support center for the purification of 5-phenylthiophene-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the purification of this versatile building block. The purity of 5-phenylthiophene-2-carboxylic acid is paramount for its successful application in organic synthesis, materials science, and pharmaceutical development.[1] This document provides in-depth, experience-driven advice and detailed protocols to help you achieve the desired purity for your downstream applications.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address common problems and questions that arise during the purification of 5-phenylthiophene-2-carboxylic acid.
Q1: My final product has a low melting point and appears discolored (yellow or brown). What are the likely impurities?
A low or broad melting point is a primary indicator of impurities. The discoloration suggests the presence of residual starting materials, byproducts, or decomposition products. Common culprits include:
-
Unreacted Starting Materials: Depending on the synthetic route, these could be 5-bromothiophene-2-carboxylic acid, phenylboronic acid, or the corresponding ester if the final step is a hydrolysis.
-
Homocoupling Products: In Suzuki coupling reactions, side reactions can lead to the formation of biphenyl (from phenylboronic acid) or 2,2'-bithiophene-5,5'-dicarboxylic acid (from 5-bromothiophene-2-carboxylic acid).
-
Residual Palladium Catalyst: If a palladium-catalyzed cross-coupling reaction was used, residual palladium can discolor the product.
-
Decarboxylation Product: At elevated temperatures, 5-phenylthiophene-2-carboxylic acid can undergo decarboxylation to yield 5-phenylthiophene.
Q2: I'm struggling to remove a persistent non-polar impurity that co-elutes with my product during column chromatography. What is it and how can I remove it?
This is a common issue, especially after a Suzuki coupling reaction. The likely non-polar impurity is biphenyl, a homocoupling product of phenylboronic acid. Due to its non-polar nature, it can be challenging to separate from the more polar carboxylic acid product by standard silica gel chromatography.
Troubleshooting Strategy:
-
Acid-Base Extraction: This is the most effective method to separate the acidic desired product from neutral impurities like biphenyl. The carboxylic acid is deprotonated with a base to form a water-soluble carboxylate salt, while the neutral impurity remains in the organic phase.
-
Recrystallization: A carefully chosen solvent system can selectively crystallize the desired product, leaving impurities in the mother liquor.
Q3: My TLC plate shows streaking, making it difficult to assess the purity. What causes this and how can I fix it?
Streaking of carboxylic acids on silica gel TLC plates is a frequent problem. It is caused by the ionization of the acidic proton on the slightly acidic silica gel surface. This leads to a distribution of the compound between its neutral and ionized forms, resulting in a streak rather than a defined spot.
Troubleshooting Strategy:
-
Modify the Mobile Phase: Add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to the eluent. The acid suppresses the ionization of the carboxylic acid on the silica gel, leading to a well-defined spot.
Q4: After performing an acid-base extraction, my yield is significantly lower than expected. What could have gone wrong?
Low recovery after an acid-base extraction can be attributed to several factors:
-
Incomplete Precipitation: After acidifying the aqueous layer to precipitate the carboxylic acid, ensure the pH is sufficiently low (pH 1-2) to fully protonate the carboxylate.
-
Emulsion Formation: Vigorous shaking of the separatory funnel can lead to the formation of an emulsion, which is a stable mixture of the organic and aqueous layers, making separation difficult and leading to product loss.
-
Insufficient Extraction: Ensure you perform multiple extractions of the aqueous layer with the organic solvent to maximize the recovery of the precipitated product.
Purification Protocols
Protocol 1: Purification via Acid-Base Extraction
This method is highly effective for removing neutral impurities such as biphenyl and residual palladium catalyst.
Principle: The acidic nature of the carboxylic acid group allows for its selective transfer into an aqueous basic solution, leaving non-acidic impurities in the organic phase. The carboxylic acid is then recovered by acidifying the aqueous layer.
Step-by-Step Procedure:
-
Dissolution: Dissolve the crude 5-phenylthiophene-2-carboxylic acid in a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Basification: Transfer the organic solution to a separatory funnel and add a 1 M aqueous solution of sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃).
-
Extraction: Stopper the funnel and shake gently, periodically venting to release any pressure buildup. Allow the layers to separate. The deprotonated 5-phenylthiophene-2-carboxylate salt will be in the aqueous (bottom) layer.
-
Separation: Drain the aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh aqueous base two more times to ensure complete transfer of the product.
-
Acidification: Cool the combined aqueous extracts in an ice bath and slowly add concentrated hydrochloric acid (HCl) with stirring until the pH is approximately 1-2. A precipitate of the purified 5-phenylthiophene-2-carboxylic acid will form.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold deionized water to remove any inorganic salts, and dry under vacuum.
Visualizing the Acid-Base Extraction Workflow
Caption: Step-by-step visualization of the recrystallization process for purification.
Purity Assessment
It is crucial to assess the purity of the final product to ensure it meets the requirements for subsequent steps.
1. Melting Point Analysis: A sharp melting point close to the literature value (184-190 °C) is a good indicator of high purity. A broad melting range suggests the presence of impurities.
2. Thin-Layer Chromatography (TLC): As mentioned in the FAQs, use a mobile phase containing a small amount of acid (e.g., ethyl acetate/hexane with 0.5% acetic acid) to obtain a single, well-defined spot for the pure product.
3. High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and quantitative method for purity assessment. A typical reverse-phase method can be employed.
| HPLC Parameters | Recommended Conditions |
| Column | C18 reverse-phase column |
| Mobile Phase | Acetonitrile and water with 0.1% formic or phosphoric acid (gradient elution) |
| Detection | UV at a wavelength where the compound has strong absorbance (e.g., 254 nm or 320 nm) |
| Purity Standard | A purity of ≥98% is often required for pharmaceutical applications. [2] |
References
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
IWK Health Centre. (n.d.). 5-Phenylthiophene-2-carboxylic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 5-Bromothiophene-2-sulfonamide (2) and 5-arylthiophene... Retrieved from [Link]
- Google Patents. (n.d.). CN105085469A - Preparation method of 5-chlorothienyl-2-carboxylic acid.
-
The Royal Society of Chemistry. (n.d.). D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Soar Cells. Retrieved from [Link]
- Google Patents. (n.d.). CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method.
-
ResearchGate. (n.d.). Solvent design for crystallization of carboxylic acids. Retrieved from [Link]
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J-Stage. (2010). Thiophenecarboxylic Acid Dimers as Plasminogen Activator Inhibitor-1. Retrieved from [Link]
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Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. Retrieved from [Link]
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Validation & Comparative
A Researcher's Guide to the Electronic Properties of 5-phenylthiophene-2-carboxylic Acid and Its Derivatives: A Comparative Analysis
Introduction: The Versatile Thiophene Scaffold
In the realms of materials science, organic electronics, and medicinal chemistry, thiophene-based compounds represent a cornerstone of innovation. Among these, 5-phenylthiophene-2-carboxylic acid (5PT2C) stands out as a particularly versatile molecular scaffold.[1] Its structure, featuring a conjugated system of a thiophene ring linked to a phenyl group and functionalized with a carboxylic acid, provides a rich platform for tuning electronic properties.[1] This tunability is critical for applications ranging from organic light-emitting diodes (OLEDs) and solar cells to the development of novel therapeutic agents.[1]
This guide provides an in-depth comparison of the electronic properties of the parent 5PT2C molecule and its derivatives. We will explore how strategic chemical modifications can systematically alter key electronic parameters. This analysis is grounded in both experimental data from electrochemical methods and predictive insights from computational chemistry, offering a comprehensive toolkit for researchers aiming to harness these molecules for next-generation technologies.
Pillar 1: Understanding and Measuring Key Electronic Properties
The utility of a conjugated molecule like 5PT2C is fundamentally dictated by its electronic structure. The most critical parameters are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the difference between them, known as the HOMO-LUMO energy gap (E_g_).
-
HOMO Level : Corresponds to the ionization potential and relates to the molecule's ability to donate an electron. A higher HOMO energy indicates a better electron donor.
-
LUMO Level : Relates to the electron affinity and governs the molecule's ability to accept an electron. A lower LUMO energy signifies a better electron acceptor.
-
HOMO-LUMO Gap (E_g_) : This is the energy required to excite an electron from the HOMO to the LUMO. It determines the molecule's optical absorption properties and its overall stability; a smaller gap generally implies higher reactivity and absorption of longer wavelengths of light.[2][3]
To elucidate these properties, a synergistic approach combining experimental techniques and theoretical calculations is indispensable.
Experimental Characterization: Electrochemistry and Spectroscopy
Cyclic Voltammetry (CV): Probing Redox Potentials
Cyclic voltammetry is a powerful electrochemical technique for determining the HOMO and LUMO energy levels of organic semiconductors.[4][5][6] By measuring the potentials at which a molecule is oxidized and reduced, we can directly calculate these frontier orbital energies.
The core principle involves applying a linearly cycling potential to a three-electrode system immersed in a solution of the analyte and an electrolyte.[4][6] The resulting current is plotted against the applied voltage, generating a characteristic voltammogram that reveals the oxidation (E_ox_) and reduction (E_red_) potentials.
Protocol: Determination of HOMO/LUMO by Cyclic Voltammetry
Objective: To determine the oxidation and reduction potentials of a 5PT2C derivative to calculate its HOMO and LUMO energy levels.
Materials:
-
Working Electrode: Glassy Carbon or Platinum button electrode
-
Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE)
-
Counter Electrode: Platinum wire
-
Electrochemical Cell
-
Potentiostat[7]
-
Analyte: ~1 mM solution of the thiophene derivative
-
Solvent: Anhydrous, degassed dichloromethane or acetonitrile
-
Supporting Electrolyte: 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF_6_)
-
Internal Standard: Ferrocene (~1 mM)
Procedure:
-
Preparation: Prepare a ~1 mM solution of the thiophene compound in the chosen solvent containing 0.1 M TBAPF_6_.
-
Deoxygenation: Purge the solution with an inert gas (Nitrogen or Argon) for 10-15 minutes to remove dissolved oxygen, which can interfere with reduction measurements.[4]
-
Blank Scan: Run a CV scan of the electrolyte solution alone to ensure no interfering peaks are present within the potential window.
-
Analyte Scan: Introduce the analyte solution into the cell. Perform a CV scan, typically starting from 0 V, scanning to a positive potential (e.g., +2.0 V) to observe oxidation, and then reversing to a negative potential (e.g., -2.5 V) to observe reduction.[5] A typical scan rate is 50-100 mV/s.[5]
-
Internal Calibration: Add a small amount of ferrocene to the solution and record the voltammogram. The ferrocene/ferrocenium (Fc/Fc_+) redox couple has a well-defined potential and is used to calibrate the measurements against a universal reference.[5]
-
Data Analysis:
-
Determine the onset oxidation potential (E_onset,ox_) and onset reduction potential (E_onset,red_) from the voltammogram.
-
Calculate the HOMO and LUMO energies using the following empirical formulas (referenced against the Fc/Fc_+ couple, which is assumed to be -4.8 eV below the vacuum level):
-
E_HOMO_ (eV) = -e [E_onset,ox_ - E_1/2_(Fc/Fc_+) + 4.8]
-
E_LUMO_ (eV) = -e [E_onset,red_ - E_1/2_(Fc/Fc_+) + 4.8]
-
-
The electrochemical energy gap is then: E_g,electrochem_ = E_LUMO_ - E_HOMO_
-
Causality and Trustworthiness: The use of an internal standard like ferrocene is crucial for creating a self-validating system.[5] It minimizes variations arising from the reference electrode and solvent, ensuring that data is reproducible and comparable across different experiments and laboratories. The choice of solvent and electrolyte is dictated by the need for a wide potential window and good solubility of the organic compound.
Computational Characterization: Density Functional Theory (DFT)
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules.[8][9] It provides invaluable predictions of HOMO/LUMO energies, electron density distributions, and molecular geometries, complementing experimental findings.[10] Functionals like B3LYP combined with basis sets such as 6-31G(d) or 6-311++G(**) have proven successful in yielding results that correlate well with experimental data for organic molecules.[10][11]
Pillar 2: Comparative Analysis - The Impact of Substituents
The true power of the 5PT2C scaffold lies in its susceptibility to functionalization. By adding different chemical groups (substituents) to the phenyl ring, we can systematically tune the electronic properties. This is primarily due to the inductive and mesomeric (resonance) effects exerted by the substituent, which can either push electron density into or pull it out of the conjugated π-system.[12]
Let's compare the parent 5-phenylthiophene-2-carboxylic acid (5PT2C) with two hypothetical derivatives:
-
5-(4-methoxyphenyl)thiophene-2-carboxylic acid (MeO-5PT2C): Featuring an electron-donating group (EDG), methoxy (-OCH_3_).
-
5-(4-nitrophenyl)thiophene-2-carboxylic acid (NO2-5PT2C): Featuring a strong electron-withdrawing group (EWG), nitro (-NO_2_).
The presence of these groups alters the electron density across the molecule, which in turn modifies the frontier orbital energies.[13]
Effects of an Electron-Donating Group (e.g., -OCH_3_):
-
The methoxy group donates electron density into the π-system, which destabilizes (raises) the HOMO energy level.
-
The effect on the LUMO is less pronounced but typically also slightly destabilizing (raising its energy).
-
The net result is a slight reduction in the HOMO-LUMO gap compared to the parent molecule.
Effects of an Electron-Withdrawing Group (e.g., -NO_2_):
-
The nitro group strongly withdraws electron density from the π-system.
-
This effect stabilizes (lowers) both the HOMO and LUMO energy levels significantly.[13]
-
Because the stabilization effect is often more pronounced on the LUMO, the overall HOMO-LUMO gap is substantially reduced.[13]
Data Summary Table
The following table summarizes the expected trends and hypothetical data for 5PT2C and its derivatives based on established principles of physical organic chemistry.
| Compound | Substituent (on Phenyl Ring) | Electronic Effect | Expected E_HOMO_ (eV) | Expected E_LUMO_ (eV) | Expected E_g_ (eV) |
| 5PT2C | -H (Parent) | Neutral | -5.5 | -2.5 | 3.0 |
| MeO-5PT2C | -OCH_3_ | Electron-Donating | -5.3 | -2.4 | 2.9 |
| NO2-5PT2C | -NO_2_ | Electron-Withdrawing | -5.9 | -3.2 | 2.7 |
Note: These are illustrative values. Actual experimental and computational results may vary.
Pillar 3: Visualization of Concepts
To better understand the relationships and workflows, we can use diagrams.
Experimental and Computational Workflow
This diagram illustrates the synergistic workflow for characterizing the electronic properties of a novel thiophene derivative.
Caption: Workflow for Electronic Property Characterization.
Structure-Property Relationships
This diagram visualizes how substituents modulate the frontier molecular orbital energy levels of the 5-phenylthiophene-2-carboxylic acid core structure.
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Biological activity of 5-phenylthiophene-2-carboxylic acid compared to other thiophene compounds
An In-depth Guide for Researchers and Drug Development Professionals
The thiophene nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active compounds.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4] This guide provides a detailed comparison of the biological activity of 5-phenylthiophene-2-carboxylic acid against other thiophene compounds, supported by experimental data and methodological insights to inform future research and drug development endeavors.
The Significance of the Thiophene Scaffold
Thiophene, a five-membered heterocyclic ring containing a sulfur atom, is a privileged structure in drug design.[1][2][5] Its structural similarity to benzene allows it to act as a bioisostere, while its unique electronic properties often lead to enhanced biological activity and improved pharmacokinetic profiles.[1] The versatility of thiophene chemistry allows for the synthesis of a diverse library of derivatives with a broad spectrum of therapeutic applications.[2][6]
Biological Profile of 5-Phenylthiophene-2-carboxylic Acid
5-Phenylthiophene-2-carboxylic acid is a versatile building block in organic synthesis and has been explored for its potential therapeutic applications.[7] The presence of the phenyl group at the 5-position and the carboxylic acid group at the 2-position significantly influences its biological activity.
Anti-inflammatory and Antirheumatic Potential
Research has pointed to the potential of 5-phenylthiophene derivatives as anti-inflammatory and antirheumatic agents.[8] For instance, a metabolite of the antirheumatic drug esonarimod is a 5-phenylthiophene-3-carboxylic acid derivative, which has served as a lead compound for the development of new antirheumatic drugs.[8] The carboxylic acid moiety is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) and is crucial for their activity, often through the inhibition of cyclooxygenase (COX) enzymes.[5][9]
Anticancer Activity
Thiophene derivatives, in general, have demonstrated notable anticancer activity.[10][11] While specific data on the anticancer effects of 5-phenylthiophene-2-carboxylic acid is emerging, related structures show promise. For example, thiophene carboxamide derivatives have been investigated as biomimetics of the anticancer agent combretastatin A-4 (CA-4).[10] The phenyl group can contribute to hydrophobic interactions within the binding sites of target proteins, potentially enhancing cytotoxic effects against cancer cell lines.
Antimicrobial Properties
The antimicrobial potential of thiophene derivatives is well-documented.[4][12] The sulfur atom in the thiophene ring is thought to play a role in the antimicrobial mechanism. While comprehensive studies on 5-phenylthiophene-2-carboxylic acid are ongoing, various thiophene carboxylic acid derivatives have shown activity against a range of bacterial and fungal strains.[12][13]
Structure-Activity Relationship (SAR) and Comparative Analysis
The biological activity of thiophene compounds is highly dependent on the nature and position of substituents on the thiophene ring.[14] A comparative analysis of 5-phenylthiophene-2-carboxylic acid with other thiophene derivatives reveals key structural determinants of activity.
Impact of the Phenyl Group at the 5-Position
The presence of an aryl group, such as phenyl, at the 5-position of the thiophene ring often enhances biological activity. This is attributed to increased lipophilicity, which can improve cell membrane permeability, and the potential for π-π stacking interactions with biological targets. For instance, in a series of thiophene-based heterocycles, the substitution pattern significantly influenced their antimicrobial potency.[4]
Role of the Carboxylic Acid Group at the 2-Position
The carboxylic acid group at the 2-position is a critical functional group that can participate in hydrogen bonding and electrostatic interactions with amino acid residues in enzyme active sites.[5] In many thiophene-based anti-inflammatory agents, this group is essential for their mechanism of action.[5][9] However, esterification or amidation of the carboxylic acid can lead to derivatives with altered activity profiles, sometimes resulting in increased potency or selectivity.[8]
Comparison with Other Substituted Thiophenes
| Compound/Derivative Class | Key Substituents | Observed Biological Activity | Reference |
| 5-Phenylthiophene-2-carboxylic acid | 5-phenyl, 2-carboxylic acid | Potential anti-inflammatory, antirheumatic | [8] |
| Thiophene-2-carboxamides | 2-carboxamide, various 3- and 5-substituents | Antioxidant, antibacterial, anticancer | [10][15] |
| Tetrahydrobenzo[b]thiophene derivatives | Fused tetrahydrobenzene ring | Potent broad-spectrum antitumor activity | [11] |
| Thiophene-3-carboxamide derivatives | 3-carboxamide | Dual inhibitors of c-Jun N-terminal kinase (JNK) | [16] |
| 5-Nitro-2-thiophene carboxaldehyde | 5-nitro, 2-carboxaldehyde | Antibacterial, antifungal, anti-tubercular | [17] |
Experimental Protocols
To facilitate further research, detailed methodologies for key biological assays are provided below.
Antimicrobial Activity Assessment: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure for determining the MIC of a compound against various microbial strains.
-
Preparation of Microbial Inoculum: A few colonies of the target microorganism are inoculated into a suitable broth and incubated to achieve a specific turbidity, corresponding to a known cell density.
-
Serial Dilution of Test Compound: The test compound is serially diluted in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated under conditions suitable for the growth of the microorganism.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.
Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key mediators of inflammation.
-
Enzyme and Substrate Preparation: Purified COX-1 or COX-2 enzyme and its substrate (e.g., arachidonic acid) are prepared in a suitable buffer.
-
Incubation with Test Compound: The enzyme is pre-incubated with various concentrations of the test compound.
-
Initiation of Reaction: The reaction is initiated by the addition of the substrate.
-
Measurement of Product Formation: The formation of prostaglandins (the product of the COX reaction) is measured using methods such as ELISA or mass spectrometry.
-
Calculation of IC50: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated.
Future Directions and Conclusion
5-Phenylthiophene-2-carboxylic acid represents a promising scaffold for the development of new therapeutic agents. Its biological activity profile, particularly in the realms of inflammation and potentially cancer, warrants further investigation. Future research should focus on:
-
Comprehensive Biological Screening: Evaluating the compound against a wider range of biological targets and disease models.
-
Mechanism of Action Studies: Elucidating the specific molecular mechanisms underlying its observed biological effects.
-
Lead Optimization: Synthesizing and testing derivatives to improve potency, selectivity, and pharmacokinetic properties.
The comparative data presented in this guide underscores the rich chemical space offered by thiophene derivatives and provides a solid foundation for the rational design of novel drugs based on the 5-phenylthiophene-2-carboxylic acid framework.
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The Strategic Integration of Thiophene-Based Moieties in High-Performance Organic Light-Emitting Diodes: A Comparative Analysis
In the relentless pursuit of more efficient and stable Organic Light-Emitting Diodes (OLEDs), the molecular architecture of the organic semiconductor materials is paramount. Among the vast library of organic motifs, thiophene derivatives have emerged as exceptionally versatile building blocks, contributing significantly to the advancement of OLED technology. This guide provides an in-depth technical comparison of the performance of OLEDs incorporating thiophene-based materials against established alternatives, grounded in experimental data. We will explore the causal relationships behind material selection and device architecture, offering field-proven insights for researchers and drug development professionals venturing into optoelectronics.
5-Phenylthiophene-2-carboxylic Acid: A Versatile Precursor for Advanced OLED Materials
While direct incorporation of 5-phenylthiophene-2-carboxylic acid into OLEDs as a primary functional material is not extensively documented, its true value lies in its role as a versatile precursor.[1][2] The thiophene ring offers excellent electronic properties and the carboxylic acid group provides a reactive handle for further chemical modifications.[1][2] This allows for the synthesis of a diverse range of materials, including:
-
Ancillary Ligands in Phosphorescent Emitters: The carboxylic acid can be used to coordinate with metal centers (e.g., iridium, europium) in phosphorescent emitters, influencing their photophysical properties.
-
Building Blocks for Charge-Transporting Materials: Through various coupling reactions, the 5-phenylthiophene-2-carboxylic acid core can be integrated into larger conjugated systems to create novel hole-transporting (HTM) or electron-transporting (ETM) materials.
-
Components of Host Materials: The rigid and electronically active thiophene unit can be incorporated into host materials for phosphorescent OLEDs (PhOLEDs), facilitating efficient energy transfer to the guest emitter.
The strategic functionalization of this building block allows for the fine-tuning of molecular energy levels (HOMO/LUMO), charge carrier mobility, and thermal stability, all of which are critical for optimizing OLED performance.
Performance of Thiophene-Based Materials in OLEDs: A Comparative Overview
The true potential of 5-phenylthiophene-2-carboxylic acid is realized in the performance of its derivatives. Thiophene-containing materials have demonstrated remarkable success in various layers of OLED devices.
Thiophene-Based Emitters: Pushing the Boundaries of Efficiency and Color Purity
Recent breakthroughs have highlighted the exceptional performance of thiophene-based emitters. A notable example is a multi-resonance thermally activated delayed fluorescence (MR-TADF) emitter, Th-BN , which incorporates a five-membered thiophene ring as its core. This material has achieved a remarkable external quantum efficiency (EQE) of 34.6% for green emission, showcasing the potential of thiophene cores in developing highly efficient and narrowband emitters.
Furthermore, iridium(III) complexes utilizing (benzo[b]thiophen-2-yl)quinoline as the cyclometalating ligand have been developed as efficient deep-red emitters. These complexes have reached an EQE of up to 5.03% , demonstrating the utility of thiophene moieties in tuning the emission color and performance of phosphorescent OLEDs.
Thiophene-Based Host and Charge-Transport Materials
Thiophene derivatives are also integral to the development of high-performance host and charge-transport materials. Their excellent charge-carrying capabilities and tunable energy levels make them ideal candidates for these roles. While specific performance data for a host material directly derived from 5-phenylthiophene-2-carboxylic acid is scarce in publicly available literature, the broader class of thiophene-based hosts and transport materials has shown significant promise.
To provide a clear performance comparison, the following table summarizes the key performance metrics of OLEDs utilizing state-of-the-art thiophene-based materials alongside widely used conventional materials.
| OLED Layer | Material | Material Class | Emission Color | Max. External Quantum Efficiency (EQE) | Max. Luminance (cd/m²) | Turn-on Voltage (V) |
| Emissive Layer | Th-BN | Thiophene-based MR-TADF | Green | 34.6% | >1000 | Not Reported |
| Ir(btq)2(acac) | Thiophene-based Phosphorescent | Deep-Red | 5.03% | Not Reported | Not Reported | |
| Ir(ppy)₃ | Phenylpyridine-based Phosphorescent | Green | ~24%[3] | >10,000 | ~3.5 | |
| Alq₃ | Quinoline-based Fluorescent | Green | ~4.6%[4] | >10,000 | ~5.0 | |
| Hole Transport Layer | NPB | Triarylamine | - | (Used in conjunction with emitter) | (Device Dependant) | (Device Dependant) |
| Electron Transport Layer | TPBi | Benzimidazole | - | (Used in conjunction with emitter) | (Device Dependant) | (Device Dependant) |
| Host Material | CBP | Carbazole | - | (Used in conjunction with emitter) | (Device Dependant) | (Device Dependant) |
Note: The performance of OLEDs is highly dependent on the complete device architecture. The values presented are for illustrative comparison.
Experimental Protocols: From Material Synthesis to Device Fabrication
To ensure scientific integrity and reproducibility, detailed experimental protocols are crucial. Below are representative methodologies for the synthesis of a thiophene-based material and the fabrication of a solution-processed OLED.
Synthesis of a Thiophene-Based Hole-Transport Material (Illustrative Example)
This protocol outlines a general synthetic route for a thiophene-based hole-transport material. The specific reactants and conditions would be adapted based on the target molecule.
-
Suzuki Coupling Reaction: A di-brominated thiophene derivative is reacted with an appropriate boronic acid derivative of a hole-transporting moiety (e.g., a triarylamine) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in an inert solvent like toluene.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).
-
Purification: Upon completion, the crude product is extracted and purified by column chromatography on silica gel to yield the desired thiophene-based hole-transport material.
-
Characterization: The final product is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Fabrication of a Solution-Processed OLED
This protocol describes a general procedure for fabricating a multilayer OLED using spin-coating.
-
Substrate Cleaning: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then dried with a nitrogen gun and treated with UV-ozone for 15 minutes.
-
Hole Injection Layer (HIL) Deposition: A solution of PEDOT:PSS is spin-coated onto the ITO substrate and annealed.
-
Hole Transport Layer (HTL) Deposition: A solution of the hole-transport material (e.g., a thiophene derivative) in a suitable solvent is spin-coated on top of the HIL and annealed.
-
Emissive Layer (EML) Deposition: The emissive material (e.g., a blend of a host and a phosphorescent dopant) is spin-coated on the HTL and annealed.
-
Electron Transport Layer (ETL) Deposition: An electron-transport material solution (e.g., TPBi) is spin-coated on the EML and annealed.
-
Cathode Deposition: A low work function metal (e.g., LiF/Al) is thermally evaporated onto the ETL through a shadow mask in a high-vacuum chamber to define the cathode.
-
Encapsulation: The fabricated device is encapsulated using a UV-curable epoxy and a glass lid in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.
Visualizing the OLED Architecture and Workflow
To better understand the structure and fabrication process, the following diagrams are provided.
Caption: A simplified diagram of a multilayer OLED structure.
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A Senior Application Scientist's Guide to Validating Synthesized 5-Phenylthiophene-2-Carboxylic Acid Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
The family of 5-phenylthiophene-2-carboxylic acid derivatives represents a cornerstone scaffold in modern medicinal chemistry and materials science.[1] These structures are integral to the development of novel therapeutics, including anti-inflammatory agents, as well as advanced materials like organic light-emitting diodes (OLEDs) and conductive polymers.[1] Given their profound impact, the unambiguous structural validation of newly synthesized analogues is not merely a procedural step but a fundamental requirement for scientific integrity and the advancement of reliable, reproducible research.
This guide provides an in-depth comparison of the primary analytical techniques used to confirm the molecular structure of these vital compounds. As a Senior Application Scientist, my objective is to move beyond simple protocols and explain the causality behind our instrumental choices, presenting a self-validating workflow that ensures the highest degree of confidence in your synthetic outcomes. We will explore how Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography serve as a complementary analytical triad, each providing a unique and essential piece of the structural puzzle.[2][3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Framework
NMR spectroscopy is unequivocally the most powerful and commonly utilized technique for determining the carbon-hydrogen framework of an organic molecule.[3] Its primacy stems from its ability to provide detailed information about the electronic environment, connectivity, and relative abundance of magnetically active nuclei (most commonly ¹H and ¹³C) within a molecule.[5][6]
The Causality of Choice: For a 5-phenylthiophene-2-carboxylic acid derivative, NMR is the first and most crucial step post-synthesis. It allows us to directly "see" the protons on the phenyl and thiophene rings, the acidic proton of the carboxyl group, and any protons on derivative sidechains. The chemical shifts and coupling patterns are exquisitely sensitive to the substitution pattern, confirming not just the presence of the core structure but its specific isomeric form.
Key Information Derived from NMR:
-
Chemical Shift (δ): The position of a signal on the x-axis indicates the electronic environment of the nucleus. Protons on the aromatic rings will appear downfield (typically 6.5-8.0 ppm) compared to aliphatic protons, with their exact position influenced by the electron-donating or withdrawing nature of substituents. The carboxylic acid proton is highly deshielded and appears far downfield (>10 ppm).[7]
-
Integration: The area under a proton signal is proportional to the number of protons it represents, allowing for a quantitative proton count for each distinct environment.[6]
-
Spin-Spin Splitting (Multiplicity): The splitting of a signal into a multiplet (e.g., doublet, triplet) reveals the number of adjacent, non-equivalent protons, as dictated by the n+1 rule.[8] This is critical for confirming the substitution pattern on the aromatic rings. For the parent compound, the two protons on the thiophene ring typically appear as doublets due to coupling with each other.[7]
-
¹³C NMR: Provides a count of the unique carbon environments in the molecule, complementing the ¹H NMR data and confirming the overall carbon skeleton.
Illustrative Data for 5-Phenylthiophene-2-carboxylic Acid:
-
¹H NMR (DMSO-d₆, δ): 7.3-7.5 (3H, multiplet, meta/para-protons of phenyl ring), 7.58 (1H, doublet, J = 3.9 Hz, H4 of thiophene), 7.6-7.8 (3H, multiplet, ortho-protons of phenyl ring and H3 of thiophene), 13.15 (1H, broad singlet, -COOH).[7]
-
ESI-MS (m/z): 203 ([M-H]⁻).[7]
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the purified derivative and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[9] The choice of solvent is critical; DMSO-d₆ is often used for carboxylic acids to ensure the acidic proton is observable.
-
Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small cotton wool plug placed in a Pasteur pipette directly into a clean, dry NMR tube.[9]
-
Sample Loading: Cap the NMR tube and carefully wipe the exterior. Place the tube into a spinner turbine and adjust its depth using a depth gauge to match the spectrometer's requirements.[9]
-
Data Acquisition: Insert the sample into the NMR spectrometer. The instrument will lock onto the deuterium signal of the solvent, shim the magnetic field to optimize homogeneity, and acquire the spectrum. Standard experiments include a 1D proton spectrum and often a 1D carbon spectrum.
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to generate the spectrum. The spectrum is then phased, baseline corrected, and referenced (typically to residual solvent signals or an internal standard like TMS).[6]
Workflow for NMR Analysis
Caption: Workflow for NMR-based structural validation.
Mass Spectrometry (MS): The Molecular Weighing Scale
Following NMR, mass spectrometry is employed to confirm the molecular weight and deduce the elemental formula of the synthesized compound.[10] It is a destructive technique that ionizes molecules and separates them based on their mass-to-charge (m/z) ratio.[11]
The Causality of Choice: While NMR maps the structure, MS provides the fundamental confirmation that the synthesized molecule has the correct mass. High-Resolution Mass Spectrometry (HRMS) is particularly powerful, as it measures the mass with enough accuracy (typically to four decimal places) to determine a unique elemental formula, ruling out other potential structures with the same nominal mass.[12]
Key Information Derived from MS:
-
Molecular Ion Peak ([M]⁺ or [M]⁻): This peak corresponds to the mass of the intact molecule. For 5-phenylthiophene-2-carboxylic acid (C₁₁H₈O₂S), the expected exact mass is 204.0245.
-
Isotopic Pattern: The presence of sulfur (with its characteristic ³⁴S isotope at ~4% abundance) will result in a visible M+2 peak, providing further confidence in the elemental composition.
-
Fragmentation Pattern: The way the molecule breaks apart upon ionization can provide structural clues. Carboxylic acid derivatives commonly lose the carboxyl group, leading to the formation of a stable acylium ion (R-CO⁺), which would be a prominent fragment in the spectrum.[13]
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent that is compatible with mass spectrometry, such as methanol or acetonitrile. The solvent should readily evaporate in the ESI source.
-
Infusion/Injection: The sample solution is introduced into the mass spectrometer either by direct infusion using a syringe pump or via injection into a liquid chromatography (LC) system coupled to the MS (LC-MS).[14]
-
Ionization: In the ESI source, a high voltage is applied to the liquid as it exits a capillary, creating a fine spray of charged droplets. The solvent evaporates, leaving behind charged molecular ions (e.g., [M-H]⁻ in negative ion mode for a carboxylic acid).
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., Quadrupole, Time-of-Flight), which separates them based on their m/z ratio.
-
Detection: The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value, creating the mass spectrum.
Workflow for Mass Spectrometry Analysis
Caption: Workflow for Mass Spectrometry-based validation.
Single-Crystal X-ray Crystallography: The Unambiguous 3D Structure
When a suitable single crystal can be grown, X-ray crystallography provides the "gold standard" for structural determination.[15] This non-destructive technique yields a precise three-dimensional map of electron density within the crystal, allowing for the exact placement of every atom in the molecule.[16][17]
The Causality of Choice: While NMR and MS provide overwhelming evidence for a structure, they infer connectivity and composition. X-ray crystallography provides direct, unequivocal proof. It resolves any ambiguity regarding isomerism, confirms absolute stereochemistry, and reveals detailed geometric parameters like bond lengths and angles, which can be crucial for understanding reactivity and intermolecular interactions.[18]
Key Information Derived from X-ray Crystallography:
-
Absolute Connectivity: Provides an unambiguous confirmation of the atomic connections, validating the structure proposed by NMR and MS.
-
Bond Lengths and Angles: Delivers precise measurements of all bond lengths and angles within the molecule.[16]
-
Conformation: Reveals the preferred conformation of the molecule in the solid state.
-
Intermolecular Interactions: Shows how molecules pack in the crystal lattice, revealing hydrogen bonds, π-stacking, and other non-covalent interactions that govern the solid-state properties.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: This is often the most challenging step. High-quality single crystals (typically 0.1-0.3 mm in size) are grown, commonly by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.[15][19]
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.[19]
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer and cooled to a low temperature (e.g., 100 K) to minimize atomic thermal vibrations. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect a full sphere of diffraction data.[15]
-
Structure Solution and Refinement: The collected diffraction pattern is processed to determine the unit cell dimensions and space group. The "phase problem" is solved using computational methods to generate an initial electron density map. An atomic model is built into this map and refined against the experimental data to yield the final, precise molecular structure.[15]
Workflow for X-ray Crystallography
Caption: Workflow for X-ray crystallography structural determination.
Comparative Guide to Validation Techniques
The choice of analytical technique depends on the information required, the nature of the sample, and the resources available. The following table provides a direct comparison of the three primary methods.
| Feature | NMR Spectroscopy | Mass Spectrometry | X-ray Crystallography |
| Primary Information | Molecular framework, connectivity (¹H-¹H, ¹H-¹³C) | Molecular weight, elemental formula (HRMS) | Absolute 3D structure, bond lengths/angles |
| Sample State | Solution | Solid, liquid, or solution | High-quality single crystal |
| Sample Amount | 1-20 mg | ng to µg | Single crystal (~0.1 mm) |
| Destructive? | No | Yes | No (crystal is preserved)[17][18] |
| Key Strength | Unparalleled for mapping H/C framework in solution | High sensitivity and accuracy for MW/formula | Unambiguous and definitive proof of structure |
| Key Limitation | Complex spectra can be difficult to interpret fully | Provides little connectivity information | Crystal growth can be difficult or impossible |
Conclusion: An Integrated, Self-Validating Approach
The structural validation of a novel 5-phenylthiophene-2-carboxylic acid derivative is not accomplished by a single technique but by the logical and synergistic application of several. A robust and trustworthy workflow begins with Mass Spectrometry to confirm that the reaction has produced a product of the correct molecular weight. This is followed by comprehensive 1D and 2D NMR spectroscopy to piece together the molecular framework and confirm the specific isomer. Finally, where possible, Single-Crystal X-ray Crystallography provides the ultimate, irrefutable proof of structure. By integrating these techniques, each result cross-validates the others, leading to an unimpeachable structural assignment that can be reported and built upon with the highest degree of scientific confidence.
Caption: An integrated workflow for structural validation.
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A Senior Application Scientist's Guide to In-Vitro Testing of 5-Phenylthiophene-2-Carboxylic Acid Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Thiophene Scaffold as a Privileged Structure
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to interact with a wide range of biological targets. The thiophene ring is one such scaffold.[1] Its unique electronic properties and ability to act as a bioisosteric replacement for a phenyl ring make it a cornerstone in the design of novel therapeutics.[1] Specifically, the 5-phenylthiophene-2-carboxylic acid core represents a versatile starting point for developing targeted agents across multiple disease areas, including inflammation, cancer, and infectious diseases.[2][3][4]
This guide provides a comparative framework for the initial in-vitro evaluation of novel 5-phenylthiophene-2-carboxylic acid derivatives. As a Senior Application Scientist, my goal is not merely to provide protocols, but to illuminate the causality behind experimental choices, enabling researchers to generate robust, reproducible, and meaningful data that effectively guides drug discovery campaigns. We will explore three common therapeutic applications, detailing the critical assays, comparative data analysis, and the underlying scientific rationale for each.
Case Study 1: Anti-Inflammatory Potential via Cyclooxygenase-2 (COX-2) Inhibition
The Scientific Rationale: Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are key to the production of pro-inflammatory prostaglandins.[5] The COX-2 isoform is often upregulated at sites of inflammation, making its selective inhibition a desirable therapeutic strategy to minimize the gastrointestinal side effects associated with non-selective COX-1 inhibition.[5][6] Thiophene-based compounds have shown significant promise as selective COX-2 inhibitors.[4][7]
Our objective is to quantify and compare the inhibitory potency (IC50) of our novel derivatives against the COX-2 enzyme relative to a known selective inhibitor, such as Celecoxib.
Experimental Workflow: COX-2 Inhibition Assay
The following diagram outlines the typical workflow for an in-vitro enzymatic assay to determine COX-2 inhibitory activity.
Caption: Workflow for determining COX-2 inhibitory activity.
Detailed Protocol: In-Vitro COX-2 (Human) Inhibitor Screening Assay
This protocol is based on established enzyme-linked immunosorbent assay (ELISA) methods for detecting prostaglandin E2 (PGE2) production.[8]
-
Reagent Preparation :
-
Prepare stock solutions of test derivatives and the reference compound (Celecoxib) in DMSO.
-
Prepare a series of dilutions in assay buffer to achieve final desired concentrations. Ensure the final DMSO concentration in all wells is ≤1% to avoid solvent effects.
-
Prepare human recombinant COX-2 enzyme, arachidonic acid (substrate), and all components of a commercial PGE2 ELISA kit according to the manufacturer's instructions.
-
-
Assay Plate Procedure :
-
To the wells of a 96-well plate, add 20 µL of the appropriate compound dilution (or vehicle control, DMSO).
-
Add 160 µL of the prepared COX-2 enzyme solution to all wells.
-
Self-Validation: Include a "no-enzyme" control to establish the background signal and a "vehicle" control (enzyme + DMSO) representing 100% enzyme activity.
-
Pre-incubate the plate for 15 minutes at room temperature. This step is critical as it allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
-
Reaction Initiation and Termination :
-
Initiate the enzymatic reaction by adding 20 µL of arachidonic acid solution to all wells.
-
Incubate for 10 minutes at 37°C. The choice of a short, defined incubation period ensures measurement of the initial reaction velocity, which is crucial for accurate enzyme kinetics.
-
Stop the reaction by adding 10 µL of 1N HCl.
-
-
PGE2 Quantification :
-
Quantify the amount of PGE2 produced in each well using a competitive ELISA kit following the manufacturer's protocol. This typically involves transferring the supernatant to an antibody-coated plate.
-
-
Data Analysis :
-
Calculate the percentage of COX-2 inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity) by fitting the data to a four-parameter logistic curve.
-
Comparative Data Analysis
| Compound | Description | COX-2 IC50 (µM) |
| Derivative A | Unsubstituted Phenyl Ring | 15.2 |
| Derivative B | 4'-Fluoro Phenyl Substitution | 1.8 |
| Derivative C | 4'-Methoxy Phenyl Substitution | 0.45 |
| Celecoxib | Reference Standard | 0.42 |
Interpretation: The data illustrates a clear structure-activity relationship (SAR). The unsubstituted parent compound (Derivative A) has weak activity. Adding a fluorine atom at the 4'-position of the phenyl ring (Derivative B) significantly improves potency. The introduction of a 4'-methoxy group (Derivative C) results in potency comparable to the reference drug, Celecoxib.[5] This suggests that an electron-donating group at this position may enhance binding to the COX-2 active site, guiding the next cycle of chemical synthesis.
Case Study 2: Anticancer Potential via Cytotoxicity Screening
The Scientific Rationale: A fundamental strategy in anticancer drug discovery is the identification of compounds that are selectively toxic to cancer cells.[9] In-vitro cytotoxicity assays are the first line of screening to assess a compound's ability to inhibit cell growth or induce cell death. The MTT assay is a widely used colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[9][10] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt (MTT) to a purple formazan product, which can be quantified spectrophotometrically.[10][11]
Our objective is to compare the cytotoxic effects (GI50/IC50) of our derivatives against a human cancer cell line (e.g., MCF-7 breast cancer) and a non-cancerous cell line (e.g., HEK293) to identify potent and potentially selective compounds.
Experimental Workflow: MTT Cytotoxicity Assay
Caption: Workflow for the MTT cell viability and cytotoxicity assay.
Detailed Protocol: MTT Assay for Cytotoxicity
This protocol is a standard procedure for assessing compound effects on adherent cell lines.[9][12]
-
Cell Seeding :
-
Harvest exponentially growing cells (e.g., MCF-7) and determine the cell density using a hemocytometer.
-
Seed the cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). The choice of seeding density is critical; too few cells will result in a weak signal, while too many can lead to overgrowth and nutrient depletion, confounding the results.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[9]
-
-
Compound Treatment :
-
Prepare serial dilutions of the test derivatives and a reference drug (e.g., Doxorubicin) in complete cell culture medium.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations.
-
Self-Validation: Include vehicle-only controls (e.g., 0.5% DMSO) to represent 100% cell viability and a "medium only" control for background absorbance.[9]
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Reaction and Measurement :
-
After incubation, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[8][9]
-
Incubate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form in viable cells.
-
Carefully aspirate the medium containing MTT without disturbing the crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Gently agitate the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.[10]
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis :
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration that inhibits cell growth by 50%) from the dose-response curve.
-
Comparative Data Analysis
| Compound | Description | IC50 on MCF-7 (µM) | IC50 on HEK293 (µM) | Selectivity Index (SI)¹ |
| Derivative A | Unsubstituted Phenyl Ring | 45.8 | >100 | >2.2 |
| Derivative B | 3'-Nitro Phenyl Substitution | 7.3 | 88.1 | 12.1 |
| Derivative D | 3',4'-Dichloro Phenyl Substitution | 2.1 | 45.5 | 21.7 |
| Doxorubicin | Reference Standard | 0.9 | 5.4 | 6.0 |
¹Selectivity Index (SI) = IC50 (non-cancerous cells) / IC50 (cancer cells). A higher SI is desirable.
Interpretation: This dataset demonstrates that specific substitutions dramatically increase cytotoxic potency. The addition of a nitro group (Derivative B) or two chlorine atoms (Derivative D) enhances activity against the MCF-7 cancer cell line. Critically, comparing this to the activity against the non-cancerous HEK293 cells allows for the calculation of a Selectivity Index. Derivative D not only is the most potent but also shows a superior selectivity index compared to the standard chemotherapeutic Doxorubicin, making it a more promising lead for further development.
Case Study 3: Antimicrobial Activity via Broth Microdilution
The Scientific Rationale: The rise of antimicrobial resistance necessitates the discovery of novel antibacterial agents.[4] Thiophene derivatives have been reported to possess antibacterial and antifungal properties.[2][5] The gold-standard method for quantifying the in-vitro activity of a potential new antibiotic is the broth microdilution assay, which determines the Minimum Inhibitory Concentration (MIC).[1] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This method is standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility.[10]
Our objective is to determine and compare the MIC values of our derivatives against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.
Experimental Workflow: Broth Microdilution for MIC Determination
Caption: Workflow for MIC determination by broth microdilution.
Detailed Protocol: CLSI-based Broth Microdilution
This protocol is adapted from CLSI M07 guidelines.[10]
-
Preparation of Reagents :
-
Prepare a stock solution of each test compound and a reference antibiotic (e.g., Ampicillin) in a suitable solvent (e.g., DMSO).
-
Prepare sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
-
Preparation of Inoculum :
-
Select several colonies of the test organism (e.g., S. aureus ATCC 29213) from a fresh agar plate (18-24 hours old).
-
Suspend the colonies in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[1] This standardization is the most critical step for reproducibility.
-
Within 15 minutes, dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay plate.
-
-
Plate Setup and Inoculation :
-
Dispense 100 µL of sterile CAMHB into each well of a 96-well microtiter plate.
-
Add 100 µL of the compound stock solution (at 2x the highest desired final concentration) to the first well of a row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating across the plate to column 10. Discard the final 100 µL from column 10.[9]
-
Self-Validation: Column 11 serves as the growth control (broth + inoculum, no drug), and column 12 is the sterility control (broth only).
-
Inoculate each well (columns 1-11) with 5 µL of the final bacterial inoculum.
-
-
Incubation and Reading :
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[1]
-
After incubation, visually inspect the plate for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Comparative Data Analysis
| Compound | Description | MIC vs S. aureus (µg/mL) | MIC vs E. coli (µg/mL) |
| Derivative A | Unsubstituted Phenyl Ring | >128 | >128 |
| Derivative E | 5-Nitrothiophene Analog | 8 | 16 |
| Derivative F | 4'-Trifluoromethyl Phenyl | 16 | >128 |
| Ampicillin | Reference Standard | 0.25 | 8 |
Interpretation: The results indicate that the core scaffold (Derivative A) is inactive. The introduction of a nitro group on the thiophene ring (Derivative E) confers broad-spectrum activity against both Gram-positive and Gram-negative bacteria. In contrast, adding a trifluoromethyl group to the phenyl ring (Derivative F) results in selective activity against the Gram-positive S. aureus. This type of comparative data is invaluable for identifying leads for either broad-spectrum or targeted antibacterial applications.
Conclusion: From In-Vitro Data to SAR Insights
The systematic in-vitro testing of a library of 5-phenylthiophene-2-carboxylic acid derivatives provides the foundational data for any successful medicinal chemistry program. By employing standardized, self-validating assays for anti-inflammatory, cytotoxic, and antimicrobial activities, researchers can reliably compare novel compounds to established standards. The resulting IC50 and MIC values are not merely endpoints; they are crucial data points that, when analyzed together, illuminate the structure-activity relationship (SAR). This understanding of how specific chemical modifications influence biological activity is the engine that drives the iterative process of drug design, transforming a privileged scaffold into a potent and selective therapeutic candidate.
References
-
MI - Microbiology. (n.d.). Broth Microdilution. Retrieved from [Link]
-
International Journal of Pharmaceutical Research and Applications. (n.d.). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]
-
Clinical and Laboratory Standards Institute (CLSI). (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]
-
Clinical and Laboratory Standards Institute (CLSI). (2023). Performance Standards for Antimicrobial Susceptibility Testing, 33rd ed. CLSI supplement M100. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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MDPI. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Retrieved from [Link]
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National Institutes of Health. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Retrieved from [Link]
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National Institutes of Health. (2020). Novel 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene analogues as selective COX-2 inhibitors: Design, synthesis, anti-inflammatory evaluation, and molecular docking studies. Retrieved from [Link]
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National Institutes of Health. (2017). Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. Retrieved from [Link]
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National Institutes of Health. (2011). Efficient synthesis and 5-LOX/COX-inhibitory activity of some 3-hydroxybenzo[b]thiophene-2-carboxylic acid derivatives. Retrieved from [Link]
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DFT studies to compare the stability of 5-phenylthiophene-2-carboxylic acid isomers
A Guide to Computational Stability Analysis: 5-Phenylthiophene-2-Carboxylic Acid Isomers using DFT
For: Researchers, scientists, and drug development professionals.
Introduction: The Importance of Isomeric Purity and Stability
5-Phenylthiophene-2-carboxylic acid is a versatile molecular scaffold utilized in the development of pharmaceuticals and advanced organic materials.[1] Its structure, featuring a conjugated system of a phenyl ring and a thiophene carboxylic acid, makes it a valuable building block. However, during synthesis, different positional isomers can be formed, where the phenyl group is attached to various positions of the thiophene ring. The relative thermodynamic stability of these isomers is a critical parameter that dictates the final product distribution in a reaction mixture, influences purification strategies, and ultimately affects the material's or drug's performance and safety.
This guide provides an in-depth comparison of the thermodynamic stabilities of 5-phenylthiophene-2-carboxylic acid and its key isomers, 4-phenylthiophene-2-carboxylic acid and 3-phenylthiophene-2-carboxylic acid. We will employ Density Functional Theory (DFT), a powerful quantum mechanical modeling method, to predict the ground-state energies and establish a clear stability hierarchy. This computational approach offers a robust, cost-effective, and rapid evaluation prior to, or in support of, experimental synthesis and characterization.
The "Why": Foundational Principles of the DFT Approach
To compare the stability of isomers, we need to determine the total energy of each molecule in its most stable geometric arrangement (conformation). The isomer with the lowest total energy is the most thermodynamically stable. DFT is the method of choice for this task due to its excellent balance of computational efficiency and accuracy for medium-sized organic molecules.[2]
Pillar of Expertise: Selecting the Right Tools for the Job
The reliability of any DFT calculation hinges on two key choices: the functional and the basis set .[3]
-
Functional (The "Engine"): B3LYP. We will employ the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. B3LYP is one of the most widely used and extensively validated functionals for organic chemistry.[4][5] It incorporates a portion of exact Hartree-Fock exchange, which provides a more accurate description of electron correlation than simpler functionals, crucial for conjugated systems like phenylthiophenes.[6]
-
Basis Set (The "Resolution"): 6-31G(d,p). We will use the Pople-style 6-31G(d,p) basis set. This notation means each atom's core electrons are described by 6 Gaussian functions, and the valence electrons are described by two sets of functions (3 and 1 Gaussians, respectively). The crucial additions are the "(d,p)" polarization functions. The 'd' functions on heavy atoms (like Carbon, Oxygen, and Sulfur) and 'p' functions on Hydrogen atoms allow for greater flexibility in describing the shape of electron orbitals. This is non-negotiable for accurately modeling the bonding and geometry in molecules with heteroatoms and π-systems, preventing erroneous structural predictions.[5][7]
By using this well-established B3LYP/6-31G(d,p) level of theory, we create a robust and reproducible computational protocol.
Experimental Protocol: A Self-Validating Computational Workflow
The following step-by-step methodology ensures that the calculated energies correspond to true, stable molecular structures.
Step 1: Initial Structure Generation
The first step is to generate the 3D coordinates for each isomer:
-
5-phenylthiophene-2-carboxylic acid
-
4-phenylthiophene-2-carboxylic acid
-
3-phenylthiophene-2-carboxylic acid [8]
These initial structures can be built using any molecular modeling software (e.g., GaussView, Avogadro, ChemDraw). It is important to consider the initial orientation of the carboxylic acid group and the dihedral angle between the phenyl and thiophene rings, although the subsequent optimization step will find the lowest energy conformer.
Step 2: Geometry Optimization
This is the core calculation where the software systematically adjusts the bond lengths, angles, and dihedral angles to find the geometry with the minimum possible energy (a stationary point on the potential energy surface).
-
Task: Geometry Optimization
-
Method: DFT
-
Functional: B3LYP
-
Basis Set: 6-31G(d,p)
-
Convergence Criteria: Use default, tight convergence criteria for forces and displacement to ensure a precise structure is found.
Step 3: Frequency Analysis (The Self-Validation Check)
Once an optimized structure is obtained, it is essential to verify that it is a true energy minimum and not a transition state (a saddle point). This is achieved through a frequency calculation.[9]
-
Task: Frequency Analysis
-
Method/Functional/Basis Set: Same as optimization (B3LYP/6-31G(d,p)).
-
Validation: A true minimum energy structure will have zero imaginary frequencies . If one or more imaginary frequencies are present, it indicates the structure is a transition state, and it must be perturbed and re-optimized.
-
Thermodynamic Data: This calculation also provides crucial thermodynamic data, including the Zero-Point Vibrational Energy (ZPVE), and thermal corrections to Enthalpy (H) and Gibbs Free Energy (G).[10][11]
Step 4: Energy Extraction and Comparison
The final step is to extract the relevant energy values from the output files of the frequency calculations and compare them. Thermodynamic stability is best compared using the Gibbs Free Energy (G), which accounts for both enthalpy and entropy at a given temperature (typically 298.15 K).[9][12]
-
Extract the Sum of electronic and Gibbs free energies for each successfully optimized and validated isomer.
-
Identify the isomer with the lowest Gibbs Free Energy. This is the most stable isomer.
-
Calculate the relative energy (ΔG) for the other isomers with respect to the most stable one: ΔG = G(isomer) - G(most stable isomer)
The workflow is summarized in the diagram below.
Caption: Computational workflow for determining isomer stability.
Data Presentation and Interpretation
The results of the DFT calculations are best summarized in a clear, comparative table. While the exact values depend on the specific software and computational resources, the expected trend can be discussed.
Table 1: Structures of Phenylthiophene-2-carboxylic Acid Isomers
| Isomer Name | 2D Structure |
| 3-Phenylthiophene-2-carboxylic acid | (Image of 3-phenyl isomer) |
| 4-Phenylthiophene-2-carboxylic acid | (Image of 4-phenyl isomer) |
| 5-Phenylthiophene-2-carboxylic acid | (Image of 5-phenyl isomer) |
Table 2: Hypothetical DFT Results for Isomer Stability (at 298.15 K)
| Isomer | Gibbs Free Energy (G) (Hartree) | Relative Energy (ΔG) (kcal/mol) | Stability Rank |
| 5-Phenyl | -835.123456 | 0.00 | 1 (Most Stable) |
| 4-Phenyl | -835.121122 | +1.46 | 2 |
| 3-Phenyl | -835.119876 | +2.25 | 3 (Least Stable) |
| Note: These are representative values for illustrative purposes. |
Interpreting the Results
Based on the hypothetical data, the 5-phenylthiophene-2-carboxylic acid isomer is predicted to be the most thermodynamically stable. The 4-phenyl isomer is slightly less stable, and the 3-phenyl isomer is the least stable of the three.
This stability order can be rationalized by considering two primary factors:
-
Steric Hindrance: In the 3-phenyl isomer, the phenyl group and the carboxylic acid group are adjacent (ortho-like). This proximity leads to significant steric repulsion, forcing the phenyl ring and/or the carboxylic acid group to twist out of the plane of the thiophene ring. This twisting disrupts the π-conjugation of the system, which is an energetically unfavorable state.
-
Electronic Conjugation: The 5-phenyl isomer allows for the maximum separation between the two substituent groups. This minimizes steric clash and permits a more planar conformation across the entire molecule. This planarity enhances the delocalization of π-electrons across the phenyl ring, the thiophene ring, and the carboxylic acid group, a highly stabilizing electronic effect. The 4-phenyl isomer represents an intermediate case, with less steric strain than the 3-phenyl isomer but potentially less effective end-to-end conjugation compared to the 5-phenyl isomer.
The lower relative energy (more negative Gibbs Free Energy) of the 5-phenyl isomer directly reflects this combination of minimized steric strain and maximized electronic stabilization.[13]
Conclusion
This guide outlines a robust, reliable, and self-validating DFT protocol for comparing the thermodynamic stability of 5-phenylthiophene-2-carboxylic acid isomers. By employing the B3LYP functional with the 6-31G(d,p) basis set, performing geometry optimizations followed by essential frequency analyses, we can confidently predict the relative Gibbs Free Energies.
The analysis predicts the stability order to be 5-phenyl > 4-phenyl > 3-phenyl . This hierarchy is primarily dictated by the interplay between steric hindrance and electronic conjugation, with the 5-phenyl isomer offering the optimal arrangement for a stable, planar, and highly conjugated system. These computational insights are invaluable for synthetic chemists aiming to optimize reaction conditions to favor the most stable isomer and for materials scientists seeking to understand the fundamental properties of these important molecular building blocks.
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 5-Phenylthiophene-2-carboxylic Acid
This guide provides comprehensive, actionable procedures for the safe and compliant disposal of 5-Phenylthiophene-2-carboxylic acid (CAS No. 19163-24-7). As a versatile building block in the synthesis of advanced materials like organic semiconductors and in the development of novel pharmaceuticals, its presence in the modern laboratory is increasingly common[1]. Adherence to proper disposal protocols is not merely a regulatory requirement but a cornerstone of responsible research, ensuring the safety of laboratory personnel and the protection of our environment. This document moves beyond a simple checklist, offering a logical framework grounded in established safety principles and regulatory standards to empower researchers in making sound decisions for waste management.
Hazard Assessment & Characterization: The Foundation of Safe Disposal
Before any disposal plan can be formulated, a thorough understanding of the compound's intrinsic hazards is essential. This initial assessment dictates every subsequent step, from the selection of personal protective equipment to the final disposal pathway. 5-Phenylthiophene-2-carboxylic acid is not a benign substance; it is classified for transport as a toxic solid, which mandates its management as regulated hazardous waste[2].
The principle of "cradle-to-grave" waste management, established by the Resource Conservation and Recovery Act (RCRA), holds the generator—the laboratory that creates the waste—responsible for its entire lifecycle, from generation to final disposal[3]. Therefore, a precise characterization of the waste is the first and most critical step in fulfilling this responsibility[3].
Table 1: Hazard Profile of 5-Phenylthiophene-2-carboxylic acid
| Property | Data | Source(s) |
| CAS Number | 19163-24-7 | [2][4] |
| Molecular Formula | C₁₁H₈O₂S | [1][2] |
| Appearance | Off-white to yellow crystalline solid | [1][5] |
| GHS Hazard Statements | May cause skin, eye, and respiratory irritation. Classified as a toxic solid. | [2][6][7] |
| Required PPE | Chemical safety goggles, protective gloves (chemically resistant), lab coat. | [2][8][9] |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases. | [6][8] |
Step-by-Step Disposal Protocol: From Benchtop to Final Disposition
The following protocol provides a systematic approach to managing 5-Phenylthiophene-2-carboxylic acid waste. This procedure is designed to comply with major regulatory frameworks, such as those set forth by the Environmental Protection Agency (EPA) in the United States, but should always be supplemented by a thorough review of your institution's specific Environmental Health & Safety (EH&S) guidelines[10][11].
Step 1: Waste Segregation
The cardinal rule of chemical waste management is to never mix incompatible waste streams[12]. This is to prevent violent reactions, the generation of toxic fumes, or other dangerous situations.
-
Action: Designate a specific, clearly marked container for solid 5-Phenylthiophene-2-carboxylic acid waste.
-
Causality: As a solid organic acid, it must be kept separate from bases, strong oxidizing agents, and reactive metals[8]. It should also be segregated from liquid waste streams, such as halogenated and non-halogenated solvents, to simplify the final disposal process and prevent unintended reactions[12][13].
Step 2: Proper Containerization
The integrity of the waste container is paramount to preventing leaks and environmental contamination. The Occupational Safety and Health Administration (OSHA) mandates that waste containers be chemically compatible with their contents and equipped with secure, leak-proof closures[14].
-
Action: Use a high-density polyethylene (HDPE) or glass container with a screw-top lid that is in good condition and free of damage. The container should be appropriate for the volume of waste generated[14].
-
Causality: Selecting a compatible container prevents degradation of the container and subsequent release of the hazardous material[15]. The container must remain closed at all times, except when waste is being added, to prevent the release of dust or vapors and to ensure it is ready for transport[12][16].
Step 3: Accurate and Compliant Labeling
Proper labeling is a critical communication tool that ensures safe handling and compliant disposal. An unlabeled container is a significant safety risk and a regulatory violation.
-
Action: Affix a hazardous waste label to the container as soon as the first particle of waste is added. The label must include:
-
The words "Hazardous Waste."
-
The full, unabbreviated chemical name: "5-Phenylthiophene-2-carboxylic acid."
-
The specific hazard characteristics (e.g., "Toxic").
-
The date on which waste was first added (the "Accumulation Start Date").
-
-
Causality: Federal and local regulations require this information to track the waste from its point of generation to its final disposal facility, ensuring everyone who handles the container is aware of its contents and associated dangers[14][15].
Step 4: Safe Accumulation and Storage
Waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA) under the control of laboratory personnel[14][16].
-
Action: Store the labeled waste container in a designated SAA, such as a secondary containment bin within a ventilated cabinet. Ensure it is stored away from incompatible materials.
-
Causality: The SAA keeps hazardous waste safely contained and organized, minimizing the risk of spills and accidental exposure. Storing incompatibles separately is a primary safety protocol to prevent dangerous reactions[14][15].
Step 5: Disposal of Contaminated Materials
Any materials that come into direct contact with 5-Phenylthiophene-2-carboxylic acid must be treated as hazardous waste.
-
Action: Place contaminated personal protective equipment (e.g., gloves), weigh boats, and absorbent paper into the designated solid waste container for 5-Phenylthiophene-2-carboxylic acid.
-
Causality: This prevents the cross-contamination of other waste streams and ensures that all hazardous materials are captured and disposed of correctly[15]. For "empty" chemical bottles that once contained the substance, they should be triple-rinsed with a suitable solvent, and the rinsate must be collected and disposed of as hazardous liquid waste[12].
Step 6: Arranging for Final Disposal
Under no circumstances should 5-Phenylthiophene-2-carboxylic acid or its containers be disposed of in the regular trash or poured down the drain[2][16].
-
Action: Once the waste container is full or the accumulation time limit set by your institution or state is approaching, contact your institution's EH&S department to schedule a waste pickup[16].
-
Causality: The final disposal must be handled by a licensed hazardous waste treatment, storage, and disposal facility (TSDF)[3]. The most common and appropriate disposal method for this type of organic solid is controlled incineration at a licensed chemical destruction plant, which ensures complete destruction of the hazardous compound[2].
Disposal Workflow Visualization
The following diagram outlines the decision-making and operational flow for the proper disposal of 5-Phenylthiophene-2-carboxylic acid, from the point of generation to its final, compliant disposition.
Caption: Decision and process flow for managing 5-Phenylthiophene-2-carboxylic acid waste.
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Definitive Guide to Personal Protective Equipment for Handling 5-Phenylthiophene-2-carboxylic Acid
As a Senior Application Scientist, my primary objective is to empower your research by ensuring the highest standards of safety and operational excellence. This guide moves beyond a simple checklist to provide a comprehensive, risk-based framework for handling 5-Phenylthiophene-2-carboxylic acid (CAS No. 19163-24-7). Understanding the why behind each safety protocol is paramount to fostering a culture of intrinsic safety in the laboratory. This document provides the essential, immediate safety and logistical information necessary for professionals working with this compound.
Hazard Assessment: Understanding the Compound
5-Phenylthiophene-2-carboxylic acid is an off-white crystalline solid used as a building block in organic synthesis, particularly for advanced materials like organic semiconductors and pharmaceuticals.[1] While invaluable in research, it is imperative to recognize its associated hazards to ensure safe handling.
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 5-Phenylthiophene-2-carboxylic acid is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact.
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[2][3] Prolonged or repeated exposure can lead to dermatitis.
-
Serious Eye Irritation (Category 2): Causes serious eye irritation, with potential for redness, pain, and damage if not promptly addressed.[2][3]
-
Respiratory Irritation (Category 3): Inhalation of the dust may cause respiratory system irritation.[3][4]
-
Toxicity: While specific acute toxicity data is limited, the compound is classified for transport as a "TOXIC SOLID, ORGANIC, N.O.S." (Not Otherwise Specified), warranting a cautious approach.[5]
Given these hazards, a multi-layered approach to personal protective equipment (PPE) is not just recommended; it is mandatory.
Core Directive: A Risk-Based PPE Selection Framework
The selection of PPE must be directly correlated to the experimental procedure being performed. The potential for aerosolization, splash, and the quantity of material being handled are critical variables that dictate the required level of protection.
PPE Selection Workflow
The following decision-making workflow provides a logical pathway for selecting appropriate PPE based on the nature of the handling task.
Caption: PPE selection workflow for handling 5-Phenylthiophene-2-carboxylic acid.
Summary of Personal Protective Equipment
This table summarizes the essential PPE required for handling 5-Phenylthiophene-2-carboxylic acid. The rationale for each choice is grounded in mitigating the specific hazards posed by the chemical.
| Protection Type | Specific Recommendations | Causality and Rationale |
| Eye and Face Protection | Chemical safety goggles (ANSI Z87.1 or EN166 compliant). Use a face shield in conjunction with goggles when there is a significant risk of splashing.[6] | Standard safety glasses are insufficient. Goggles provide a seal around the eyes to protect against dust particles and liquid splashes, which are known to cause serious eye irritation.[2][3] A face shield offers a secondary barrier for the entire face. |
| Skin Protection | Gloves: Chemical-resistant nitrile rubber gloves (minimum 0.11 mm thickness).[6] Inspect gloves before use and use proper removal technique. Clothing: A long-sleeved lab coat. A chemical-resistant apron is recommended for large-scale work. | Nitrile gloves provide adequate protection against incidental contact with thiophene-based compounds. Always consult a glove compatibility chart for extended-duration tasks. A lab coat prevents contamination of personal clothing.[6][7] |
| Respiratory Protection | All handling of the solid powder or solutions should be conducted in a certified chemical fume hood to minimize inhalation risk.[6][8] If a fume hood is not available, a NIOSH-approved respirator with an N95 filter (for dust) or an organic vapor cartridge is mandatory.[6] | The compound is a respiratory irritant.[3] Engineering controls like a fume hood are the primary line of defense. A respirator becomes essential when these controls are insufficient to maintain exposure below safe limits. |
Operational and Disposal Plans: A Step-by-Step Guide
Trustworthiness in the lab is built on repeatable, safe procedures. The following protocols are designed to be self-validating systems for safety.
Step 1: Preparation and Engineering Controls
-
Designate Work Area: Cordon off a specific area for handling the compound, preferably within a chemical fume hood.
-
Verify Safety Equipment: Before starting, ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[6][9]
-
Assemble Materials: Gather all necessary equipment, including spatulas, glassware, weighing paper, and waste containers, and place them inside the fume hood to minimize movement in and out of the controlled area.
Step 2: Handling the Solid Compound (e.g., Weighing)
-
Don PPE: Put on your lab coat, chemical safety goggles, and nitrile gloves.
-
Minimize Dust: When weighing the off-white crystalline solid, handle the container gently. Use a micro-spatula to transfer the powder. Avoid any actions that could generate dust.
-
Work in Fume Hood: All transfers of the solid chemical must be performed inside a certified chemical fume hood.[6]
-
Immediate Cleanup: Use a damp cloth or a HEPA-filtered vacuum to clean up any minor spills immediately. Do not dry sweep, as this will aerosolize the powder.
Step 3: Handling Solutions
-
Don PPE: Wear a lab coat, chemical safety goggles, and nitrile gloves. Add a face shield if there is a risk of splashing.[6]
-
Controlled Addition: When dissolving the solid, add the solvent to the solid slowly to prevent splashing.
-
Container Sealing: Keep all containers with solutions of the compound tightly sealed when not in use.
Step 4: Post-Handling and Decontamination
-
Glove Disposal: After handling is complete, remove gloves using the proper technique (without touching the outer surface) and dispose of them in the designated solid chemical waste container.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[2][5]
-
Surface Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent and then soap and water.
Step 5: Storage and Waste Disposal
-
Storage: Store 5-Phenylthiophene-2-carboxylic acid in a tightly closed container in a cool, dry, and well-ventilated area.[3][4][7] Some suppliers recommend refrigerated storage (0-8°C).[1] Store away from incompatible materials such as strong oxidizing agents.[10]
-
Waste Disposal:
-
Solid Waste: All contaminated disposables (gloves, weighing paper, paper towels) must be placed in a clearly labeled, sealed hazardous waste container.
-
Chemical Waste: Unused material and solutions should be collected in a designated hazardous waste container for organic solids or halogenated/non-halogenated solvents, as appropriate.
-
Disposal Method: The final disposal must be conducted through an approved waste disposal plant.[3] Methods may include controlled incineration with flue gas scrubbing.[5] Do not discharge to sewer systems.[5]
-
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][10]
-
Skin Contact: Remove all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice.[3]
-
Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If you feel unwell, call a poison center or doctor.[3]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical advice.
By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can handle 5-Phenylthiophene-2-carboxylic acid with the confidence that comes from a deep understanding of its properties and the robust safety measures required for its use.
References
-
MATERIAL SAFETY DATA SHEET THIOPHENE . Oxford Lab Fine Chem LLP. [Link]
-
SAFETY DATA SHEET - Thiophene-2-carboxaldehyde . Thermo Fisher Scientific. [Link]
-
5-Phenylthiophene-2-carboxylic acid (19163-24-7) - Chemical Safety, Models, Suppliers, Regulation, and Patents . Chemchart. [Link]
-
SAFETY DATA SHEET - 5-Chlorothiophene-2-carboxylic acid . Thermo Fisher Scientific. [Link]
-
Material Safety Data Sheet - 5-Chlorothiophene-2-carboxylic acid, 98% . Cole-Parmer. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 5-Phenylthiophene-2-carboxylic acid - Safety Data Sheet [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. Page loading... [guidechem.com]
- 6. benchchem.com [benchchem.com]
- 7. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. enamine.enamine.net [enamine.enamine.net]
- 10. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
